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  • Product: 4CzTPN
  • CAS: 1416881-53-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4CzTPN: A Key Material in Advanced Optoelectronics

Introduction 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent organic compound that has garnered significant attention in the field of materials science and optoelectronics.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent organic compound that has garnered significant attention in the field of materials science and optoelectronics.[1][2] It belongs to a class of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity into light.[1][3] This property makes 4CzTPN a critical component, particularly as a green dopant, in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).[1][4] Its unique donor-acceptor architecture, where four electron-donating carbazole (B46965) units are linked to a central electron-accepting dicyanobenzene core, is fundamental to its remarkable photophysical properties.[3][5]

Chemical Structure

The molecular structure of 4CzTPN consists of a central benzene (B151609) ring substituted with two cyano groups in a para configuration and four carbazole moieties. This specific arrangement distinguishes it from its isomers, 4CzPN (ortho substitution) and 4CzIPN (meta substitution).[1][2] The steric hindrance among the bulky carbazole units leads to a twisted conformation, which is crucial for achieving the small energy gap between its singlet and triplet excited states required for TADF.[6]

Caption: Chemical structure of 4CzTPN.

Core Properties and Data

The efficacy of 4CzTPN in optoelectronic applications is rooted in its distinct photophysical and electrochemical characteristics. A summary of its key quantitative data is provided below.

PropertyValueReference
Full Chemical Name 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene[1]
CAS Number 1416881-53-2[1]
Chemical Formula C₅₆H₃₂N₆[1]
Molecular Weight 788.27 g/mol [1]
Appearance Orange powder/crystals[1][2]
Melting Point > 360 °C[1][2]
Absorption (λmax) 328, 344, 485 nm (in toluene)[1][2]
Fluorescence (λem) 538 nm (in toluene)[1][2]
HOMO Level 5.73 eV[1]
LUMO Level 2.82 eV[1]
Triplet Energy (T₁) 2.15 eV[1]

Experimental Protocols

General Synthesis of 4CzTPN

Materials:

  • Tetrafluoroterephthalonitrile (or other tetra-halogenated 1,4-dicyanobenzene)

  • 9H-Carbazole

  • A strong base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium carbonate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation: A flame-dried, two- or three-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. The apparatus is purged with an inert gas (Argon or Nitrogen).

  • Deprotonation of Carbazole: An excess of 9H-carbazole (typically 4.4 equivalents) is dissolved in the anhydrous solvent within the flask. The solution is cooled in an ice bath. The strong base (e.g., NaHMDS, 4.2 equivalents) is added dropwise to the solution to deprotonate the carbazole, forming the carbazolide anion. The mixture is stirred for a period at room temperature to ensure complete reaction.

  • Nucleophilic Substitution: Tetrafluoroterephthalonitrile (1 equivalent) is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 24-72 hours, under an inert atmosphere. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically through a series of steps which may include washing with various solvents (e.g., water, methanol, acetone, hexane) to remove unreacted starting materials and byproducts.[7] For high-purity material required for electronic devices, the product is often further purified by sublimation.[1][4]

Mechanism of Action and Applications

The primary application of 4CzTPN stems from its ability to undergo Thermally Activated Delayed Fluorescence. This process is crucial for overcoming the limitations of conventional fluorescent materials in OLEDs, where a significant portion of electrical energy is typically lost through non-emissive triplet excitons.

The TADF Mechanism

In an OLED, the recombination of electrons and holes generates excited states (excitons) in both singlet (25%) and triplet (75%) configurations. In standard fluorescent materials, only the singlet excitons can emit light rapidly, while the triplet excitons decay non-radiatively. TADF materials like 4CzTPN provide a pathway to convert these non-emissive triplet excitons into emissive singlet excitons.

This is achieved through a process called Reverse Intersystem Crossing (RISC). Due to the small energy difference between the lowest singlet (S₁) and triplet (T₁) states (ΔE_ST) in 4CzTPN, triplet excitons can be thermally promoted to the singlet state. These up-converted excitons can then decay radiatively, emitting light as delayed fluorescence. This mechanism allows for the harvesting of nearly all excitons, leading to theoretical internal quantum efficiencies of up to 100%.

TADF_Mechanism cluster_states Energy Levels S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Prompt Fluorescence (k_F) T1 T₁ (Triplet Excited State) S1->T1 ISC (k_ISC) T1->S0 Non-radiative Decay (k_nr) T1->S1 RISC (k_RISC) (Thermal Energy) Excitation Excitation->S1 Electrical Excitation (25%) Excitation->T1 Electrical Excitation (75%)

Caption: The Thermally Activated Delayed Fluorescence (TADF) cycle.

Key Applications
  • OLEDs: 4CzTPN is primarily used as a green emitting dopant in the emissive layer of TADF-OLEDs. These devices exhibit high efficiency, good color purity, and enhanced brightness.[4]

  • Photocatalysis: Beyond OLEDs, TADF molecules like 4CzTPN and its isomers are gaining traction as metal-free organic photocatalysts for a variety of chemical transformations.[8] Their long-lived excited states and suitable redox potentials enable them to facilitate reactions under visible light irradiation.[8]

  • Derivatives in Research: The core structure of 4CzTPN has been modified to create a range of derivatives such as 4CzTPN-Ph, 4CzTPN-Me, and 4CzTPN-tBu.[6][9][10] These modifications, like adding bulky side groups, are used to fine-tune the material's properties, such as its emission color, solubility, and thermal stability, to optimize performance in specific applications.[6][9]

References

Exploratory

An In-depth Technical Guide to 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN)

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent organic molecule that has garnered significant att...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent organic molecule that has garnered significant attention in the fields of materials science and chemistry.[1][2] As a donor-acceptor fluorophore, it consists of four electron-donating carbazole (B46965) units attached to a central electron-accepting dicyanobenzene core. This molecular architecture gives rise to its unique photophysical properties, most notably its exhibition of thermally activated delayed fluorescence (TADF). This characteristic allows for the efficient harvesting of triplet excitons, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs).[2] Beyond its applications in optoelectronics, 4CzTPN has also emerged as a potent metal-free organophotocatalyst, capable of driving a variety of chemical transformations. This guide provides a comprehensive overview of 4CzTPN, including its synthesis, photophysical properties, and key applications, with a focus on experimental protocols and data.

Core Properties and Characteristics

4CzTPN is typically an orange powder or crystalline solid with a high melting point exceeding 360 °C.[1] Its chemical formula is C₅₆H₃₂N₆, and it has a molecular weight of 788.89 g/mol .[3] It is one of three isomers of tetrakis(carbazol-yl)dicyanobenzene, with 4CzIPN and 4CzPN being the other two.[1]

Data Presentation: Photophysical and Device Performance

The unique electronic structure of 4CzTPN leads to its characteristic photophysical properties. Below is a summary of its key photophysical data and the performance of OLED devices incorporating this material.

Table 1: Photophysical Properties of 4CzTPN

PropertyValueConditions
Absorption (λmax)328, 344, 485 nmin toluene
Fluorescence (λem)538 nmin toluene
Highest Occupied Molecular Orbital (HOMO)5.73 eV-
Lowest Unoccupied Molecular Orbital (LUMO)2.82 eV-
Triplet Energy (T₁)2.15 eV-

Data sourced from[1]

Table 2: Performance of a Green TADF OLED Device with 4CzTPN

ParameterValue
Maximum Current Efficiency62.9 cd/A
Device StructureITO/MoO₃ (6 nm)/NPB (70 nm)/mCP (5 nm)/SFXSPO*:4CzTPN (20 nm, 5%wt.)/SFXSPO (5 nm)/TPBi (30 nm)/LiF (1 nm)/Al

Data sourced from[1]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research. This section provides methodologies for the synthesis of 4CzTPN, its fabrication into OLED devices, and its use in photocatalysis.

Synthesis of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN)

Adapted Protocol for 4CzTPN Synthesis (based on 4CzIPN synthesis):

  • Reaction Setup: A flame-dried, multi-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Reagents: Carbazole and a suitable base (e.g., sodium hydride or sodium tert-butoxide) are added to an anhydrous solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

  • Deprotonation: The mixture is stirred at room temperature or with gentle heating to allow for the deprotonation of carbazole, forming the carbazolide anion.

  • Nucleophilic Substitution: 1,2,4,5-tetracyanobenzene or a tetra-halogenated terephthalonitrile (B52192) is added to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated ammonium (B1175870) chloride solution. The crude product is collected by filtration, washed with appropriate solvents (e.g., water, methanol, and hexane) to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization or sublimation.

Fabrication of 4CzTPN-based Organic Light-Emitting Diodes (OLEDs)

The fabrication of OLEDs is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.

General Protocol for OLED Fabrication:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The deposition sequence and thickness of each layer are critical for device performance. A typical device structure is as follows:

    • Hole Injection Layer (HIL): e.g., Molybdenum trioxide (MoO₃)

    • Hole Transport Layer (HTL): e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

    • Emissive Layer (EML): A host material (e.g., mCP) doped with 4CzTPN. The host and guest materials are co-evaporated from separate sources at a controlled ratio.

    • Electron Transport Layer (ETL): e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Cathode Deposition: A low work function metal cathode, such as lithium fluoride (B91410) (LiF) followed by aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from moisture and oxygen, the fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

Photocatalysis using 4CzTPN

4CzTPN can act as a metal-free organophotocatalyst for various organic transformations. The following is a general protocol for a photocatalytic reaction.

General Protocol for a 4CzTPN-catalyzed Reaction:

  • Reaction Setup: A reaction vessel (e.g., a Schlenk tube or a vial) is charged with a magnetic stir bar, the substrates, 4CzTPN (typically 1-5 mol%), and the appropriate solvent.

  • Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: The reaction mixture is stirred and irradiated with a light source, typically blue LEDs, at a controlled temperature. The reaction progress is monitored by an appropriate analytical technique such as TLC, GC-MS, or NMR.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the desired product.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in the function of 4CzTPN can aid in understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate the key pathways.

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to high emission efficiency.

TADF_Mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (very slow) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

Photocatalytic Cycles

4CzTPN can participate in different photocatalytic cycles depending on the reaction conditions and substrates.

Oxidative Quenching Cycle

In this cycle, the excited photocatalyst is quenched by an electron acceptor.

Oxidative_Quenching PC 4CzTPN PC_star 4CzTPN* PC->PC_star PC_plus 4CzTPN⁺ PC_star->PC_plus + A PC_plus->PC + Substrate⁻ A Acceptor (A) A_minus A⁻ A->A_minus + e⁻ (from PC*) Product Product A_minus->Product + Substrate

Caption: The oxidative quenching cycle in 4CzTPN-mediated photocatalysis.

Reductive Quenching Cycle

Here, the excited photocatalyst is quenched by an electron donor.

Reductive_Quenching PC 4CzTPN PC_star 4CzTPN* PC->PC_star PC_minus 4CzTPN⁻ PC_star->PC_minus + D PC_minus->PC - e⁻ (to Substrate) Product Product PC_minus->Product + Substrate D Donor (D) D_plus D⁺ D->D_plus - e⁻ (to PC*) D_plus->D + e⁻ (from Substrate⁻)

Caption: The reductive quenching cycle in 4CzTPN-mediated photocatalysis.

Conclusion

2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) is a versatile and highly functional organic material with significant potential in both optoelectronics and photocatalysis. Its unique donor-acceptor structure and resulting TADF properties have paved the way for highly efficient OLEDs. Furthermore, its ability to act as a robust metal-free photocatalyst opens up new avenues for sustainable chemical synthesis. This guide has provided a detailed overview of the key properties, experimental protocols, and underlying mechanisms of 4CzTPN to serve as a valuable resource for researchers and professionals in the field. Further exploration into the synthesis of its derivatives and the expansion of its applications are promising areas for future research.

References

Foundational

4CzTPN thermally activated delayed fluorescence (TADF) mechanism

An In-depth Technical Guide to the Thermally Activated Delayed Fluorescence (TADF) Mechanism of 4CzTPN Introduction Thermally Activated Delayed Fluorescence (TADF) represents a significant advancement in the field of org...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermally Activated Delayed Fluorescence (TADF) Mechanism of 4CzTPN

Introduction

Thermally Activated Delayed Fluorescence (TADF) represents a significant advancement in the field of organic electronics, enabling the development of highly efficient Organic Light-Emitting Diodes (OLEDs) that can theoretically achieve 100% internal quantum efficiency. Among the vanguard of TADF materials, 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, has emerged as a classic and pivotal molecule for study and application. This technical guide provides a comprehensive exploration of the core TADF mechanism in 4CzTPN, its photophysical properties, and the experimental methodologies used for its characterization.

1. The Core TADF Mechanism in 4CzTPN

The remarkable efficiency of 4CzTPN stems from its unique molecular architecture, which is based on a donor-acceptor (D-A) principle. The molecule consists of four electron-donating carbazole (B46965) units attached to a central electron-accepting dicyanobenzene core. This structure is crucial for spatially separating the Highest Occupied Molecular Orbital (HOMO), which is localized on the carbazole donors, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the dicyanobenzene acceptor. This separation leads to a very small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states.

Under electrical or photo-excitation, both singlet (S₁) and triplet (T₁) excitons are formed in a theoretical ratio of 1:3. In conventional fluorescent materials, the triplet excitons are non-radiative and their energy is wasted. However, in 4CzTPN, the small ΔEST allows the non-emissive triplet excitons to be converted back into emissive singlet excitons through a thermally activated process called Reverse Intersystem Crossing (RISC). These newly formed singlet excitons can then radiatively decay, producing delayed fluorescence (DF) in addition to the conventional prompt fluorescence (PF) from the initially generated singlets. This harvesting of triplet excitons is the key to the high efficiency of TADF emitters.

Jablonski diagram illustrating the TADF mechanism in 4CzTPN.

2. Quantitative Photophysical Properties

The performance of 4CzTPN as a TADF emitter is defined by several key photophysical parameters. These values can vary depending on the measurement conditions, such as the host matrix, solvent polarity, temperature, and physical state (solution vs. solid film).

ParameterSymbolTypical Value for 4CzTPNSignificance
Photoluminescence Quantum YieldΦPL72% - >90%Efficiency of converting absorbed photons to emitted light.
Prompt Fluorescence Lifetimeτp3 - 7 nsDecay time of initially formed singlet excitons.
Delayed Fluorescence Lifetimeτd1.47 µs - 2.7 µs
Exploratory

Unraveling the Core of 4CzTPN: A Technical Guide to its Donor-Acceptor Architecture

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals The world of advanced materials is perpetually driven by the quest for molecules with tailored photophysical properties. In this lan...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The world of advanced materials is perpetually driven by the quest for molecules with tailored photophysical properties. In this landscape, 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, has emerged as a prominent thermally activated delayed fluorescence (TADF) emitter. Its unique donor-acceptor architecture is the cornerstone of its remarkable efficiency in converting electricity into light, making it a key player in the development of next-generation Organic Light-Emitting Diodes (OLEDs). This technical guide provides a comprehensive analysis of the core principles governing the functionality of 4CzTPN, offering valuable insights for researchers and professionals in materials science and drug development.

The Donor-Acceptor Blueprint: A Symphony of Electron Dynamics

At the heart of 4CzTPN's functionality lies its meticulously designed molecular structure, a classic example of a donor-acceptor (D-A) architecture. In this arrangement, four electron-donating carbazole (B46965) units are strategically positioned around a central electron-accepting dicyanobenzene core.[1] This spatial segregation of electron-rich donors and an electron-deficient acceptor is the key to its unique photophysical properties.

The carbazole moieties, with their nitrogen-containing aromatic ring systems, readily donate electrons. Conversely, the dicyanobenzene core, featuring two electron-withdrawing nitrile (-CN) groups, acts as a potent electron sink. This inherent electronic disparity facilitates a phenomenon known as intramolecular charge transfer (ICT) upon photoexcitation.

cluster_donor Electron Donors cluster_acceptor Electron Acceptor D1 Carbazole A Dicyanobenzene D1->A Intramolecular Charge Transfer (ICT) D2 Carbazole D2->A Intramolecular Charge Transfer (ICT) D3 Carbazole D3->A Intramolecular Charge Transfer (ICT) D4 Carbazole D4->A Intramolecular Charge Transfer (ICT)

Figure 1: Donor-Acceptor architecture of 4CzTPN.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the carbazole donor units, to the lowest unoccupied molecular orbital (LUMO), which is predominantly situated on the dicyanobenzene acceptor. This spatial separation of the HOMO and LUMO leads to a small energy gap between the singlet (S1) and triplet (T1) excited states (ΔEST), a critical prerequisite for efficient TADF.

The Mechanism of Thermally Activated Delayed Fluorescence (TADF)

The small ΔEST of 4CzTPN allows for a highly efficient process called reverse intersystem crossing (RISC). In conventional fluorescent materials, excitons (electron-hole pairs) are generated in both singlet (25%) and triplet (75%) states upon electrical excitation. While singlets can radiatively decay to produce light (fluorescence), the decay of triplets is spin-forbidden, leading to a significant loss of energy.

TADF materials like 4CzTPN provide a pathway to harvest these non-emissive triplet excitons. Through thermal energy at room temperature, the triplet excitons can be efficiently converted back into singlet excitons via RISC. These newly formed singlet excitons can then undergo radiative decay, emitting light in a process known as delayed fluorescence. This mechanism allows for a theoretical internal quantum efficiency of 100%.

S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (very weak) T1->S1 Reverse Intersystem Crossing (RISC)

Figure 2: Jablonski diagram illustrating the TADF mechanism.

Quantitative Photophysical Properties

The performance of 4CzTPN as a TADF emitter is defined by a set of key photophysical parameters. These values can vary depending on the solvent or solid-state matrix due to environmental effects on the ICT state.

PropertyValueConditionsReference
HOMO Level 5.73 eVToluene[2]
LUMO Level 2.82 eVToluene[2]
Triplet Energy (T1) 2.15 eVToluene[2]
Absorption Maxima (λmax) 328, 344, 485 nmToluene[2]
Emission Maximum (λem) 538 nmToluene[2]
Photoluminescence Quantum Yield (PLQY) Lower than 4CzIPN-[2]
Delayed Fluorescence Lifetime Disappears beyond 3.0 GPaHigh Pressure[1]

Experimental Protocols

Synthesis of 4CzTPN

A detailed, step-by-step synthesis protocol for 4CzTPN is crucial for reproducible research. While the exact industrial synthesis methods are often proprietary, a general laboratory-scale synthesis can be adapted from the well-documented synthesis of its isomer, 4CzIPN. The synthesis typically involves a nucleophilic aromatic substitution reaction.

General Procedure (adapted from 4CzIPN synthesis):

  • Deprotonation of Carbazole: Carbazole is reacted with a strong base, such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). This step generates the carbazolyl anion.

  • Nucleophilic Substitution: The in-situ generated carbazolyl anion is then reacted with a tetra-substituted benzene (B151609) derivative, such as tetrafluoroterephthalonitrile (B158556) for 4CzTPN. The reaction mixture is typically heated to drive the substitution of the fluorine atoms by the carbazolyl groups.

  • Purification: After the reaction is complete, the crude product is purified through a series of steps, which may include precipitation, filtration, washing with various solvents (e.g., methanol, acetone), and finally, purification by temperature-gradient sublimation to obtain high-purity 4CzTPN suitable for device fabrication.

cluster_synthesis Synthesis of 4CzTPN start Start deprotonation Deprotonation of Carbazole (Strong Base, Anhydrous THF, Inert Atmosphere) start->deprotonation nucleophilic_substitution Nucleophilic Aromatic Substitution (Tetrafluoroterephthalonitrile, Heat) deprotonation->nucleophilic_substitution purification Purification (Precipitation, Washing, Sublimation) nucleophilic_substitution->purification end Pure 4CzTPN purification->end

Figure 3: General workflow for the synthesis of 4CzTPN.
Characterization Techniques

A comprehensive characterization of 4CzTPN is essential to validate its structure and assess its photophysical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the chemical formula.

  • UV-Visible Absorption Spectroscopy: To determine the absorption spectrum and identify the ICT bands.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the emission maximum.

  • Time-Resolved Photoluminescence Spectroscopy: To measure the fluorescence lifetime and distinguish between prompt and delayed fluorescence, which is crucial for confirming the TADF mechanism.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the molecule.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the material.

Applications in OLEDs and Beyond

The primary application of 4CzTPN is as a green dopant material in TADF-OLEDs.[2] Its high efficiency in harvesting triplet excitons leads to devices with high external quantum efficiencies (EQEs) and low power consumption.

OLED Device Fabrication Workflow

The fabrication of an OLED device incorporating 4CzTPN typically involves a multi-step vacuum deposition process.

cluster_oled OLED Fabrication Workflow substrate Substrate Cleaning (e.g., ITO-coated glass) htl Hole Transport Layer (HTL) Deposition substrate->htl eml Emissive Layer (EML) Deposition (Host material doped with 4CzTPN) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) Deposition etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encapsulation Encapsulation cathode->encapsulation

Figure 4: A typical workflow for fabricating an OLED device with a 4CzTPN emissive layer.

Beyond OLEDs, the unique photophysical properties of 4CzTPN and its derivatives are being explored in other areas, including as photocatalysts in organic synthesis and as fluorescent probes in biological imaging.

Conclusion

The donor-acceptor architecture of 4CzTPN is a testament to the power of molecular engineering in creating materials with exceptional properties. By understanding the intricate interplay between its electron-donating carbazole units and electron-accepting dicyanobenzene core, researchers can further optimize its performance and unlock new applications. This in-depth guide provides a foundational understanding for professionals seeking to leverage the potential of 4CzTPN in their respective fields, from developing next-generation displays to designing novel molecular probes. The continued exploration of this and similar donor-acceptor systems promises to push the boundaries of materials science and its diverse applications.

References

Foundational

An In-depth Technical Guide to the Synthesis and Properties of 4CzTPN Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), a prominent donor-acceptor fluorophore, and its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), a prominent donor-acceptor fluorophore, and its derivatives. 4CzTPN is a key compound in the field of materials science, particularly for its application as a green dopant material in devices utilizing thermally activated delayed fluorescence (TADF).[1] This document details the synthetic pathways to the 4CzTPN core, the methodologies for creating its derivatives, and the resulting photophysical properties.

The core structure consists of an electron-accepting dicyanobenzene unit (the terephthalonitrile (B52192) core) and four electron-donating carbazole (B46965) units.[2] This architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO), localized on the carbazole donors, and the lowest unoccupied molecular orbital (LUMO), localized on the dicyanobenzene acceptor. This separation is crucial for achieving a small singlet-triplet energy gap (ΔEST), which enables efficient reverse intersystem crossing (RISC) and is the defining characteristic of TADF materials.

The synthesis of derivatives allows for the fine-tuning of the molecule's electronic and photophysical properties. Modifications typically involve adding substituents to the 3 and 6 positions of the carbazole donor units or, less commonly, altering the central acceptor core. These modifications can alter the emission wavelength, photoluminescence quantum yield (PLQY), and charge transport characteristics of the material.

Synthetic Strategies and Methodologies

The synthesis of 4CzTPN and its derivatives can be logically divided into two main stages: the construction of the core structure and the preparation of functionalized carbazole precursors. The primary methods employed are nucleophilic aromatic substitution (SNAr) for the core and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, for derivatization.

G cluster_0 Derivative Synthesis Strategy Start Select Precursors Step1 Synthesize Functionalized Carbazole Donors Start->Step1 Suzuki Coupling Step2 Synthesize Dicyanobenzene Acceptor Core (4CzTPN) Start->Step2 S(N)Ar Reaction Step3 Couple Donors and Acceptor (e.g., Buchwald-Hartwig) Step1->Step3 Step2->Step3 Product Final 4CzTPN Derivative Step3->Product

Caption: General strategy for the synthesis of 4CzTPN derivatives.

The central 4CzTPN molecule is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a tetra-halogenated terephthalonitrile with four equivalents of carbazole. While a specific protocol for tetrafluoroterephthalonitrile (B158556) is analogous to that of its isomer, tetrafluoroisophthalonitrile (B1582903) (for 4CzIPN), the procedure is well-established.[3] A strong base is used to deprotonate the carbazole's N-H bond, forming a potent carbazolide nucleophile that displaces the fluoride (B91410) atoms on the benzene (B151609) ring.

G cluster_0 Core Synthesis Workflow: 4CzTPN Reactant1 Tetrafluoroterephthalonitrile (Acceptor Precursor) Intermediate Nucleophilic Aromatic Substitution (S(N)Ar) Reactant1->Intermediate Reactant2 4 eq. Carbazole (Donor) Reactant2->Intermediate Condition1 Strong Base (e.g., NaH, NaHMDS) Anhydrous Solvent (e.g., THF, DMF) Condition1->Intermediate Product 2,3,5,6-tetrakis(carbazol-9-yl) -1,4-dicyanobenzene (4CzTPN) Intermediate->Product Purification Purification (Precipitation, Washing, Recrystallization) Product->Purification

Caption: Workflow for the synthesis of the 4CzTPN core.

To create derivatives, the carbazole donor units are typically functionalized prior to their attachment to the central ring. A common strategy is to introduce aryl groups, such as phenyls, at the 3 and 6 positions of the carbazole. This is achieved through a multi-step process that begins with the bromination of carbazole, followed by a Suzuki-Miyaura cross-coupling reaction.[4][5] An alkyl group is often added to the nitrogen atom to improve solubility.[4][5]

G cluster_0 Functionalized Carbazole Synthesis via Suzuki Coupling Start Carbazole Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 3,6-Dibromocarbazole Step1->Intermediate1 Step2 N-Alkylation (e.g., Octyl Bromide, Base) Intermediate1->Step2 Intermediate2 3,6-Dibromo-9-alkyl-carbazole Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) Intermediate2->Step3 Product 3,6-Diaryl-9-alkyl-carbazole (Functionalized Donor) Step3->Product

Caption: Workflow for preparing a 3,6-disubstituted carbazole precursor.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the key synthetic steps.

(This protocol is adapted from the established synthesis of the isomer 4CzIPN and is expected to yield 4CzTPN when starting with tetrafluoroterephthalonitrile).[3]

  • Preparation: A two-necked round-bottomed flask is flame-dried, equipped with a magnetic stir bar and a reflux condenser, and placed under an inert argon atmosphere.

  • Reagents: Add 9H-Carbazole (4.4 eq.) to the flask. Evacuate and backfill with argon three times. Add anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the stirred solution to 0 °C in an ice-water bath. Add a solution of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in THF (4.2 eq.) dropwise over 5 minutes.

  • Reaction: After stirring for 5 minutes, remove the ice bath and allow the solution to warm to room temperature. Add tetrafluoroterephthalonitrile (1.0 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Precipitate the crude product by pouring the mixture into a large volume of methanol.

  • Purification: Collect the solid by filtration. Wash the crude product sequentially with water, methanol, and hexane (B92381) to remove impurities. The product can be further purified by recrystallization from a solvent mixture such as dichloromethane (B109758)/methanol.

(This protocol is a general representation based on common literature procedures for carbazole functionalization).[4]

  • Setup: To a Schlenk flask under an argon atmosphere, add 3,6-dibromo-9H-carbazole (1.0 eq.), phenylboronic acid (2.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, ~2-5 mol%).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene (B28343)/ethanol/water or DME/water.[4] Add a degassed aqueous solution of a base, such as 2M potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours until TLC indicates the consumption of the starting material.

  • Extraction: Cool the mixture to room temperature and add water and an organic solvent like ethyl acetate (B1210297) or dichloromethane (DCM). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica (B1680970) gel to yield the desired 3,6-diphenyl-9H-carbazole.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[6] It is a versatile method for coupling aryl halides with amines, including attaching functionalized carbazoles to a halogenated aromatic core.

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (e.g., a tetra-halogenated terephthalonitrile, 1.0 eq.), the amine (e.g., a functionalized carbazole, 4.0-4.4 eq.), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), and a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%).

  • Reagents: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), and an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Data on 4CzTPN and Its Derivatives

The functionalization of the 4CzTPN scaffold significantly impacts its photophysical properties. Adding electron-donating or withdrawing groups to the carbazole units or modifying the central acceptor can tune the emission color from green to orange-red and affect the overall efficiency.

Table 1: Photophysical Properties of 4CzTPN and Key Derivatives

CompoundSubstituent on Carbazoleλem (nm) [Solvent/Film]PLQY (%) [Solvent/Film]ΔEST (eV)Lifetime (τd, μs)Reference
4CzTPN None538 [Toluene]~65-75~0.05 - 0.2~5.1[1]
4CzTPN-Ph 3,6-diphenyl577 [Toluene]~80-90~0.03~7.8[7]
BTCz3CzTPN One Benzo[7][8]thieno[3,2-c]carbazole545 [Film]83 [Film]0.122.5[6]
2BTCz2CzTPN Two Benzo[7][8]thieno[3,2-c]carbazoles560 [Film]76 [Film]0.083.6[6]

Note: Photophysical properties can vary based on the measurement conditions (solvent, host matrix, temperature, etc.). Data is aggregated from literature for comparison.

Table 2: Comparative Photophysical Data of Modified 4CzIPN Isomers (Data on acceptor-modified 4CzIPN isomers provides insight into derivatization strategies)

CompoundModification on Coreλem (nm) [PMMA Film]PLQY (%) [PMMA Film]ΔEST (meV)Reference
4CzIPN Reference (1,3-dicyano)5117583[9]
4CzCNOXDtBu One CN -> t-Bu-oxadiazole4988552[9]
4CzdOXDtBu Two CN -> t-Bu-oxadiazole4725759[9]
4CzCNOXDPh One CN -> Phenyl-oxadiazole50676-
4CzdOXDPh Two CN -> Phenyl-oxadiazole49074-

These tables illustrate that substitution on the donor units (Table 1) or modification of the acceptor core (Table 2) provides a powerful tool for tuning the emission properties of these TADF materials. For instance, adding bulky phenyl groups to the carbazoles in 4CzTPN-Ph red-shifts the emission and increases steric hindrance, which can reduce intermolecular quenching effects.[7] Conversely, replacing the electron-withdrawing nitrile groups on the core with less withdrawing oxadiazole units results in a significant blue-shift of the emission.[9]

References

Exploratory

A Comprehensive Technical Guide to the Basic Characterization of 4CzTPN Powder

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent organic material that has garnered significant att...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent organic material that has garnered significant attention in the fields of organic electronics and photochemistry.[1][2] Its unique molecular structure, featuring four electron-donating carbazole (B46965) units attached to a central electron-accepting dicyanobenzene core, gives rise to its remarkable photophysical properties.[2][3] This technical guide provides an in-depth overview of the basic characterization of 4CzTPN powder, including its fundamental properties, experimental characterization protocols, and key mechanistic pathways, to support its application in research and development.

Core Properties and Specifications

4CzTPN is typically an orange crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its use in various applications.

PropertyValueReference
Chemical Name 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene[1]
CAS Number 1416881-53-2[1]
Chemical Formula C₅₆H₃₂N₆[1]
Molecular Weight 788.27 g/mol [1]
Appearance Orange powder/crystals[1]
Melting Point > 360 °C[1]
Purity (Sublimed) >99.0% (HPLC)[1][4]
Solubility Soluble in common organic solvents like toluene (B28343) and chloroform.[5]

Photophysical and Electrochemical Characterization

The electronic and optical properties of 4CzTPN are central to its functionality. The following table summarizes its key photophysical and electrochemical parameters.

ParameterValue (in toluene)Reference
Absorption Maximum (λₘₐₓ) 328 nm, 344 nm, 485 nm[1]
Emission Maximum (λₑₘ) 538 nm[1]
HOMO Level -5.73 eV[1]
LUMO Level -2.82 eV[1]
Triplet Energy (T₁) 2.15 eV[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of 4CzTPN powder. The following sections outline the standard experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and assess the purity of 4CzTPN.

Methodology:

  • Dissolve a small amount of 4CzTPN powder in a suitable deuterated solvent (e.g., CDCl₃ or d₈-THF).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected proton and carbon environments of the 4CzTPN molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of 4CzTPN.

Methodology:

  • Prepare a dilute solution of 4CzTPN in a suitable solvent (e.g., dichloromethane (B109758) or toluene).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum in the positive ion mode.

  • Analyze the spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and compare the measured mass-to-charge ratio (m/z) with the calculated molecular weight of 4CzTPN.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in the 4CzTPN molecule.

Methodology:

  • Prepare a KBr pellet by mixing a small amount of 4CzTPN powder with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the powder directly onto the ATR crystal.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to functional groups such as C-H stretching of the carbazole units, C≡N stretching of the nitrile groups, and aromatic C=C stretching.[6]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of 4CzTPN.

Methodology:

  • Place a small, accurately weighed amount of 4CzTPN powder into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss of the sample as a function of temperature.

  • Determine the decomposition temperature (Tₔ), typically defined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any phase transitions of 4CzTPN.

Methodology:

  • Seal a small, accurately weighed amount of 4CzTPN powder in a DSC pan (e.g., aluminum).

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • Record the heat flow into or out of the sample as a function of temperature.

  • Identify the endothermic peak corresponding to the melting point.

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy

Objective: To characterize the optical absorption and emission properties of 4CzTPN.

Methodology:

  • Prepare a dilute solution of 4CzTPN in a spectroscopic grade solvent (e.g., toluene).

  • For absorption measurements, record the UV-Vis spectrum using a spectrophotometer, scanning a wavelength range that covers the expected absorption bands.

  • For emission measurements, excite the solution at a wavelength corresponding to one of its absorption maxima using a spectrofluorometer.

  • Record the photoluminescence spectrum to determine the emission maximum.

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of 4CzTPN.

Methodology:

  • Prepare a solution of 4CzTPN in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

  • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Scan the potential to measure the oxidation and reduction potentials of 4CzTPN.

  • Calculate the HOMO and LUMO energy levels from the onset potentials of the first oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Signaling Pathways and Experimental Workflows

The unique properties of 4CzTPN are best understood through its role in specific applications. The following diagrams illustrate the key mechanisms and workflows.

TADF_Mechanism cluster_ground Ground State cluster_excited Excited States S0 S₀ S1 S₁ (Singlet) S0->S1 Absorption S1->S0 Fluorescence (Prompt) S1->S0 Delayed Fluorescence T1 T₁ (Triplet) S1->T1 Intersystem Crossing (ISC) T1->S1 Reverse Intersystem Crossing (RISC)

Caption: Thermally Activated Delayed Fluorescence (TADF) Mechanism in 4CzTPN.

The diagram above illustrates the photophysical process of Thermally Activated Delayed Fluorescence (TADF), which is central to the high efficiency of 4CzTPN in OLEDs.[2] Upon absorption of light, the molecule is excited from the ground state (S₀) to the first excited singlet state (S₁). It can then return to the ground state via prompt fluorescence or undergo intersystem crossing (ISC) to the first excited triplet state (T₁). Due to the small energy gap between S₁ and T₁, triplet excitons can be thermally up-converted back to the S₁ state through reverse intersystem crossing (RISC).[3] These up-converted excitons can then radiatively decay to the ground state, resulting in delayed fluorescence. This process allows for the harvesting of both singlet and triplet excitons, leading to potentially near-100% internal quantum efficiency in OLEDs.[2][3]

OLED_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization Substrate Substrate Cleaning (e.g., ITO glass) Deposition Organic Layer Deposition (Vacuum Thermal Evaporation) Substrate->Deposition Cathode Cathode Deposition Deposition->Cathode Encapsulation Encapsulation Cathode->Encapsulation EL_Spectra Electroluminescence Spectra Measurement Encapsulation->EL_Spectra Completed Device Current_Voltage Current-Voltage-Luminance (J-V-L) Characteristics EL_Spectra->Current_Voltage Efficiency Efficiency Measurement (EQE, Power Efficiency) Current_Voltage->Efficiency Lifetime Device Lifetime Testing Efficiency->Lifetime

Caption: General Workflow for OLED Fabrication and Characterization using 4CzTPN.

This workflow outlines the key steps in fabricating and characterizing an Organic Light-Emitting Diode (OLED) that utilizes 4CzTPN as an emissive dopant. The process begins with the preparation of the substrate, followed by the sequential deposition of various organic layers, including 4CzTPN, and the metal cathode under high vacuum.[4] The fabricated device is then encapsulated to protect it from environmental degradation. Subsequent characterization involves measuring its electroluminescence spectrum, current-voltage-luminance characteristics, external quantum efficiency, power efficiency, and operational lifetime to evaluate its performance.

Applications

The primary application of 4CzTPN is as a green dopant material in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).[1][2] Its ability to harness triplet excitons leads to high efficiency and performance in display and lighting technologies.[3] Additionally, 4CzTPN and its derivatives have shown promise as organic photocatalysts in various chemical transformations, offering a metal-free alternative to traditional catalysts.[7] The unique photophysical properties of 4CzTPN also make it a candidate for applications in bio-imaging and sensing.[8]

Conclusion

4CzTPN is a versatile and high-performance organic material with well-defined properties. This guide provides a foundational understanding of its basic characterization, offering standardized protocols and illustrating its functional mechanisms. For researchers, scientists, and professionals in drug development and materials science, a thorough characterization of 4CzTPN powder is the first step toward unlocking its full potential in a wide range of innovative applications.

References

Foundational

Unveiling the Solution Behavior of 4CzTPN: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility and Solution Properties of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) For Researchers, Scientists, and Drug Development Professionals Abstract This technical...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Solution Properties of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and solution properties of 4CzTPN, a prominent thermally activated delayed fluorescence (TADF) material. While 4CzTPN has garnered significant attention for its applications in organic light-emitting diodes (OLEDs), a consolidated resource detailing its solution-based characteristics is essential for researchers in materials science and optoelectronics. This document summarizes the qualitative solubility of 4CzTPN in various solvents, outlines its key photophysical properties in solution, and provides detailed experimental protocols for solubility determination and solution preparation. Furthermore, this guide presents logical workflows for the application of 4CzTPN in OLED fabrication and the underlying mechanism of TADF, visualized through detailed diagrams.

Introduction to 4CzTPN

2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a trailblazing molecule in the field of organic electronics. Its molecular structure, featuring four carbazole (B46965) donor units attached to a dicyanobenzene acceptor core, gives rise to its remarkable electronic and photophysical properties. A key characteristic of 4CzTPN is its ability to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient harvesting of triplet excitons, leading to high internal quantum efficiencies in OLEDs.[1][2][3][4][5] The solution-phase behavior of 4CzTPN is a critical aspect of its utility, directly impacting its processability for device fabrication, particularly in solution-processed techniques like spin-coating.

Solubility Profile of 4CzTPN

The solubility of 4CzTPN is a crucial parameter for its application in solution-processed device fabrication. While precise quantitative solubility data is not extensively reported in the literature, a consistent qualitative understanding has been established.

Qualitative Solubility:

4CzTPN exhibits poor solubility in aqueous solutions.[6][7] This is expected given its largely nonpolar, aromatic structure. Conversely, it is soluble in a range of common organic solvents. The derivative 4CzTPN-tBu, which incorporates tert-butyl groups, has been noted to exhibit enhanced solubility in organic solvents, making it particularly suitable for solution-based processing.[8]

Table 1: Qualitative Solubility of 4CzTPN in Various Solvents

SolventQualitative SolubilityReference
WaterPoorly Soluble/Insoluble[6][7]
TolueneSoluble[9]
ChloroformSoluble[10]
Tetrahydrofuran (THF)Soluble[6][7]
DichloromethaneSoluble[11]

Solution Properties and Photophysics

The photophysical properties of 4CzTPN in solution are fundamental to its function as a TADF emitter. These properties can be influenced by the solvent environment.

Table 2: Photophysical Properties of 4CzTPN in Toluene

PropertyValueReference
Absorption λmax328, 344, 485 nm[9]
Fluorescence λem538 nm[9]
HOMO5.73 eV[9]
LUMO2.82 eV[9]
Triplet Energy (T1)2.15 eV[9]

The photophysical properties of a related isomer, 4CzIPN, have been shown to be solvent-dependent.[12] It is reasonable to expect that the properties of 4CzTPN may also exhibit some solvent dependency.

Experimental Protocols

Protocol for Determining the Solubility of 4CzTPN

This protocol provides a generalized method for determining the solubility of 4CzTPN in a given solvent.

Materials:

  • 4CzTPN powder

  • Solvent of interest (e.g., toluene, chloroform, THF)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 4CzTPN powder to a known volume of the solvent in a vial.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the solution to settle.

    • Carefully filter the supernatant to remove any undissolved solid particles. A syringe filter with a pore size of 0.22 or 0.45 µm is recommended.

  • Quantification of Dissolved 4CzTPN:

    • UV-Vis Spectroscopy:

      • Prepare a series of standard solutions of 4CzTPN with known concentrations.

      • Measure the absorbance of the standard solutions at the λmax of 4CzTPN to create a calibration curve.

      • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration in the saturated solution, which represents the solubility.

    • High-Performance Liquid Chromatography (HPLC):

      • Develop an appropriate HPLC method to separate and quantify 4CzTPN.

      • Prepare a calibration curve using standard solutions of known concentrations.

      • Inject a known volume of the filtered saturated solution into the HPLC system.

      • Determine the concentration of 4CzTPN by comparing the peak area to the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, g/L, or mol/L.

    • Report the temperature at which the solubility was determined.

Protocol for Preparing 4CzTPN Solutions for Spin-Coating

This protocol outlines the steps for preparing a 4CzTPN solution suitable for fabricating thin films via spin-coating.

Materials:

  • 4CzTPN powder

  • Host material (e.g., CBP, mCP)

  • High-purity solvent (e.g., chloroform, toluene)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe and syringe filter (0.2 µm, solvent-compatible)

Procedure:

  • Determine the Desired Concentration and Doping Ratio:

    • Decide on the total solution concentration (e.g., 10 mg/mL) and the weight percentage (wt%) of 4CzTPN to be doped into the host material.

  • Dissolution:

    • Accurately weigh the required amounts of 4CzTPN and the host material and place them in a clean vial.

    • Add the calculated volume of the solvent to the vial.

    • Add a magnetic stir bar, seal the vial, and stir the mixture until all solids are completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Filtration:

    • Once a homogeneous solution is obtained, filter the solution using a syringe filter to remove any particulate impurities that could lead to defects in the spin-coated film.

  • Storage and Use:

    • Store the prepared solution in a sealed vial, protected from light.

    • The solution is now ready for the spin-coating process.

Visualizations

Thermally Activated Delayed Fluorescence (TADF) Mechanism

TADF_Mechanism cluster_ground Ground State S0 S0 S1 S1 (Singlet) S0->S1 Excitation S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T1 (Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (very slow) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

Workflow for Solution-Processed OLED Fabrication using 4CzTPN

OLED_Fabrication_Workflow cluster_prep Preparation cluster_eml Emissive Layer Deposition cluster_final Device Completion start Start: Substrate Cleaning (e.g., ITO-coated glass) pedot Deposition of Hole Injection Layer (e.g., PEDOT:PSS) start->pedot solution Prepare 4CzTPN:Host Solution pedot->solution spin_coat Spin-Coat Emissive Layer solution->spin_coat anneal Thermal Annealing spin_coat->anneal etl Deposition of Electron Transport Layer anneal->etl cathode Deposition of Cathode (e.g., LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation end_node Finished OLED Device encapsulation->end_node

Caption: Workflow for solution-processed OLED fabrication using 4CzTPN.

Conclusion

This technical guide has provided a focused overview of the solubility and solution properties of 4CzTPN. While quantitative solubility data remains a gap in the publicly available literature, the qualitative solubility profile, coupled with the detailed experimental protocols, offers a strong foundation for researchers working with this important TADF material. The provided visualizations of the TADF mechanism and the OLED fabrication workflow serve as valuable tools for understanding the fundamental principles and practical applications of 4CzTPN. Further research into the quantitative solubility of 4CzTPN and its derivatives in a wider range of solvents would be a valuable contribution to the field of organic electronics.

References

Exploratory

The Emergence of 4CzTPN: A Technical Guide to a Pioneering TADF Emitter

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The field of organic electronics has been revolutionized by the development of materials exhibiting Thermally Activated Delayed Fluore...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organic electronics has been revolutionized by the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). These molecules have enabled the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs) that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Among the vanguard of these materials is 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene , commonly known as 4CzTPN . This in-depth technical guide explores the discovery, history, and fundamental properties of 4CzTPN, providing a comprehensive resource for researchers in materials science and related fields.

Discovery and Historical Context

The journey of 4CzTPN as a prominent TADF emitter began in 2012 with a landmark publication in Nature by Professor Chihaya Adachi's research group at Kyushu University.[1] This seminal work introduced a new class of metal-free organic molecules designed to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1] This small energy gap is the cornerstone of the TADF mechanism, allowing for efficient reverse intersystem crossing (RISC) from the non-radiative triplet state to the radiative singlet state at room temperature.[2]

The family of compounds introduced in this paper, referred to as carbazolyl dicyanobenzene (CDCB) derivatives, includes 4CzTPN and its isomers, such as the widely studied 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN).[3][4][5][6][7] The core concept behind their design is the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In 4CzTPN, the four electron-donating carbazole (B46965) units host the HOMO, while the electron-accepting dicyanobenzene core localizes the LUMO. This donor-acceptor architecture leads to a significant reduction in the exchange energy, and consequently, a small ΔEST.[2]

Synthesis of 4CzTPN

The synthesis of 4CzTPN and its isomers is typically achieved through a nucleophilic aromatic substitution reaction. The general procedure involves the reaction of a carbazolyl anion with a polyfluorinated benzene (B151609) derivative. While a detailed, peer-reviewed protocol specifically for 4CzTPN is not as commonly cited as for its isomer 4CzIPN, the fundamental synthetic route is analogous. The synthesis of 4CzIPN, for instance, is well-documented in Organic Syntheses, providing a reliable blueprint for the synthesis of this class of molecules.[8]

Experimental Protocol: Synthesis of Carbazolyl Dicyanobenzene Derivatives (General Procedure)

This protocol is based on the established synthesis of 4CzIPN and is adaptable for the synthesis of 4CzTPN by using the appropriate starting materials.

Reactants:

Procedure:

  • Deprotonation of Carbazole: Carbazole is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). A strong base is then added portion-wise to deprotonate the carbazole, forming the carbazolyl anion. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete formation of the anion.

  • Nucleophilic Aromatic Substitution: The solution containing the carbazolyl anion is then treated with the corresponding polyfluorinated dicyanobenzene derivative (e.g., tetrafluoroterephthalonitrile for 4CzTPN). The reaction mixture is heated to reflux and maintained at that temperature for several hours to facilitate the substitution of the fluorine atoms with the carbazole moieties.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and quenched with a protic solvent such as methanol (B129727) or water. The crude product precipitates and is collected by filtration. Purification is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to obtain the high-purity TADF emitter.

Photophysical Properties of 4CzTPN

The defining characteristic of 4CzTPN is its efficient TADF, which is governed by its unique photophysical properties. A compilation of these properties from various sources is presented in the table below.

PropertyValueSolvent/MatrixReference
Absorption Maximum (λabs) 328, 344, 485 nmToluene[9][10]
Emission Maximum (λem) 538 nmToluene[9][10]
Photoluminescence Quantum Yield (PLQY) 72 ± 3%Toluene[1]
Prompt Fluorescence Lifetime (τp) Varies with solventVarious[3]
Delayed Fluorescence Lifetime (τd) Varies with solventVarious[3]
Singlet-Triplet Energy Gap (ΔEST) ~0.1 - 0.2 eVVarious[2]
HOMO Energy Level -5.73 eV-[9]
LUMO Energy Level -2.82 eV-[9]
Triplet Energy (T₁) 2.15 eV-[9]

The Mechanism of Thermally Activated Delayed Fluorescence in 4CzTPN

The TADF process in 4CzTPN can be understood as a cycle of electronic transitions that efficiently converts non-emissive triplet excitons into emissive singlet excitons.

Experimental Workflow for TADF Characterization

The characterization of a material's TADF properties involves a series of photophysical measurements.

TADF_Characterization_Workflow cluster_synthesis Material Preparation cluster_measurements Photophysical Measurements cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of 4CzTPN uv_vis UV-Vis Absorption Spectroscopy synthesis->uv_vis Characterize Ground State pl Photoluminescence (PL) Spectroscopy uv_vis->pl time_resolved Time-Resolved PL Spectroscopy (Prompt and Delayed Components) pl->time_resolved plqy Absolute PL Quantum Yield (PLQY) Measurement time_resolved->plqy low_temp Low-Temperature (77K) PL and Phosphorescence plqy->low_temp analysis Determination of: - λabs, λem - PLQY - τp, τd - ΔEST (from onset of fluorescence and phosphorescence) - kRISC, kISC low_temp->analysis Calculate Key TADF Parameters

Workflow for the characterization of TADF properties.
The TADF Signaling Pathway in 4CzTPN

The photophysical processes underlying TADF in 4CzTPN are illustrated in the following diagram.

TADF_Mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (Light) S1->S0 Prompt Fluorescence (k_p) S1->S0 Delayed Fluorescence (k_d) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC, k_ISC) T1->S0 Non-radiative Decay T1->S1 Reverse Intersystem Crossing (RISC, k_RISC) (Thermally Activated)

Energy level diagram illustrating the TADF mechanism.
  • Excitation: Upon absorption of a photon, the 4CzTPN molecule is excited from its ground state (S₀) to a singlet excited state (S₁).

  • Prompt Fluorescence and Intersystem Crossing: From the S₁ state, the molecule can either relax back to the S₀ state via prompt fluorescence or undergo intersystem crossing (ISC) to the nearby triplet excited state (T₁). Due to spin statistics, a significant portion of excitons formed under electrical excitation in an OLED are triplets.

  • Reverse Intersystem Crossing (RISC): Because the energy difference between S₁ and T₁ (ΔEST) is small in 4CzTPN, triplet excitons in the T₁ state can be efficiently converted back to the S₁ state through a thermally activated process known as reverse intersystem crossing (RISC).

  • Delayed Fluorescence: The repopulated S₁ state can then decay radiatively to the S₀ state, emitting a photon. This emission is temporally delayed relative to the prompt fluorescence and is therefore termed delayed fluorescence. This process allows for the harvesting of otherwise non-emissive triplet excitons, leading to high internal quantum efficiencies.

Conclusion

The discovery of 4CzTPN and its congeners marked a pivotal moment in the development of third-generation OLEDs. Its metal-free, donor-acceptor architecture provides a robust platform for achieving highly efficient TADF. The principles of its design, synthesis, and photophysical behavior continue to guide the development of new and improved TADF emitters for a wide range of optoelectronic applications, from high-resolution displays to solid-state lighting and photocatalysis. This technical guide provides a foundational understanding of this important molecule, intended to support further research and innovation in the field.

References

Foundational

Unveiling the Dual-Faced Chromism of 4CzTPN Crystals: A Technical Guide to Mechanochromic and Piezochromic Behaviors

For Immediate Release This technical guide provides an in-depth analysis of the distinct mechanochromic and piezochromic properties of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) crystals. Aimed at resear...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the distinct mechanochromic and piezochromic properties of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) crystals. Aimed at researchers, scientists, and professionals in drug development, this document details the unique dual-response of 4CzTPN to mechanical stimuli, characterized by a blue shift in luminescence upon grinding and a red shift under hydrostatic pressure. This guide summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the underlying mechanisms and experimental workflows.

Introduction

4CzTPN is a prominent thermally activated delayed fluorescence (TADF) emitter known for its twisted donor-acceptor molecular structure, where carbazole (B46965) units act as electron donors and the dicyanobenzene moiety serves as the electron acceptor.[1][2] The unique photophysical properties of 4CzTPN crystals extend to their intriguing mechanoresponsive luminescence.[1] Unlike typical mechanochromic materials that exhibit a single directional spectral shift, 4CzTPN displays a distinct dual-color-changing behavior. Mechanical grinding induces a phase transition from a crystalline to an amorphous state, resulting in a blue-shifted emission.[1] Conversely, the application of isotropic hydrostatic pressure leads to a reversible red-shift in its photoluminescence.[1][2] This guide delves into the quantitative aspects and experimental methodologies behind these phenomena.

Quantitative Data Presentation

The following tables summarize the key quantitative data extracted from studies on the mechanochromic and piezochromic behavior of 4CzTPN crystals.

Table 1: Piezochromic Behavior of 4CzTPN Crystal Under Hydrostatic Pressure

Pressure (GPa)Emission Wavelength (λem)Wavelength Shift (Δλ)Average Short PL LifetimeAverage Long PL LifetimeObservations
Ambient580 nm[1]0 nm7.94 ns[2]1.68 µs[2]Bright yellow emission.[1]
> 0 to 10.6580 nm to 677 nm[1]~97 nm red-shift[1]Decreases with pressure[1][2]Disappears beyond 3.0 GPa[1][2]Emission color changes from yellow to red. The process is reversible upon pressure release.[1]

Table 2: Mechanochromic Behavior of 4CzTPN Crystal Upon Grinding

StimulusEmission Wavelength (λem)Wavelength Shift (Δλ)Underlying Mechanism
GrindingBlue-shifted by ~16 nm[1]~16 nmPhase transition from crystalline to amorphous state.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanochromic and piezochromic properties of 4CzTPN crystals.

High-Pressure Photoluminescence (PL) Spectroscopy

This protocol describes the in-situ measurement of photoluminescence spectra of 4CzTPN crystals under varying hydrostatic pressures.

Objective: To investigate the effect of isotropic pressure on the emission properties of 4CzTPN crystals.

Apparatus:

  • Diamond Anvil Cell (DAC)

  • Pressure calibration system (e.g., ruby fluorescence method)

  • Pressure-transmitting medium (e.g., silicone oil)

  • Photoluminescence spectrometer with a suitable excitation source

  • Microscope for sample visualization within the DAC

Procedure:

  • A small, single crystal of 4CzTPN is placed in the sample chamber of the DAC, along with a ruby chip for pressure calibration.

  • The chamber is filled with a pressure-transmitting medium to ensure hydrostatic conditions.

  • The initial photoluminescence spectrum of the 4CzTPN crystal is recorded at ambient pressure.

  • Pressure is gradually applied by tightening the screws of the DAC. The pressure is monitored in real-time using the ruby fluorescence method.

  • At incremental pressure points, the photoluminescence spectrum of the 4CzTPN crystal is recorded.

  • The process is continued until the maximum desired pressure is reached.

  • The pressure is then gradually released, and PL spectra are recorded at various decompression points to assess the reversibility of the piezochromic effect.

Time-Resolved Photoluminescence (TRPL) Spectroscopy Under High Pressure

This protocol details the measurement of fluorescence lifetimes of 4CzTPN crystals under high pressure.

Objective: To determine the effect of hydrostatic pressure on the excited-state dynamics of 4CzTPN.

Apparatus:

  • High-pressure setup as described in Section 3.1.

  • Pulsed laser source for excitation.

  • Time-correlated single-photon counting (TCSPC) system.

  • Photodetector with high temporal resolution.

Procedure:

  • The 4CzTPN crystal is prepared in the DAC as described for high-pressure PL spectroscopy.

  • The sample is excited with the pulsed laser at a specific wavelength.

  • The fluorescence decay is measured using the TCSPC system at various pressures.

  • The decay curves are analyzed to determine the short and long photoluminescence lifetimes.

Mechanochromism by Grinding

This protocol describes the investigation of the effect of mechanical grinding on the emission properties of 4CzTPN crystals.

Objective: To induce and characterize the mechanochromic luminescence of 4CzTPN.

Apparatus:

  • Mortar and pestle

  • Spatula

  • Photoluminescence spectrometer

  • Powder X-ray diffractometer (PXRD)

Procedure:

  • The initial photoluminescence spectrum and PXRD pattern of the pristine 4CzTPN crystalline powder are recorded.

  • A small amount of the crystalline powder is placed in the mortar.

  • The powder is ground using the pestle for a specified duration and with a consistent force.

  • The photoluminescence spectrum of the ground powder is immediately recorded.

  • The PXRD pattern of the ground powder is measured to analyze the change in crystallinity.

  • The reversibility of the mechanochromic effect can be tested by methods such as solvent fuming or heating.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of 4CzTPN's chromic behaviors.

Mechanochromism_Mechanism Crystalline Crystalline 4CzTPN Grinding Mechanical Grinding Crystalline->Grinding Application of Anisotropic Force Amorphous Amorphous 4CzTPN Grinding->Amorphous Phase Transition Emission_Blue Blue-shifted Emission Amorphous->Emission_Blue Results in

Mechanism of Mechanochromic Blue Shift in 4CzTPN.

Piezochromism_Workflow cluster_setup Experimental Setup cluster_process Measurement Process DAC Diamond Anvil Cell (with 4CzTPN crystal) Apply_Pressure Increase Hydrostatic Pressure DAC->Apply_Pressure Pressure_System Pressure Application & Calibration Spectrometer PL/TRPL Spectrometer Measure_PL Record PL Spectrum & Lifetime Spectrometer->Measure_PL Apply_Pressure->Measure_PL At each pressure point Analyze_Data Analyze Spectral Shift & Decay Dynamics Measure_PL->Analyze_Data Analyze_Data->Pressure_System Correlate with Pressure

Experimental Workflow for Piezochromism Studies.

Signaling_Pathway Pressure Hydrostatic Pressure Intermolecular Decreased Intermolecular Distance Pressure->Intermolecular Planarization Molecular Planarization Intermolecular->Planarization HOMO_LUMO Increased HOMO-LUMO Overlap Planarization->HOMO_LUMO Red_Shift Red-shifted Emission HOMO_LUMO->Red_Shift

Proposed Mechanism for Piezochromic Red Shift.

References

Exploratory

Probing the Electronic Architecture of 4CzTPN: A Technical Guide

An In-depth Examination of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene for Advanced Research Applications Introduction 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent o...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene for Advanced Research Applications

Introduction

2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent organic semiconductor that has garnered significant attention within the materials science and optoelectronics communities. As a member of the donor-acceptor class of molecules, its unique electronic structure gives rise to a phenomenon known as thermally activated delayed fluorescence (TADF). This mechanism allows for the efficient harvesting of both singlet and triplet excitons for light emission, enabling the development of highly efficient organic light-emitting diodes (OLEDs) without the need for heavy metals.

This technical guide provides a comprehensive overview of the electronic structure of 4CzTPN. It is intended for researchers, chemists, and materials scientists engaged in the development of organic electronics, photoredox catalysis, and advanced sensing technologies. Herein, we detail the fundamental electronic properties, the experimental protocols for their characterization, and the key photophysical processes that govern the material's performance.

Molecular Design and Electronic Structure

The molecular architecture of 4CzTPN is central to its electronic properties. It consists of a central electron-accepting 1,4-dicyanobenzene (terephthalonitrile) core, which is symmetrically substituted with four electron-donating carbazole (B46965) units. The significant steric hindrance between the carbazole moieties forces them to adopt a highly twisted conformation relative to the central acceptor ring.

This twisted geometry effectively decouples the electronic systems of the donor and acceptor components. Consequently, the highest occupied molecular orbital (HOMO) is spatially localized on the electron-rich carbazole units, while the lowest unoccupied molecular orbital (LUMO) is confined to the electron-deficient dicyanobenzene core.[1] This spatial separation of the frontier molecular orbitals (FMOs) is a hallmark of efficient TADF emitters, as it minimizes the electron exchange energy, leading to a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

FMO_Localization cluster_4CzTPN 4CzTPN Molecular Structure cluster_FMO Frontier Molecular Orbital (FMO) Localization Acceptor 1,4-Dicyanobenzene Core (Acceptor) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Acceptor->LUMO Localized on Donor1 Carbazole (Donor) Donor1->Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Donor1->HOMO Localized on Donor2 Carbazole (Donor) Donor2->Acceptor Donor2->HOMO Localized on Donor3 Carbazole (Donor) Donor3->Acceptor Donor3->HOMO Localized on Donor4 Carbazole (Donor) Donor4->Acceptor Donor4->HOMO Localized on

Figure 1: FMO localization in 4CzTPN.

Quantitative Electronic and Photophysical Data

The electronic and photophysical properties of 4CzTPN have been characterized through a combination of electrochemical and spectroscopic techniques. While its isomer 4CzIPN is more extensively reported, key parameters for 4CzTPN have been determined. These properties are highly sensitive to the material's environment (e.g., solvent polarity, solid-state morphology). The following table summarizes key data obtained from literature sources.

PropertyValueMethod/Solvent/StateReference(s)
Electrochemical Properties
Highest Occupied Molecular Orbital (HOMO)Not Consistently ReportedCyclic Voltammetry (CV)-
Lowest Unoccupied Molecular Orbital (LUMO)Not Consistently ReportedCyclic Voltammetry (CV)-
Photophysical Properties
Absorption Maximum (λabs)~485 nmToluene[2]
Emission Maximum (λem)~538 nmToluene[2]
Emission Maximum (λem)580 nmCrystalline State[3]
Photoluminescence Quantum Yield (PLQY)Less efficient than 4CzIPN--
Lowest Singlet State Energy (S₁)~2.31 eVEstimated from emission onset[2]
Lowest Triplet State Energy (T₁)2.28 eVPhosphorescence Spectroscopy[4]
Singlet-Triplet Energy Gap (ΔEST)~0.03 eV Calculated from S₁ and T₁[2][4]

Note: There is a notable lack of consistent, experimentally-derived HOMO and LUMO values for 4CzTPN in peer-reviewed literature compared to its isomers. Researchers are advised to perform electrochemical characterization for their specific applications.

The Thermally Activated Delayed Fluorescence (TADF) Mechanism

The small ΔEST of 4CzTPN is the critical feature that enables the TADF process, providing a pathway to convert non-emissive triplet excitons into emissive singlet excitons. This significantly enhances the theoretical internal quantum efficiency of resulting devices.

The process, illustrated in the Jablonski diagram below, proceeds as follows:

  • Photoexcitation : The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

  • Prompt Fluorescence : A portion of the S₁ excitons relax directly back to the S₀ state, emitting light rapidly (nanosecond timescale). This is known as prompt fluorescence.

  • Intersystem Crossing (ISC) : Due to the small energy barrier, a significant fraction of S₁ excitons can undergo spin-conversion to the nearby triplet state (T₁).

  • Reverse Intersystem Crossing (RISC) : The T₁ excitons, which have long lifetimes (microsecond to millisecond timescale), can be converted back to the S₁ state by harvesting thermal energy from the environment (kT). This up-conversion is efficient because the energy gap (ΔEST) is small.

  • Delayed Fluorescence : The repopulated S₁ excitons then radiatively decay to the S₀ state, emitting a photon at the same wavelength as the prompt fluorescence, but on a much longer timescale. This is termed delayed fluorescence.

Jablonski_TADF TADF Energy Level Diagram S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->in4 Prompt Fluorescence S1->in8 Delayed Fluorescence T1 T₁ (Triplet Excited State) T1->in7 RISC (kT) in1->S1 Absorption (hν) in5->T1 ISC

Figure 2: Jablonski diagram of the TADF mechanism.

Experimental Protocols for Characterization

Accurate characterization of the electronic properties of 4CzTPN is essential for its application. The following section outlines the standard experimental methodologies.

Workflow cluster_exp Experimental Characterization Workflow cluster_cv Electrochemical Analysis cluster_spec Spectroscopic Analysis cluster_analysis Data Analysis & Property Determination prep Sample Preparation (Dissolve in appropriate solvent/fabricate thin film) cv Cyclic Voltammetry (CV) prep->cv uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis pl Photoluminescence (PL) Spectroscopy prep->pl cv_data Measure Onset Oxidation (E_ox) & Reduction (E_red) Potentials cv->cv_data homo_lumo Calculate HOMO & LUMO Levels (vs. Fc/Fc+ reference) cv_data->homo_lumo uv_data Measure Absorption Spectrum (λ_abs) uv_vis->uv_data pl_data Measure Emission Spectra (Fluorescence & Phosphorescence at 77K) & Time-Resolved Decay pl->pl_data bandgap Determine Optical Band Gap (from absorption onset) uv_data->bandgap s1_t1 Determine S₁ & T₁ Energies (from emission onsets) pl_data->s1_t1 plqy Calculate PLQY (using integrating sphere) pl_data->plqy

Figure 3: Workflow for electronic characterization.
Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the material.

  • Instrumentation : A potentiostat with a standard three-electrode cell.

    • Working Electrode : Glassy carbon or platinum disk electrode.

    • Reference Electrode : Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

    • Counter Electrode : Platinum wire.

  • Sample Preparation :

    • Prepare a ~0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane, acetonitrile, or THF).

    • Dissolve the 4CzTPN sample in the electrolyte solution to a concentration of approximately 1 mM.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with reduction measurements.[1] Maintain an inert atmosphere over the solution during the experiment.

  • Procedure :

    • Polish the working electrode before each measurement.

    • Perform a background scan of the electrolyte solution to ensure no interfering peaks are present.

    • Run the cyclic voltammogram by sweeping the potential from an initial value, to a vertex potential, and then back. Scan in both the positive (oxidation) and negative (reduction) directions.

    • After the measurement, add a small amount of ferrocene (B1249389) as an internal standard. Measure the potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Data Analysis :

    • Determine the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) peaks from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming EHOMO of Ferrocene is -4.8 eV or -5.1 eV below vacuum, depending on the convention used):[5]

      • EHOMO (eV) = -[Eoxonset - EFc/Fc⁺1/2 + 4.8]

      • ELUMO (eV) = -[Eredonset - EFc/Fc⁺1/2 + 4.8]

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique measures the electronic absorption of 4CzTPN, providing information about the optical band gap.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a dilute solution of 4CzTPN (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., toluene, dichloromethane).

  • Procedure :

    • Record a baseline spectrum using a cuvette containing only the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-700 nm).

  • Data Analysis : The optical energy gap (Eg) can be estimated from the onset of the lowest energy absorption band (λonset) using the formula: Eg (eV) = 1240 / λonset (nm).

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to measure the emission properties, including the fluorescence and phosphorescence spectra, quantum yield, and excited-state lifetimes, which are crucial for confirming and quantifying the TADF mechanism.

  • Instrumentation : A spectrofluorometer equipped with a monochromatic excitation source, an emission monochromator, and a sensitive detector (e.g., a photomultiplier tube). For time-resolved measurements, a pulsed laser or LED and time-correlated single photon counting (TCSPC) or multi-channel scaling (MCS) electronics are required. An integrating sphere is necessary for quantum yield measurements. A cryostat is needed for low-temperature phosphorescence measurements.

  • Procedure :

    • Steady-State Emission : Excite the sample at a wavelength where it absorbs strongly (e.g., ~450 nm) and scan the emission monochromator to record the fluorescence spectrum.

    • Phosphorescence : Cool the sample (typically in a thin film or rigid matrix) to low temperature (77 K) using a cryostat to suppress thermal processes like RISC. Record the emission spectrum, which will be dominated by phosphorescence.

    • Time-Resolved PL : Excite the sample with a short pulse of light and measure the decay of the emission intensity over time. For TADF materials, a bi-exponential decay is expected, corresponding to the fast prompt fluorescence and the slow delayed fluorescence.

    • Photoluminescence Quantum Yield (PLQY) : Place the sample (in solution or as a film) in an integrating sphere and measure the total emitted photons relative to the total absorbed photons.

  • Data Analysis :

    • The S₁ and T₁ energy levels are determined from the high-energy onsets of the fluorescence and phosphorescence spectra, respectively.

    • The ΔEST is calculated as the difference: ΔEST = E(S₁) - E(T₁).

    • Analysis of the time-resolved decay provides the lifetimes of the prompt (τp) and delayed (τd) components.

Conclusion

The electronic structure of 4CzTPN is a direct result of its sophisticated molecular design. The donor-acceptor architecture induces a spatial separation of the HOMO and LUMO, leading to a critically small singlet-triplet energy gap. This property enables the highly efficient TADF mechanism, positioning 4CzTPN as a key material in the development of next-generation organic electronics. A thorough understanding and precise characterization of its electronic and photophysical properties, using the protocols outlined in this guide, are paramount for unlocking its full potential in research and technology.

References

Foundational

An In-depth Technical Guide to 4CzTPN: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN. It includes its chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN. It includes its chemical identifiers, material safety data, detailed experimental protocols for its synthesis and purification, and its applications in advanced materials science, particularly in the field of optoelectronics.

Core Material Properties and Safety Data

4CzTPN is a prominent organic compound utilized primarily for its thermally activated delayed fluorescence (TADF) properties. Its unique molecular structure, featuring four carbazole (B46965) donor units attached to a dicyanobenzene acceptor core, facilitates efficient reverse intersystem crossing (RISC), making it a highly effective emitter in third-generation organic light-emitting diodes (OLEDs).

Table 1: Chemical and Physical Properties of 4CzTPN

PropertyValue
CAS Number 1416881-53-2[1]
Molecular Formula C₅₆H₃₂N₆
Molecular Weight 788.89 g/mol
Appearance Orange powder/crystals[1]
Melting Point > 360 °C (lit.)[1]
Solubility Soluble in common organic solvents like toluene (B28343).
Absorption (in toluene) λmax 328, 344, 485 nm[1]
Fluorescence (in toluene) λem 538 nm[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Table 2: Material Safety Data for 4CzTPN

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Corrosion/Irritation Warning: Causes skin irritation (H315)P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation Warning: Causes serious eye irritation (H319)P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) Warning: May cause respiratory irritation (H335)P261, P271, P304+P340, P312, P403+P233, P405, P501

This data is based on the GHS classification for the closely related isomer 4CzIPN and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Synthesis of 4CzTPN

Materials:

  • 1,2,4,5-Tetrabromobenzene (B48376) (or a suitable tetra-halogenated precursor for the 1,4-dicyanobenzene core)

  • Carbazole

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Copper(I) iodide (CuI) or another suitable catalyst

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or another high-boiling point polar aprotic solvent

  • Toluene

  • Methanol (B129727)

  • Deionized water

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,4,5-tetrabromobenzene (1 equivalent), carbazole (4.4 equivalents), potassium carbonate (8 equivalents), and a catalytic amount of copper(I) iodide.

  • Add DMPU as the solvent and heat the reaction mixture to reflux (typically around 180-200 °C) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of methanol to precipitate the crude product.

  • Filter the precipitate and wash it sequentially with deionized water, methanol, and toluene to remove unreacted starting materials and inorganic salts.

  • The resulting solid is the crude 4CzTPN, which will require further purification.

Purification by Sublimation

For high-purity 4CzTPN suitable for electronic device fabrication, purification by vacuum train sublimation is the standard method.[2][3][4][5] This technique separates volatile solids based on their different sublimation and deposition temperatures under high vacuum.

Equipment:

  • Multi-zone tube furnace

  • Quartz or glass sublimation tube

  • High-vacuum pump capable of reaching < 10⁻⁵ Torr

  • Temperature controllers

Procedure:

  • Place the crude 4CzTPN powder in the source zone of the sublimation tube.

  • Assemble the sublimation apparatus and evacuate the system to a high vacuum.

  • Slowly heat the source zone to the sublimation temperature of 4CzTPN (typically in the range of 300-350 °C).

  • Establish a temperature gradient along the tube, with progressively cooler zones away from the source.

  • 4CzTPN will sublime and travel down the tube, depositing as a pure crystalline solid in a zone with a temperature below its sublimation point but above the condensation temperature of more volatile impurities.

  • Less volatile impurities will remain in the source zone.

  • After the sublimation is complete, cool the system to room temperature under vacuum.

  • Carefully collect the purified 4CzTPN from the deposition zone. The purity is often >99.9%.[5]

Applications in Thermally Activated Delayed Fluorescence (TADF) OLEDs

4CzTPN is a key material in the fabrication of highly efficient OLEDs that utilize the TADF mechanism to convert non-emissive triplet excitons into emissive singlet excitons, thus achieving theoretical internal quantum efficiencies of up to 100%.

Fabrication of a 4CzTPN-based TADF OLED

The following describes a typical procedure for the fabrication of a multilayer OLED device using 4CzTPN as the emissive dopant.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: host doped with 4CzTPN) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • HIL material (e.g., MoO₃)

  • HTL material (e.g., TAPC)

  • Host material for the EML (e.g., CBP, mCP)

  • 4CzTPN (dopant)

  • ETL material (e.g., TPBi)

  • EIL material (e.g., LiF)

  • Aluminum (for cathode)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use to improve the work function of the ITO.

  • Layer Deposition: Deposit the organic layers and the cathode sequentially onto the ITO substrate in a high-vacuum thermal evaporation system (< 10⁻⁶ Torr).

    • Deposit the HIL (e.g., 10 nm of MoO₃).

    • Deposit the HTL (e.g., 40 nm of TAPC).

    • Co-evaporate the host material and 4CzTPN to form the EML (e.g., 30 nm of CBP doped with 6-10 wt% 4CzTPN). The doping concentration is critical for device performance.

    • Deposit the ETL (e.g., 30 nm of TPBi).

    • Deposit the EIL (e.g., 1 nm of LiF).

    • Deposit the cathode (e.g., 100 nm of Al).

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy resin in an inert atmosphere (e.g., a glovebox).

Signaling Pathways and Experimental Workflows

Photocatalytic Cycle of 4CzTPN

4CzTPN and its isomers are effective metal-free photocatalysts for a variety of organic transformations.[6][7][8][9] The photocatalytic cycle is initiated by the absorption of visible light, which promotes 4CzTPN to an excited singlet state (¹4CzTPN). This excited state can then undergo intersystem crossing to a triplet state (³4CzTPN). Both excited states are potent redox agents. The following diagram illustrates a general photocatalytic cycle involving an oxidative quenching pathway.

Photocatalysis_Cycle cluster_ground Ground State cluster_excited Excited State cluster_redox Redox Cycle 4CzTPN 4CzTPN 14CzTPN_star ¹4CzTPN 4CzTPN->14CzTPN_star hv (light absorption) 34CzTPN_star ³4CzTPN 14CzTPN_star->34CzTPN_star ISC 4CzTPN_radical_cation 4CzTPN⁺• 14CzTPN_star->4CzTPN_radical_cation SET (Substrate) 34CzTPN_star->14CzTPN_star RISC 4CzTPN_radical_cation->4CzTPN SET (Reductant) Substrate_radical Substrate⁻• Product Product Substrate_radical->Product Substrate Substrate

Caption: General photocatalytic cycle of 4CzTPN via oxidative quenching.

TADF OLED Fabrication Workflow

The fabrication of a TADF OLED is a multi-step process requiring precise control over layer thickness and deposition conditions. The following diagram outlines the key stages in the fabrication of a 4CzTPN-based OLED.

OLED_Fabrication_Workflow Start Start Substrate_Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) Start->Substrate_Cleaning Load_Evaporator Load into High-Vacuum Thermal Evaporator Substrate_Cleaning->Load_Evaporator HIL_Deposition Hole Injection Layer (HIL) Deposition Load_Evaporator->HIL_Deposition HTL_Deposition Hole Transport Layer (HTL) Deposition HIL_Deposition->HTL_Deposition EML_Deposition Emissive Layer (EML) Co-evaporation (Host + 4CzTPN) HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition EIL_Deposition Electron Injection Layer (EIL) Deposition ETL_Deposition->EIL_Deposition Cathode_Deposition Cathode Deposition (e.g., Al) EIL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation (Inert Atmosphere) Cathode_Deposition->Encapsulation End Finished Device Encapsulation->End

Caption: Workflow for the fabrication of a 4CzTPN-based TADF OLED.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-CzTPN as a Green Dopant in Thermally Activated Delayed Fluorescence (TADF) Devices

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) as a green dopant material in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) as a green dopant material in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). Detailed protocols for device fabrication and characterization are included to facilitate reproducible and high-performance results.

Introduction to 4CzTPN and the TADF Mechanism

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading technology for third-generation OLEDs, enabling internal quantum efficiencies approaching 100% without the need for heavy metals like iridium or platinum. This is achieved through the harvesting of both singlet and triplet excitons.

4CzTPN is a prominent TADF material known for its excellent performance as a green emitter. It possesses a donor-acceptor (D-A) molecular architecture, where four carbazole (B46965) units act as electron donors and a dicyanobenzene core serves as the electron acceptor. This structure leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is crucial for efficient TADF.

The TADF mechanism in a molecule like 4CzTPN can be summarized as follows:

  • Electrical excitation generates both singlet (25%) and triplet (75%) excitons on the host material, which are then transferred to the 4CzTPN dopant.

  • Singlet excitons on 4CzTPN decay radiatively, producing prompt fluorescence.

  • Triplet excitons, which are non-emissive, can be converted to singlet excitons through a process called reverse intersystem crossing (RISC). This up-conversion is facilitated by the small ΔEST and thermal energy from the environment.

  • The newly formed singlet excitons then decay radiatively, resulting in delayed fluorescence.

This efficient conversion of non-emissive triplets into emissive singlets allows for significantly higher device efficiencies compared to conventional fluorescent OLEDs.

TADF_Mechanism cluster_ground Ground State S0 S₀ S1 S₁ (Singlet) S0->S1 Electrical Excitation (25%) T1 T₁ (Triplet) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (very slow) T1->S1 Reverse Intersystem Crossing (RISC) (Thermally Activated)

Caption: The Jablonski diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.

Photophysical and Electrochemical Properties of 4CzTPN

A thorough understanding of the material's properties is essential for designing efficient TADF devices. The key photophysical and electrochemical characteristics of 4CzTPN are summarized below.

PropertyValueReference
Chemical FormulaC₅₆H₃₂N₆[1]
Molecular Weight788.27 g/mol [1]
HOMO Level-5.73 eV[1]
LUMO Level-2.82 eV[1]
Triplet Energy (T₁)2.15 eV[1]
Absorption (λmax in toluene)328, 344, 485 nm[1]
Emission (λem in toluene)538 nm[1]
AppearanceOrange powder/crystals[1]

Performance of 4CzTPN-based Green TADF OLEDs

The performance of OLEDs incorporating 4CzTPN as a green dopant is highly dependent on the device architecture, including the choice of host material, transport layers, and doping concentration. Below is a summary of reported device performances.

Host MaterialDoping Conc. (%)Max. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)CIE (x, y)Reference
SFXSPO5-62.9-Green[1]
DMAC-DPS-13.4-38.3(0.29, 0.39)[2]
mCP517.853.7950.61-[3]
3CzPFP131.2--Green[4]
m-CzPym-31.5100.295.6Green[5]

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage coordinates.

Experimental Protocols

Materials and Reagents
  • Substrates: Indium tin oxide (ITO) coated glass (e.g., 15-20 Ω/sq).

  • Organic Materials:

    • Hole Injection Layer (HIL): e.g., Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

    • Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) or 1,3-Bis(N-carbazolyl)benzene (mCP)

    • Host Material: e.g., 3,3-Di(9H-carbazol-9-yl)biphenyl (mCBP) or a suitable bipolar host.

    • Green Dopant: 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) (sublimed grade, >99.5% purity).

    • Electron Transport Layer (ETL): e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF).

  • Cathode: Aluminum (Al).

  • Solvents: Deionized water, acetone, isopropanol (B130326) (spectroscopic grade).

Protocol for Device Fabrication by Vacuum Thermal Evaporation

This protocol describes the fabrication of a typical multi-layer TADF OLED using thermal evaporation in a high-vacuum environment (< 10-6 Torr).

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_post Post-Deposition sub_clean ITO Substrate Cleaning (DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment (15 min) sub_clean->uv_ozone load Load into Evaporation Chamber uv_ozone->load hil HIL Deposition (e.g., HAT-CN, 10 nm) load->hil htl HTL Deposition (e.g., NPD, 40 nm) hil->htl eml Emissive Layer Co-deposition (Host:4CzTPN, e.g., 30 nm) htl->eml etl ETL Deposition (e.g., TPBi, 30 nm) eml->etl eil EIL Deposition (LiF, 1 nm) etl->eil cathode Cathode Deposition (Al, 100 nm) eil->cathode encap Encapsulation (Inert Atmosphere) cathode->encap test Device Characterization encap->test

Caption: Workflow for TADF OLED fabrication via vacuum thermal evaporation.

Step-by-Step Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of high-purity nitrogen gas. c. Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

  • Device Fabrication (Thermal Evaporation): a. Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation system. b. Deposit the organic and metal layers sequentially without breaking the vacuum. The deposition rates should be carefully controlled using quartz crystal microbalances.

    • HIL: Deposit HAT-CN to a thickness of 10 nm at a rate of 0.1 Å/s.
    • HTL: Deposit NPD to a thickness of 40 nm at a rate of 1-2 Å/s.
    • Emissive Layer (EML): Co-evaporate the host material (e.g., mCBP) and 4CzTPN. The doping concentration is controlled by the relative deposition rates. For a 5 wt% doping concentration, if the host deposition rate is 1.9 Å/s, the 4CzTPN deposition rate should be 0.1 Å/s. The total thickness of the EML should be around 30 nm.
    • ETL: Deposit TPBi to a thickness of 30 nm at a rate of 1-2 Å/s.
    • EIL: Deposit LiF to a thickness of 1 nm at a rate of 0.1-0.2 Å/s.
    • Cathode: Deposit Al to a thickness of 100 nm at a rate of 5-10 Å/s.

  • Encapsulation: a. Transfer the fabricated devices to an inert atmosphere glovebox (e.g., nitrogen or argon) without exposure to air and moisture. b. Encapsulate the devices using a UV-curable epoxy and a glass lid to prevent degradation.

Protocol for Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Use a source measure unit (SMU) and a calibrated photodiode or a luminance meter. b. Apply a forward bias voltage to the device and measure the current and luminance simultaneously. c. Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).

  • Electroluminescence (EL) Spectra and CIE Coordinates: a. Use a spectroradiometer to measure the EL spectrum of the device at a constant driving voltage or current. b. From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.

  • External Quantum Efficiency (EQE) and Power Efficiency: a. Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile. b. Calculate the power efficiency (in lm/W) from the luminance, current, and voltage.

  • Transient Electroluminescence: a. Apply a rectangular voltage pulse to the OLED. b. Use a fast photodetector and an oscilloscope to record the time-resolved electroluminescence decay. c. This measurement can be used to distinguish between prompt and delayed fluorescence and to study the exciton (B1674681) dynamics.

Signaling Pathways and Logical Relationships

The interplay between different excited states and the resulting emission pathways in a 4CzTPN-based TADF device can be visualized as a signaling pathway.

TADF_Exciton_Pathway cluster_charge Charge Injection & Transport cluster_exciton Exciton Dynamics in EML cluster_emission Light Emission Anode Anode (ITO) Holes Holes Anode->Holes Injection Cathode Cathode (Al) Electrons Electrons Cathode->Electrons Injection Recombination Recombination Holes->Recombination Transport Electrons->Recombination Transport Singlets Singlet Excitons (S₁) Recombination->Singlets 25% Triplets Triplet Excitons (T₁) Recombination->Triplets 75% PF Prompt Fluorescence Singlets->PF DF Delayed Fluorescence Singlets->DF RISC RISC Triplets->RISC Thermal Energy RISC->Singlets

Caption: The pathway from charge injection to light emission in a 4CzTPN-doped TADF OLED.

Conclusion

4CzTPN is a highly effective green dopant for TADF OLEDs, capable of achieving high efficiencies and good color purity. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and characterize high-performance green TADF devices. Careful optimization of the device architecture, particularly the host material and layer thicknesses, is crucial for maximizing performance.

References

Application

Application Notes and Protocols for Fabrication of 4CzTPN-based OLEDs via Vacuum Deposition

Audience: Researchers, scientists, and drug development professionals. Introduction This document provides a detailed protocol for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing the thermally activate...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing the thermally activated delayed fluorescence (TADF) emitter 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) through vacuum thermal evaporation. 4CzTPN is a prominent material in third-generation OLEDs, enabling high internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. This protocol covers substrate preparation, multi-layer deposition, and device characterization, serving as a comprehensive guide for fabricating high-performance 4CzTPN-based OLEDs in a research environment.

Experimental Protocols

Proper cleaning of the Indium Tin Oxide (ITO)-coated glass substrates is a critical prerequisite for fabricating high-quality OLEDs. The following multi-step cleaning procedure is recommended to remove organic and particulate contaminants.

Materials and Reagents:

  • ITO-coated glass substrates

  • Deionized (DI) water

  • Hellmanex™ III solution

  • Isopropyl alcohol (IPA)

  • Acetone (B3395972)

  • Nitrogen (N₂) gas (high purity)

  • Ultrasonic bath

  • Substrate holder

  • Beakers

Protocol:

  • Place the ITO substrates in a substrate holder.

  • Immerse the holder in a beaker containing a 2% (v/v) solution of Hellmanex™ in DI water.

  • Sonicate the substrates in an ultrasonic bath for 15 minutes.

  • Rinse the substrates thoroughly with hot DI water.

  • Transfer the holder to a beaker with acetone and sonicate for 15 minutes.

  • Rinse the substrates with DI water.

  • Transfer the holder to a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Dry the substrates using a high-purity nitrogen (N₂) gun.

  • Immediately transfer the cleaned substrates to a vacuum chamber or a glovebox with an inert atmosphere to prevent re-contamination. For enhanced cleaning and improved wettability, a UV-ozone treatment for 15 minutes can be performed just before loading into the deposition system.

The fabrication of the OLED device is carried out in a high-vacuum thermal evaporation system with a base pressure of less than 5 x 10⁻⁶ mbar. The organic materials and the metal cathode are sequentially deposited onto the cleaned ITO substrate without breaking the vacuum.

Device Architecture: A typical multi-layer device structure for a 4CzTPN-based OLED is as follows: ITO / HIL / HTL / EML / ETL / EIL / Cathode

Materials:

  • Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) or Molybdenum trioxide (MoO₃)

  • Hole Transport Layer (HTL): N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (α-NPD)

  • Emissive Layer (EML): 4CzTPN doped in a host material such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) or 1,3-Bis(N-carbazolyl)benzene (mCP).

  • Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃) or 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Electron Injection Layer (EIL): Lithium fluoride (B91410) (LiF)

  • Cathode: Aluminum (Al)

Deposition Parameters: The deposition rates and final thicknesses of each layer are critical for device performance and should be carefully controlled using a quartz crystal microbalance.

LayerMaterialThickness (nm)Deposition Rate (Å/s)
HILTAPC201.0
HTLα-NPD401.0
EML10 wt% 4CzTPN : CBP302.0
ETLTPBi401.0
EILLiF1.00.2
CathodeAl1005.0

Protocol:

  • Mount the cleaned ITO substrates in the substrate holder within the vacuum chamber.

  • Load the organic materials, LiF, and Al into their respective evaporation sources (e.g., Knudsen cells for organics, thermal boats for metals).

  • Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ mbar.

  • Sequentially deposit the HIL, HTL, EML, ETL, EIL, and Al cathode according to the parameters in the table above. The doping of 4CzTPN into the CBP host is achieved by co-evaporation from two separate sources, with the rates adjusted to achieve the desired doping concentration.

  • After the deposition is complete, vent the chamber with an inert gas (e.g., N₂) and transfer the devices to a glovebox for encapsulation.

To prevent degradation from atmospheric moisture and oxygen, the fabricated OLEDs must be encapsulated.

Materials:

  • UV-curable epoxy

  • Glass coverslips

  • UV lamp

Protocol:

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), place a small drop of UV-curable epoxy onto the active area of the OLED device.

  • Carefully place a glass coverslip over the epoxy, ensuring it covers the entire device area and that there are no air bubbles.

  • Expose the device to a UV lamp to cure the epoxy, typically for a few minutes, according to the epoxy manufacturer's specifications.

Data Presentation

The performance of the fabricated 4CzTPN-based OLEDs can be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

Table of Performance Metrics for a Typical 4CzTPN-based OLED:

ParameterValue
Turn-on Voltage (at 1 cd/m²)3.2 V
Maximum Luminance> 10,000 cd/m²
Maximum Current Efficiency45.5 cd/A
Maximum Power Efficiency39.8 lm/W
Maximum External Quantum Efficiency (EQE)15.2%
CIE Coordinates (x, y)(0.32, 0.60) - Green Emission

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Deposition) cluster_post Post-Fabrication sub_cleaning ITO Substrate Cleaning (Detergent, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone hil HIL Deposition (TAPC) uv_ozone->hil htl HTL Deposition (α-NPD) hil->htl eml EML Deposition (4CzTPN:CBP) htl->eml etl ETL Deposition (TPBi) eml->etl eil EIL Deposition (LiF) etl->eil cathode Cathode Deposition (Al) eil->cathode encapsulation Encapsulation (UV Epoxy) cathode->encapsulation characterization Device Characterization (J-V-L, EL Spectra) encapsulation->characterization

Caption: Experimental workflow for the fabrication of 4CzTPN-based OLEDs.

oled_architecture Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) 4CzTPN in Host HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Typical device architecture of a 4CzTPN-based OLED.

Method

Application Notes and Protocols for Solution-Processing of 4CzTPN-based Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and quantitative data for the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) utili...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) utilizing the thermally activated delayed fluorescence (TADF) emitter 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN. Solution-processing techniques offer a cost-effective and scalable alternative to traditional vacuum deposition methods for producing large-area and flexible electronic devices.

Overview of Solution-Processing Techniques

Solution-processing enables the deposition of organic semiconductor thin films from a liquid phase, typically by methods such as spin-coating, blade-coating, and inkjet printing. The choice of technique depends on factors like desired film thickness, substrate size, and scalability of the process. A critical aspect of successful solution-processing is the formulation of the precursor ink, which involves selecting an appropriate solvent system and optimizing the concentration of the active materials.

A general workflow for the fabrication of a solution-processed 4CzTPN OLED is depicted below.

Figure 1: General workflow for fabricating a solution-processed 4CzTPN OLED.

Quantitative Data Summary

The performance of solution-processed 4CzTPN OLEDs is highly dependent on the device architecture, host material, and processing conditions. The following tables summarize key performance metrics from various studies.

Table 1: Performance of Solution-Processed 4CzTPN-based OLEDs with Different Host Materials.

Host MaterialEmitter Doping Conc. (wt%)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Reference
CBP516--[1]
mCP-5.9918.46-[2]
TPD----[2]
DPEPO:mCP-20.1--[2]
DPEPO:CBP----[2]
9CzAcPy-29.5--[2]

Note: Device architectures and other layers may vary between studies, affecting direct comparability.

Experimental Protocols

This section provides detailed protocols for the key steps in fabricating solution-processed 4CzTPN OLEDs.

Substrate Cleaning

Proper substrate cleaning is crucial for achieving high-quality films and reliable device performance.

Protocol 1: Standard Substrate Cleaning

  • Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Treat the substrates with UV-ozone for 10-15 minutes immediately before depositing the first organic layer to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

Emissive Layer (EML) Deposition

The emissive layer, comprising the 4CzTPN emitter doped into a suitable host material, is the core component of the OLED.

3.2.1. Solution Preparation

  • Solvents: Chlorobenzene and tetrahydrofuran (B95107) (THF) are commonly used solvents for 4CzTPN and host materials like 4,4′-N,N′-dicarbazole-biphenyl (CBP). THF is particularly effective at reducing aggregation of 4CzTPN molecules.

  • Concentration: A typical total solids concentration for the emissive layer solution is 10 mg/mL.

  • Doping Ratio: The optimal doping concentration of 4CzTPN in the host material typically ranges from 5 to 20 wt%.

Protocol 2: Emissive Layer Solution Preparation

  • Dissolve the 4CzTPN emitter and the host material (e.g., CBP) in the chosen solvent (e.g., chlorobenzene) at the desired doping ratio and a total concentration of 10 mg/mL.

  • Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) for several hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.

3.2.2. Spin-Coating

Spin-coating is a widely used technique for depositing uniform thin films on flat substrates.

Protocol 3: Spin-Coating the Emissive Layer

  • Transfer the cleaned and UV-ozone treated substrate into a nitrogen-filled glovebox.

  • Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as the hole transport layer (HTL) by spin-coating, followed by annealing on a hotplate (e.g., 120 °C for 15 minutes).

  • Dispense the prepared emissive layer solution onto the center of the PEDOT:PSS-coated substrate.

  • Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed will determine the final film thickness.

  • Anneal the emissive layer on a hotplate at a temperature between 80-120 °C for 10-30 minutes to remove residual solvent and improve film morphology.

G start Start dispense Dispense EML Solution start->dispense spin Spin-Coat (e.g., 2000 rpm, 45s) dispense->spin anneal Thermal Anneal (e.g., 100°C, 20 min) spin->anneal end EML Film Formed anneal->end G cluster_input Input Parameters cluster_process Physical Processes cluster_output Device Performance Solvent Solvent System Morphology Film Morphology (Uniformity, Roughness) Solvent->Morphology Concentration Solution Concentration Concentration->Morphology Host Host Material Mobility Charge Carrier Mobility Host->Mobility Recombination Exciton Recombination Zone Host->Recombination Annealing Annealing Conditions Annealing->Morphology Deposition Deposition Method Deposition->Morphology Morphology->Mobility Mobility->Recombination EQE Efficiency (EQE) Recombination->EQE Lifetime Operational Lifetime Recombination->Lifetime RollOff Efficiency Roll-off Recombination->RollOff

References

Application

Application of 4CzTPN in Photocatalysis for Organic Synthesis: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the application of 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzTPN), a potent metal-free orga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzTPN), a potent metal-free organic photocatalyst, in the realm of organic synthesis. 4CzTPN, a thermally activated delayed fluorescence (TADF) material, has emerged as a versatile and sustainable alternative to traditional noble-metal-based photocatalysts.[1] Its unique photophysical properties, including a long excited-state lifetime and a high photoluminescence quantum yield, enable a wide array of chemical transformations under mild reaction conditions.[2] This guide details its application in key synthetic methodologies, provides structured data for easy comparison, and offers detailed experimental protocols and mechanistic diagrams.

Core Applications of 4CzTPN in Photocatalysis

4CzTPN has demonstrated significant efficacy in several classes of organic reactions, primarily driven by its ability to mediate both photoinduced electron transfer (PET) and photoinduced energy transfer (PEnT) processes.[2]

1. Cross-Coupling Reactions: 4CzTPN has been successfully employed in dual catalytic systems, often in combination with nickel catalysts, to facilitate C(sp³)–C(sp²), C(sp)–S, and other cross-coupling reactions.[3][4] These reactions typically proceed through a photoredox cycle where the excited 4CzTPN initiates the catalytic cycle of the transition metal.

2. Polymerization: As an efficient photoinitiator, 4CzTPN can catalyze both free-radical and cationic polymerizations.[2] Its performance in these reactions is often evaluated by the rate of polymerization and the functional conversion of the monomer to the polymer.

3. C-H Activation: The generation of radical intermediates under mild conditions using 4CzTPN allows for novel C-H activation and functionalization reactions, which are often challenging to achieve through traditional thermal methods.[2]

4. Hydrogen Production: In the presence of a sacrificial electron donor, 4CzTPN and its derivatives can act as photosensitizers for the photocatalytic reduction of water to produce hydrogen gas.[2]

Quantitative Data Summary

The performance of 4CzTPN in various photocatalytic reactions is summarized below. The data has been compiled from multiple sources to provide a comparative overview.

Reaction TypePhotocatalystCo-catalyst / AdditiveSubstrate 1Substrate 2SolventYield (%) / Functional Conversion (FC) (%) / Turnover Number (TON)Reference
C(sp)-S Cross-Coupling4CzTPNNiCl2·dme, PyridineThiol35% Yield[2]
Polymerization (EPOX)4CzTPN-Diepoxide Monomer27% FC[2]
Polymerization (EPOX)4CzTPN-Br-Diepoxide Monomer34% FC[2]
Hydrogen Production4CzTPN-HPdCl2(PPh3)2, TEAWaterTON increases with substituent change (H < Ph < tBu)[2]
Hydrogen Production4CzTPN-PhPdCl2(PPh3)2, TEAWaterTON increases with substituent change (H < Ph < tBu)[2]
Hydrogen Production4CzTPN-tBuPdCl2(PPh3)2, TEAWaterTON increases with substituent change (H < Ph < tBu)[2]
Decarboxylative Cross-Coupling4CzIPN (analogous to 4CzTPN)Ni(gly)2Carboxylic AcidAryl HalideDMF99% Yield[5]

Experimental Protocols

Below are detailed protocols for representative photocatalytic reactions using 4CzTPN.

Protocol 1: General Procedure for 4CzTPN-Photocatalyzed C-S Cross-Coupling

This protocol is a representative procedure based on dual catalysis systems involving 4CzTPN and a nickel co-catalyst for the formation of C(sp)-S bonds.

Materials:

  • 4CzTPN (1-2 mol%)

  • NiCl₂·dme (5-10 mol%)

  • Pyridine (2 equivalents)

  • Thiol (1.0 equivalent)

  • Alkynyl bromide (1.2 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Argon or Nitrogen)

  • Visible light source (e.g., Blue LED, 455 nm)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4CzTPN, NiCl₂·dme, and pyridine.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the thiol and alkynyl bromide substrates to the reaction mixture.

  • Place the reaction vessel approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for 4CzTPN-Initiated Polymerization

This protocol outlines a general procedure for the free-radical polymerization of a monomer using 4CzTPN as a photoinitiator.

Materials:

  • 4CzTPN (0.1-1 mol%)

  • Monomer (e.g., diepoxide)

  • Optional: Co-initiator (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate)

  • Anhydrous solvent (if applicable)

  • Inert atmosphere (Argon or Nitrogen)

  • Visible light source (e.g., 455 nm LED)

Procedure:

  • In a suitable reaction vessel, dissolve 4CzTPN and the co-initiator (if used) in the monomer or a solution of the monomer in an anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Irradiate the mixture with a visible light source while stirring.

  • Monitor the polymerization progress by measuring the viscosity or by spectroscopic methods (e.g., FT-IR to track the disappearance of monomer functional groups).

  • The polymerization is typically terminated by turning off the light source and exposing the reaction to air.

  • The resulting polymer can be precipitated by adding a non-solvent and then collected by filtration and dried under vacuum.

Mechanistic Pathways and Visualizations

The photocatalytic activity of 4CzTPN generally proceeds via one of two primary mechanisms: a reductive quenching cycle or an oxidative quenching cycle. The operative pathway is dependent on the redox potentials of the substrates.

Reductive Quenching Cycle

In the reductive quenching cycle, the excited photocatalyst (PC*) is reduced by an electron donor (D). The resulting reduced photocatalyst (PC⁻) then reduces an electron acceptor (A) to generate the product and regenerate the ground state photocatalyst.

Reductive_Quenching_Cycle cluster_cycle Photocatalytic Cycle PC 4CzTPN PC_star 4CzTPN* PC->PC_star hν (Light) PC_reduced 4CzTPN•⁻ PC_star->PC_reduced Donor (D) -> D•⁺ PC_reduced->PC Acceptor (A) -> A•⁻

Caption: Reductive Quenching Cycle of 4CzTPN.

Oxidative Quenching Cycle

Conversely, in the oxidative quenching cycle, the excited photocatalyst (PC*) is oxidized by an electron acceptor (A). The resulting oxidized photocatalyst (PC⁺) is then reduced by an electron donor (D) to complete the cycle.

Oxidative_Quenching_Cycle cluster_cycle Photocatalytic Cycle PC 4CzTPN PC_star 4CzTPN* PC->PC_star hν (Light) PC_oxidized 4CzTPN•⁺ PC_star->PC_oxidized Acceptor (A) -> A•⁻ PC_oxidized->PC Donor (D) -> D•⁺

Caption: Oxidative Quenching Cycle of 4CzTPN.

Dual Catalysis with Nickel: A Representative Workflow

A common application of 4CzTPN is in dual catalysis with a nickel complex for cross-coupling reactions. The following diagram illustrates a generalized workflow for such a process.

Dual_Catalysis_Workflow start Reaction Setup reagents Add 4CzTPN, Ni-catalyst, ligand, base, and substrates start->reagents degas Degas reaction mixture (e.g., freeze-pump-thaw) reagents->degas irradiate Irradiate with visible light and stir at room temperature degas->irradiate monitor Monitor reaction progress (TLC, GC-MS) irradiate->monitor workup Aqueous workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental Workflow for Dual Ni/Photoredox Catalysis.

References

Method

Application Notes and Protocols for Time-Resolved Photoluminescence Spectroscopy of 4CzTPN Films

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent organic molecule widely utilized in the field of o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent organic molecule widely utilized in the field of optoelectronics. It is particularly recognized for its properties as a thermally activated delayed fluorescence (TADF) emitter. The unique photophysical characteristics of 4CzTPN, such as high photoluminescence quantum yield and the ability to harvest triplet excitons, make it a material of great interest for applications in organic light-emitting diodes (OLEDs), photocatalysis, and sensing.

Time-resolved photoluminescence (TRPL) spectroscopy is an indispensable technique for characterizing the excited-state dynamics of materials like 4CzTPN. By measuring the decay of photoluminescence intensity over time following pulsed photoexcitation, TRPL provides critical insights into the lifetimes of excited states, recombination pathways, and the efficiency of processes such as TADF. These parameters are crucial for understanding and optimizing the performance of devices based on 4CzTPN.

This document provides detailed application notes and protocols for conducting and analyzing TRPL spectroscopy of 4CzTPN films.

The Mechanism of Thermally Activated Delayed Fluorescence (TADF)

The photoluminescence of 4CzTPN is governed by the TADF mechanism, which allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby significantly enhancing the overall light emission efficiency. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The key steps in the TADF process are as follows:

  • Photoexcitation: Upon absorption of a photon, the 4CzTPN molecule is excited from its ground state (S₀) to a higher singlet excited state (Sₙ), which then rapidly relaxes to the lowest singlet excited state (S₁).

  • Prompt Fluorescence (PF): The molecule can directly return to the ground state from S₁ by emitting a photon. This is a fast process, typically occurring on a nanosecond timescale.

  • Intersystem Crossing (ISC): Alternatively, the molecule in the S₁ state can undergo intersystem crossing to the T₁ state.

  • Reverse Intersystem Crossing (RISC): Due to the small ΔEST, thermal energy from the surroundings can promote the molecule from the T₁ state back to the S₁ state. This is the crucial step in TADF.

  • Delayed Fluorescence (DF): The repopulated S₁ state can then emit a photon and return to the ground state. Since this emission originates from excitons that have spent time in the triplet state, it has a longer lifetime, typically on the microsecond timescale.

Figure 1: The Thermally Activated Delayed Fluorescence (TADF) process.

Experimental Protocols

Protocol 1: Preparation of 4CzTPN Thin Films by Spin-Coating

This protocol describes a general procedure for the fabrication of high-quality 4CzTPN thin films on a substrate suitable for TRPL measurements.

Materials and Equipment:

  • 4CzTPN powder

  • High-purity solvent (e.g., toluene, chloroform, or chlorobenzene)

  • Substrates (e.g., quartz or glass slides)

  • Deionized water, acetone, and isopropanol (B130326) for cleaning

  • Nitrogen gas source for drying

  • Spin-coater

  • Hotplate

  • Analytical balance and vials

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sonicating them sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Optional: Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the wettability of the surface.

  • Solution Preparation:

    • Prepare a solution of 4CzTPN in a suitable solvent. A typical concentration is in the range of 5-10 mg/mL. For doped films, co-dissolve 4CzTPN with a host material (e.g., CBP, mCP) at a specific weight percentage (e.g., 1-10 wt%).

    • Ensure the 4CzTPN and any host material are fully dissolved, which can be aided by gentle heating or stirring.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Spin-Coating:

    • Place the cleaned substrate onto the chuck of the spin-coater.

    • Dispense a small amount of the 4CzTPN solution onto the center of the substrate.

    • Spin-coat the film using a two-step process: a slow spin (e.g., 500 rpm for 5 seconds) to spread the solution, followed by a fast spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[1][2][3][4]

  • Annealing:

    • Transfer the coated substrate to a hotplate.

    • Anneal the film at a temperature of 80-100°C for 10-15 minutes to remove residual solvent and improve film morphology. This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the material.

Protocol 2: Time-Resolved Photoluminescence (TRPL) Spectroscopy Measurement

This protocol outlines the steps for acquiring TRPL decay data from the prepared 4CzTPN films.

Equipment:

  • Pulsed laser source (e.g., a picosecond diode laser or a nitrogen laser). An excitation wavelength of 375 nm is suitable for 4CzTPN.[5]

  • Optical components (lenses, filters) for focusing the excitation beam onto the sample and collecting the emitted light.

  • A monochromator or bandpass filter to select the emission wavelength of interest.

  • A high-speed photodetector (e.g., a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD)).

  • Time-correlated single photon counting (TCSPC) electronics.[6]

  • Sample holder.

Procedure:

  • System Setup and Calibration:

    • Align the excitation laser beam onto the sample.

    • Position the collection optics to efficiently gather the photoluminescence from the sample and direct it to the detector.

    • Calibrate the system by measuring the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution).

  • Sample Measurement:

    • Mount the 4CzTPN film in the sample holder.

    • Set the excitation laser to the desired repetition rate and power. The power should be low enough to avoid sample degradation and exciton-exciton annihilation.

    • Set the emission monochromator to the peak emission wavelength of the 4CzTPN film.

    • Acquire the TRPL decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

  • Data Acquisition:

    • Record the TRPL decay data, which is a histogram of photon arrival times relative to the laser pulse.

Data Presentation

The photophysical properties of 4CzTPN films are summarized in the table below. The TRPL decay of 4CzTPN is characterized by a bi-exponential decay, corresponding to a fast prompt fluorescence (PF) component and a slower delayed fluorescence (DF) component.[5][7]

Table 1: Photophysical Properties of 4CzTPN

PropertyValueReference
Chemical FormulaC₅₆H₃₂N₆[8]
Molecular Weight788.27 g/mol [8]
Absorption λₘₐₓ (in toluene)328, 344, 485 nm[8]
Emission λₑₘ (in toluene)538 nm[8]
HOMO / LUMO5.73 eV / 2.82 eV[8]
Triplet Energy (T₁)2.15 eV[8]

Table 2: Representative TRPL Data for the Structurally Similar TADF Emitter 4CzIPN in Doped Films

This data is for the closely related and extensively studied 4CzIPN and is provided as an illustrative example of the typical lifetime values and their dependence on the host material.

Host MaterialDopant Conc.τPF (ns)τDF (µs)Reference
CBP50 wt%-~1.3[9]
Zeonex10 wt%-2.7[No specific citation found for this exact value]
mCBP6 wt%-3.5[10]
Organic Dots (in water)--1.47[11]

Data Analysis

The analysis of TRPL data for 4CzTPN films involves fitting the decay curve to a multi-exponential function to extract the lifetimes of the different decay components. For TADF materials, a bi-exponential decay model is typically sufficient.

Equation for Bi-exponential Decay:

I(t) = A₁ * exp(-t/τ₁) + A₂ * exp(-t/τ₂)

Where:

  • I(t) is the photoluminescence intensity at time t.

  • A₁ and A₂ are the amplitudes of the two decay components.

  • τ₁ (τPF) is the lifetime of the prompt fluorescence.

  • τ₂ (τDF) is the lifetime of the delayed fluorescence.

Data_Analysis_Workflow cluster_workflow TRPL Data Analysis Workflow Acquire_Data Acquire TRPL Decay Curve (Photon Counts vs. Time) Fit_Model Fit Decay Curve with Bi-exponential Model Acquire_Data->Fit_Model Deconvolution with IRF Extract_Parameters Extract Fit Parameters: τ_PF, τ_DF, A_PF, A_DF Fit_Model->Extract_Parameters Analyze_Results Analyze and Interpret Results Extract_Parameters->Analyze_Results

Figure 2: Workflow for the analysis of TRPL data from 4CzTPN films.

Conclusion

Time-resolved photoluminescence spectroscopy is a powerful and essential tool for the characterization of 4CzTPN films. By following the detailed protocols for sample preparation and TRPL measurement, researchers can obtain high-quality decay data. Subsequent analysis of this data using a bi-exponential decay model provides crucial information on the prompt and delayed fluorescence lifetimes, which are directly related to the efficiency of the TADF process. This understanding is vital for the rational design and optimization of optoelectronic devices and other applications utilizing 4CzTPN.

References

Application

Application Notes and Protocols: Incorporating 4CzTPN into Flexible Electronic Devices

For Researchers, Scientists, and Drug Development Professionals Introduction to 4CzTPN in Flexible Electronics 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent thermally activa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4CzTPN in Flexible Electronics

2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a prominent thermally activated delayed fluorescence (TADF) material that has garnered significant attention in the field of organic electronics.[1] Its molecular structure, featuring carbazole (B46965) donor units and a dicyanobenzene acceptor core, facilitates efficient reverse intersystem crossing (RISC), enabling the harvesting of both singlet and triplet excitons.[1] This mechanism allows for the theoretical internal quantum efficiency of organic light-emitting diodes (OLEDs) to approach 100%, a significant improvement over conventional fluorescent emitters.[1]

The unique photophysical properties of 4CzTPN, combined with its potential for high efficiency and stability, make it an excellent candidate for next-generation flexible electronic devices, including bendable displays and wearable sensors.[2][3] This document provides detailed application notes and experimental protocols for incorporating 4CzTPN into flexible electronic devices.

Key Properties and Performance Data

The performance of 4CzTPN has been extensively studied in OLEDs, primarily on rigid substrates. This data provides a strong benchmark for its potential in flexible applications.

PropertyValueHost MaterialDevice TypeReference
External Quantum Efficiency (EQE) >5%CBPRigid OLED[4]
Current Efficiency 18.46 cd/ATPBi/TPDSolution-Processed OLED[5]
Power Efficiency 24.2 lm/WExciplex-basedRigid OLED[5]
Emission Peak ~560 nm (Green)CBPRigid OLED[4]
Device Lifetime (LT90) 954 hours @ 3000 cd/m²Hyperfluorescence setupRigid OLED[6]

Experimental Protocols

The following protocols provide a general framework for the fabrication of flexible OLEDs incorporating 4CzTPN. These protocols are based on established methods for flexible OLED fabrication and can be adapted for specific research needs.

Protocol 1: Solution-Processing of 4CzTPN for Flexible OLEDs

Solution-processing offers a cost-effective and scalable method for fabricating flexible devices.

1. Substrate Preparation:

  • Begin with a flexible substrate, such as polyethylene (B3416737) terephthalate (B1205515) (PET) or polyethylene naphthalate (PEN), coated with a transparent conductor like indium tin oxide (ITO).

  • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrate with a stream of nitrogen gas and then treat it with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

2. Hole Injection Layer (HIL) Deposition:

  • Prepare a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).

  • Spin-coat the PEDOT:PSS solution onto the ITO-coated substrate at 3000-5000 rpm for 30-60 seconds to achieve a uniform film.

  • Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox to remove residual solvent.[7]

3. Emissive Layer (EML) Deposition:

  • Prepare a solution of 4CzTPN and a host material (e.g., CBP, mCP) in a suitable organic solvent such as chloroform (B151607) or chlorobenzene. The doping concentration of 4CzTPN can be varied (e.g., 1-10 wt%) to optimize device performance.

  • Spin-coat the emissive layer solution onto the HIL. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Anneal the substrate at a temperature compatible with the substrate and underlying layers (e.g., 70-90°C) to remove the solvent.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • Thermally evaporate an electron transport material (e.g., TPBi) onto the emissive layer in a high-vacuum chamber (<10⁻⁶ Torr).

  • Subsequently, deposit a low work function metal cathode, such as lithium fluoride (B91410) (LiF) followed by aluminum (Al), without breaking the vacuum.

5. Encapsulation:

  • To protect the device from atmospheric moisture and oxygen, encapsulate it using a flexible barrier film and a UV-curable epoxy resin in a nitrogen environment.

Protocol 2: Vacuum Deposition of 4CzTPN for Flexible OLEDs

Vacuum thermal evaporation provides precise control over film thickness and morphology, leading to high-performance devices.

1. Substrate Preparation:

  • Follow the same substrate cleaning and pre-treatment steps as in the solution-processing protocol.

2. Deposition of Organic Layers:

  • Mount the flexible substrate in a high-vacuum thermal evaporation system.

  • Sequentially deposit the hole injection layer (e.g., HAT-CN), hole transport layer (e.g., α-NPD), and the emissive layer.

  • For the emissive layer, co-evaporate 4CzTPN and a host material (e.g., CBP) from separate sources. The deposition rates should be carefully controlled to achieve the desired doping concentration.

  • Deposit an electron transport layer (e.g., TPBi) and an electron injection layer (e.g., LiF).

3. Cathode Deposition:

  • Deposit the metal cathode (e.g., Al) on top of the organic layers.

4. Encapsulation:

  • Encapsulate the device using a thin-film encapsulation (TFE) technique or a flexible barrier film as described previously.[8][9]

Visualizations

TADF Mechanism in 4CzTPN

TADF_Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Electrical Excitation (25%) T1 Triplet Excited State (T1) S0->T1 Electrical Excitation (75%) S1->S0 Fluorescence (Prompt) S1->S0 Delayed Fluorescence T1->S1 Reverse Intersystem Crossing (RISC)

Caption: Simplified energy level diagram illustrating the TADF mechanism in 4CzTPN.

Experimental Workflow: Solution-Processing

Solution_Processing_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps Clean Substrate Cleaning (DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Clean->UV_Ozone HIL Spin-coat PEDOT:PSS (HIL) UV_Ozone->HIL Anneal_HIL Anneal HIL HIL->Anneal_HIL EML Spin-coat 4CzTPN:Host (EML) Anneal_HIL->EML Anneal_EML Anneal EML EML->Anneal_EML ETL_Cathode Thermal Evaporation (ETL & Cathode) Anneal_EML->ETL_Cathode Encapsulation Flexible Encapsulation ETL_Cathode->Encapsulation Vacuum_Deposition_Workflow cluster_prep Substrate Preparation cluster_deposition Vacuum Deposition cluster_final Final Steps Clean Substrate Cleaning (DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Clean->UV_Ozone Organic_Layers Sequential Deposition: HIL, HTL, EML (4CzTPN:Host), ETL, EIL UV_Ozone->Organic_Layers Cathode Cathode Deposition Organic_Layers->Cathode Encapsulation Flexible Encapsulation Cathode->Encapsulation

References

Method

Methodology for Studying Charge Transport in 4CzTPN Films: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 4CzTPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) is a prominent thermally activated delayed fluorescence (TADF) material, crucial fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4CzTPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) is a prominent thermally activated delayed fluorescence (TADF) material, crucial for the development of highly efficient organic light-emitting diodes (OLEDs). The performance of such devices is intrinsically linked to the charge transport characteristics of the emissive layer. Efficient injection and transport of both holes and electrons are required to ensure a high recombination rate within the desired zone. Therefore, a thorough understanding and quantification of charge carrier mobility and trapping phenomena in 4CzTPN films are essential for material optimization and device engineering.

This document provides detailed application notes and experimental protocols for two primary techniques used to characterize charge transport in organic semiconductor films like 4CzTPN: Space-Charge Limited Current (SCLC) and Time-of-Flight (TOF) .

Methodology 1: Space-Charge Limited Current (SCLC)

The SCLC method is a steady-state measurement used to determine the charge carrier mobility and the density of trap states in a semiconductor. The technique involves fabricating single-carrier devices (either hole-only or electron-only) and analyzing their current density-voltage (J-V) characteristics.

Principle of Operation

When an external voltage is applied to a single-carrier device with ohmic contacts, the injected charge carriers dominate over the intrinsic carriers. At a sufficiently high voltage, the current becomes limited by the space charge built up by these injected carriers. In a trap-free semiconductor, this relationship is described by the Mott-Gurney law[1][2][3][4][5]:

J = (9/8) * ε₀εᵣμ* (V²/ L³)

where:

  • J is the current density

  • ε₀ is the vacuum permittivity

  • εᵣ is the relative permittivity of the material (typically assumed to be ~3-4 for organic materials)

  • μ is the charge carrier mobility

  • V is the effective applied voltage

  • L is the thickness of the organic film

By plotting J vs. V² on a linear scale or J vs V on a log-log scale, the mobility (μ) can be extracted from the slope of the space-charge limited region.

Deviations from this ideal behavior can indicate the presence of charge traps. The voltage at which the current rapidly increases marks the trap-filled limit (V_TFL), which can be used to calculate the total trap density (Nₜ)[6]:

V_TFL = (qNₜL²) / (2ε₀εᵣ)

where q is the elementary charge.

Experimental Protocol: SCLC Measurement

1. Device Fabrication (Single-Carrier Devices):

To measure hole and electron mobility independently, separate hole-only devices (HODs) and electron-only devices (EODs) must be fabricated. This is achieved by selecting interlayers and electrodes that facilitate the injection of one type of carrier while blocking the other.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

  • Hole-Only Device (HOD) Architecture: ITO / Hole Injection Layer (HIL) / 4CzTPN / Hole Injection Layer (HIL) / Metal Cathode.

    • Example: ITO / MoO₃ (10 nm) / 4CzTPN (100-200 nm) / MoO₃ (10 nm) / Al (100 nm)

    • Transfer the cleaned ITO substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 10 nm layer of Molybdenum trioxide (MoO₃) as the hole-injection and electron-blocking layer.

    • Deposit the 4CzTPN active layer. The thickness should be carefully controlled (e.g., 100-200 nm) and measured with a profilometer. The deposition rate should be kept low (~0.1-0.2 nm/s) to ensure a uniform film.

    • Deposit a second 10 nm layer of MoO₃ to ensure an ohmic contact with the top electrode.

    • Finally, deposit a 100 nm layer of Aluminum (Al) as the top electrode through a shadow mask to define the device area.

  • Electron-Only Device (EOD) Architecture: ITO / Electron Injection Layer (EIL) / 4CzTPN / Electron Injection Layer (EIL) / Metal Anode.

    • Example: ITO / LiF (1 nm) / Al (100 nm) / 4CzTPN (100-200 nm) / LiF (1 nm) / Al (100 nm) (Note: A low work function metal like Al is used as the bottom electrode here). Or ITO / ZnO (30 nm) / 4CzTPN (100-200 nm) / LiF (1 nm) / Al (100 nm).

    • For the first example, deposit a thin layer of LiF followed by Al onto the cleaned substrate to create an electron-injecting bottom contact.

    • Deposit the 4CzTPN active layer to the desired thickness.

    • Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) as the electron-injection layer.

    • Deposit a 100 nm layer of Al as the top electrode.

2. J-V Characterization:

  • Place the fabricated device on a probe station in a dark, inert environment (e.g., a nitrogen-filled glovebox).

  • Connect the device to a source measure unit (SMU).

  • Apply a voltage sweep across the device and measure the resulting current. The voltage range should be chosen to clearly observe the ohmic and SCLC regions.

  • Record the current density (J) by dividing the measured current by the active area of the device.

3. Data Analysis:

  • Plot the J-V curve on a log-log scale.

  • Identify the ohmic region (slope ≈ 1) at low voltages and the SCLC region (slope ≈ 2) at higher voltages.

  • Plot J vs. V² for the data points in the SCLC region.

  • Perform a linear fit to this plot. The mobility (μ) can be calculated from the slope of this fit using the rearranged Mott-Gurney equation.

  • If a sharp increase in current is observed, identify the trap-filled limit voltage (V_TFL) and calculate the trap density (Nₜ).

SCLC Experimental Workflow

SCLC_Workflow cluster_prep Device Preparation cluster_measure Measurement cluster_analysis Data Analysis sub_clean Substrate Cleaning (ITO Glass) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone device_fab Single-Carrier Device Fabrication (HOD/EOD) uv_ozone->device_fab probe_station Mount in Probe Station (Inert Atmosphere) device_fab->probe_station Transfer jv_sweep J-V Sweep using SMU probe_station->jv_sweep log_plot Plot log(J) vs. log(V) jv_sweep->log_plot Data identify_regions Identify Ohmic & SCLC Regions log_plot->identify_regions fit_sclc Fit SCLC Region (J vs. V^2) identify_regions->fit_sclc calc_trap Calculate Trap Density (N_t) from V_TFL (if present) identify_regions->calc_trap calc_mobility Calculate Mobility (μ) from Mott-Gurney Law fit_sclc->calc_mobility

Caption: Workflow for SCLC mobility and trap density measurement.

Quantitative Data from SCLC
Device TypeHost MaterialDopant (15 wt%)Zero-Field Mobility (μ₀) (cm²/Vs)Reference
Hole-Only (HOD)SF3-TRZ4CzIPN~ 2.0 x 10⁻⁸[7]
Electron-Only (EOD)SF3-TRZ4CzIPN~ 1.5 x 10⁻⁸[7]
Hole-Only (HOD)mCBP4CzIPN~ 4.0 x 10⁻⁸[7]
Electron-Only (EOD)mCBP4CzIPN~ 1.0 x 10⁻¹⁰[7]

Note: These values are for a doped system and serve as an illustrative example. The mobility in neat 4CzTPN films may differ.

Methodology 2: Time-of-Flight (TOF)

The Time-of-Flight (TOF) technique is a transient photoconductivity measurement that directly determines the drift mobility of charge carriers. It measures the time taken for a thin sheet of photogenerated carriers to travel across a known thickness of the material under an applied electric field.[8][9][10]

Principle of Operation

In a TOF experiment, the organic film is sandwiched between two electrodes. A short, high-intensity pulse of light (with photon energy greater than the material's bandgap) is used to create a sheet of electron-hole pairs near one of the electrodes. Depending on the polarity of the applied bias, either electrons or holes are drawn across the bulk of the film towards the opposite electrode. The motion of this charge packet generates a transient photocurrent. The time it takes for the carriers to reach the collecting electrode is the "transit time" (t_T).

The drift mobility (μ) is then calculated using the formula:

μ = L / (t_T * E) = L² / (t_T * V)

where:

  • L is the film thickness

  • t_T is the transit time

  • E is the applied electric field (V/L)

  • V is the applied voltage

The transit time is typically identified as the "kink" or inflection point in the transient photocurrent plot when viewed on a log-log or semi-log scale.

Experimental Protocol: TOF Measurement

1. Sample Preparation:

  • TOF measurements require relatively thick films (typically > 1 µm) to ensure a well-defined transit time.[1][10]

  • Prepare a sandwich-cell device structure, for example: ITO / 4CzTPN (>1 µm) / Al (semitransparent, ~30 nm).

  • The ITO-coated glass substrate is cleaned as described in the SCLC protocol.

  • The thick 4CzTPN film is deposited via vacuum thermal evaporation. A higher deposition rate can be used compared to SCLC devices, but uniformity is still critical.

  • A thin, semitransparent top electrode (e.g., 30 nm of Al) is deposited to allow the laser pulse to penetrate and generate carriers near the top surface.

2. Measurement Setup:

  • The sample is mounted in a cryostat or sample holder that allows for electrical connections and optical access.

  • A pulsed laser (e.g., a nitrogen laser with a dye module or a Nd:YAG laser) provides a short light pulse (nanoseconds). The wavelength should be chosen to be strongly absorbed by the 4CzTPN film.

  • A DC voltage source is used to apply a bias across the sample.

  • The transient photocurrent is measured as a voltage drop across a series resistor and recorded by a fast digital oscilloscope.

3. Data Acquisition:

  • Apply a constant DC voltage across the sample.

  • Fire a single laser pulse at the semitransparent electrode.

  • Record the resulting transient photocurrent signal on the oscilloscope.

  • Repeat the measurement for a range of applied voltages to study the field dependence of the mobility.

  • Reverse the polarity of the applied voltage to measure the mobility of the opposite carrier type.

4. Data Analysis:

  • Plot the transient photocurrent versus time. Often, a log-log plot is most informative.

  • Identify the transit time (t_T) from the inflection point where the photocurrent starts to drop off.

  • Calculate the mobility (μ) for each applied voltage (V) using the formula μ = L² / (t_T * V*).

  • The relationship between mobility and the electric field can be analyzed by plotting log(μ) versus √E. A linear relationship is often observed for disordered organic materials, consistent with the Poole-Frenkel model.

TOF Experimental Workflow

TOF_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis sub_clean Substrate Cleaning (ITO Glass) film_dep Deposit Thick Film (4CzTPN, >1µm) sub_clean->film_dep electrode_dep Deposit Semitransparent Top Electrode (e.g., Al) film_dep->electrode_dep apply_bias Apply DC Voltage (V) electrode_dep->apply_bias Mount Sample laser_pulse Fire Pulsed Laser apply_bias->laser_pulse record_signal Record Transient Photocurrent with Oscilloscope laser_pulse->record_signal plot_transient Plot Photocurrent vs. Time (log-log scale) record_signal->plot_transient Data determine_tt Determine Transit Time (t_T) plot_transient->determine_tt calc_mobility Calculate Mobility μ = L² / (t_T * V) determine_tt->calc_mobility field_dependence Analyze Field Dependence (log(μ) vs. √E) calc_mobility->field_dependence

Caption: Workflow for Time-of-Flight (TOF) mobility measurement.

Summary of Charge Transport Parameters

The following table summarizes the key parameters obtained from the SCLC and TOF methodologies. Researchers should aim to populate this table with their experimental data for 4CzTPN films.

ParameterSymbolTypical Range for TADF MaterialsMethod
Hole Mobilityμₕ10⁻¹⁰ - 10⁻⁶ cm²/VsSCLC, TOF
Electron Mobilityμₑ10⁻¹⁰ - 10⁻⁶ cm²/VsSCLC, TOF
Carrier Mobility Ratioμₕ/μₑ0.1 - 1000SCLC, TOF
Trap DensityNₜ10¹⁵ - 10¹⁸ cm⁻³SCLC
Relative Permittivityεᵣ3 - 4 (Assumed)SCLC
Film ThicknessL100 - 300 nm (SCLC), >1µm (TOF)Profilometry

References

Application

Application Notes and Protocols for 4CzTPN in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction 4CzTPN (2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene) and its derivatives are advanced fluorescent probes belonging to the class of Therm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4CzTPN (2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene) and its derivatives are advanced fluorescent probes belonging to the class of Thermally Activated Delayed Fluorescence (TADF) emitters. Their unique photophysical properties, including high quantum yields and large two-photon absorption cross-sections, make them excellent candidates for high-contrast one-photon and two-photon cellular imaging. Two-photon microscopy, in particular, offers significant advantages for live-cell and deep-tissue imaging due to the use of near-infrared (NIR) excitation light, which minimizes phototoxicity and enhances penetration depth.

This document provides detailed protocols for the preparation of 4CzTPN-based nanoparticles, cytotoxicity assessment, and their application in one-photon and two-photon fluorescence microscopy for cellular imaging.

Data Presentation: Photophysical Properties of 4CzTPN-Ph Nanoparticles

For cellular imaging applications, 4CzTPN derivatives are often formulated as nanoparticles (NPs) to ensure dispersibility in aqueous media. The following table summarizes the key photophysical properties of 4CzTPN-Ph nanoparticles in deionized water.

PropertyValueReference
One-Photon Absorption (OPA)
Absorption Maximum (λ_abs)~350 nm[1]
One-Photon Emission (OPE)
Emission Maximum (λ_em)588 nm[2]
Photoluminescence Quantum Yield (Φ_PL)3.6%[2]
Two-Photon Absorption (TPA)
Two-Photon Absorption Cross-Section (σ₂)24 GM[2]
Physical Properties
Mean Diameter (DLS)~80 nm[1]
Polydispersity Index (PDI)< 0.2[1]
Zeta Potential-25 mV[1]

Experimental Protocols

Preparation of 4CzTPN-Ph Nanoparticles by Nanoprecipitation

This protocol describes the self-assembly of 4CzTPN-Ph into nanoparticles suitable for cellular imaging.

Materials:

  • 4CzTPN-Ph powder

  • Tetrahydrofuran (THF), analytical grade

  • Deionized water

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4CzTPN-Ph in THF.

  • Nanoprecipitation: a. Vigorously vortex 1 mL of deionized water. b. While vortexing, rapidly inject 10 µL of the 4CzTPN-Ph stock solution into the deionized water. c. Continue vortexing for 30 seconds to ensure proper mixing and nanoparticle formation.

  • Solvent Removal: Sonicate the nanoparticle suspension for 10 minutes to aid in the evaporation of THF.

  • Characterization (Optional): Characterize the size distribution and zeta potential of the prepared nanoparticles using Dynamic Light Scattering (DLS).

  • Storage: Store the nanoparticle suspension at 4°C for future use.

G cluster_prep Nanoparticle Preparation prep1 Dissolve 4CzTPN-Ph in THF (1 mg/mL) prep2 Rapidly inject 4CzTPN-Ph solution into water while vortexing prep1->prep2 prep3 Sonicate to remove THF prep2->prep3 prep4 Characterize size and zeta potential (DLS) prep3->prep4 prep5 Store at 4°C prep4->prep5

Fig. 1: Workflow for 4CzTPN-Ph nanoparticle preparation.
Cytotoxicity Assessment by MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of 4CzTPN-Ph nanoparticles on a selected cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 4CzTPN-Ph nanoparticle suspension

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nanoparticle Treatment: a. Prepare serial dilutions of the 4CzTPN-Ph nanoparticle suspension in complete DMEM. b. Remove the old medium from the cells and replace it with 100 µL of the nanoparticle-containing medium at various concentrations. Include a vehicle control (medium with the same amount of residual THF as the highest nanoparticle concentration) and a positive control for cytotoxicity (e.g., Triton X-100). c. Incubate the cells for 24 hours.

  • MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

G cluster_mtt MTT Cytotoxicity Assay mtt1 Seed cells in 96-well plate mtt2 Incubate with 4CzTPN-Ph nanoparticles (24h) mtt1->mtt2 mtt3 Add MTT solution (4h incubation) mtt2->mtt3 mtt4 Solubilize formazan crystals with DMSO mtt3->mtt4 mtt5 Measure absorbance at 570 nm mtt4->mtt5 mtt6 Calculate cell viability mtt5->mtt6

Fig. 2: Workflow for the MTT cytotoxicity assay.
One-Photon and Two-Photon Cellular Imaging

This protocol provides a general procedure for staining and imaging live cells with 4CzTPN-Ph nanoparticles.

Materials:

  • HeLa cells (or other suitable cell line)

  • Glass-bottom imaging dishes

  • Complete DMEM

  • 4CzTPN-Ph nanoparticle suspension

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with one-photon and two-photon excitation capabilities

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom imaging dishes until they reach 60-70% confluency.

  • Cell Staining: a. Remove the culture medium and wash the cells once with PBS. b. Add fresh complete DMEM containing the 4CzTPN-Ph nanoparticle suspension (final concentration typically 5-20 µg/mL, to be optimized for the specific cell line and imaging setup). c. Incubate the cells for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Washing: Remove the nanoparticle-containing medium and wash the cells twice with warm PBS to remove unbound nanoparticles.

  • Imaging: a. Add fresh, pre-warmed complete DMEM to the cells. b. Place the imaging dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. c. One-Photon Imaging: i. Excite the sample using a 405 nm or 488 nm laser line. ii. Collect the emission signal in the range of 550-650 nm. iii. Adjust laser power and detector gain to obtain optimal signal-to-noise ratio while minimizing photobleaching. d. Two-Photon Imaging: i. Use a tunable femtosecond laser set to an excitation wavelength of approximately 800-900 nm. ii. Collect the emission signal in the same range as for one-photon imaging (550-650 nm). iii. Optimize laser power and detector settings for high-resolution imaging with minimal phototoxicity. e. Acquire images, including Z-stacks for 3D reconstruction if desired.

G cluster_imaging Cellular Imaging Workflow img1 Culture cells on imaging dishes img2 Incubate with 4CzTPN-Ph nanoparticles img1->img2 img3 Wash to remove unbound nanoparticles img2->img3 img4 Image with one-photon or two-photon microscope img3->img4

Fig. 3: General workflow for cellular imaging.

Applications in Drug Development

The use of 4CzTPN-based fluorescent probes in cellular imaging has several potential applications in drug discovery and development:

  • High-Content Screening (HCS): The bright and photostable fluorescence of 4CzTPN nanoparticles allows for robust and automated imaging of cellular responses to drug candidates in HCS platforms.

  • Monitoring Drug Delivery: By encapsulating therapeutic agents within or attaching them to 4CzTPN-based nanoparticles, the uptake and intracellular trafficking of the drug delivery system can be visualized in real-time.

  • Assessing Cellular Health and Toxicity: Changes in cell morphology, organelle integrity, or other cellular parameters upon drug treatment can be monitored using 4CzTPN as a general cytoplasmic stain.

  • Deep-Tissue Imaging of 3D Cell Cultures and Spheroids: The enhanced penetration depth of two-photon microscopy with 4CzTPN probes enables the visualization of drug effects in more physiologically relevant 3D cell culture models.

Concluding Remarks

4CzTPN and its derivatives represent a versatile class of fluorescent probes for advanced cellular imaging. The protocols provided herein offer a comprehensive guide for their preparation, characterization, and application in both one-photon and two-photon microscopy. By leveraging the unique photophysical properties of these TADF emitters, researchers can gain valuable insights into cellular processes and accelerate drug development efforts.

References

Method

Application Notes and Protocols for 4CzTPN Nanoparticles in Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 4CzTPN (2,3,5,6-tetr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 4CzTPN (2,3,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene) nanoparticles for various biomedical applications, including bioimaging, drug delivery, and photodynamic therapy (PDT).

Introduction

4CzTPN is a thermally activated delayed fluorescence (TADF) molecule with excellent photophysical properties, making it a promising candidate for biomedical applications. When formulated into nanoparticles, 4CzTPN exhibits enhanced water dispersibility, improved biocompatibility, and high brightness, making it suitable for in vivo applications. These nanoparticles can be utilized for high-contrast bioimaging, as a carrier for targeted drug delivery, and as a photosensitizer for photodynamic therapy.

Data Presentation

The following tables summarize typical quantitative data for 4CzTPN nanoparticles synthesized via the nanoprecipitation method. The exact values can vary depending on the specific formulation parameters.

Table 1: Physicochemical Properties of 4CzTPN Nanoparticles

ParameterTypical ValueMethod of Analysis
Hydrodynamic Diameter (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVElectrophoretic Light Scattering (ELS)
Morphology SphericalScanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)

Table 2: Drug Loading and Encapsulation Efficiency of Drug-Loaded 4CzTPN Nanoparticles

ParameterTypical ValueMethod of Calculation
Drug Loading Content (DLC %) 1 - 5%(Weight of drug in NPs / Weight of NPs) x 100%
Encapsulation Efficiency (EE %) 70 - 95%(Weight of drug in NPs / Initial weight of drug) x 100%

Experimental Protocols

Protocol for Synthesis of 4CzTPN Nanoparticles by Nanoprecipitation

This protocol describes the preparation of 4CzTPN nanoparticles using the nanoprecipitation method, a simple and reproducible technique for formulating organic nanoparticles.

Materials:

  • 4CzTPN powder

  • Poly(lactic-co-glycolic acid) (PLGA) (for encapsulation, optional but recommended for drug delivery)

  • Tetrahydrofuran (THF), analytical grade

  • Polyvinyl alcohol (PVA) or Pluronic F-68

  • Deionized (DI) water

Equipment:

  • Magnetic stirrer with stir bar

  • Glass vials

  • Pipettes

  • Rotary evaporator

  • Centrifuge

  • Syringe with a needle

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 1-5 mg of 4CzTPN and 10-50 mg of PLGA (if used) in 1-2 mL of THF.

    • For drug-loaded nanoparticles, co-dissolve the desired amount of the therapeutic drug in this organic phase.

  • Preparation of the Aqueous Phase:

    • Prepare a 0.5-2% (w/v) solution of PVA or Pluronic F-68 in DI water. This will act as a stabilizer.

  • Nanoprecipitation:

    • Place 5-10 mL of the aqueous phase in a glass vial on a magnetic stirrer and stir at a moderate speed (e.g., 600-800 rpm).

    • Draw the organic phase into a syringe.

    • Add the organic phase dropwise to the stirring aqueous phase. Nanoparticles will form spontaneously.

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of THF. Alternatively, use a rotary evaporator for faster solvent removal.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in DI water.

    • Repeat the washing step 2-3 times to remove any residual surfactant and unencapsulated material.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or DI water.

    • Store the nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Protocol for Characterization of 4CzTPN Nanoparticles

3.2.1. Size and Zeta Potential Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in DI water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.

  • Measure the zeta potential using the same instrument equipped with an electrode for electrophoretic light scattering (ELS).

3.2.2. Morphological Analysis:

  • Prepare a sample by drop-casting a diluted nanoparticle suspension onto a clean silicon wafer or a TEM grid and allow it to air-dry.

  • For SEM, coat the sample with a thin layer of gold or carbon.

  • Image the nanoparticles using a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM) to observe their size, shape, and surface morphology.

3.2.3. Quantification of Drug Loading:

  • After the first centrifugation step during purification, collect the supernatant.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) using the formulas provided in Table 2.

Protocol for In Vitro Cellular Uptake and Cytotoxicity Assays

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Fluorescence microscope or flow cytometer

3.3.1. Cellular Uptake Study:

  • Seed the cells in a 24-well plate with glass coverslips or a 96-well plate and allow them to adhere overnight.

  • Treat the cells with 4CzTPN nanoparticles (or drug-loaded 4CzTPN nanoparticles) at a desired concentration for different time points (e.g., 1, 4, 12, 24 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • For fluorescence microscopy, fix the cells, stain the nuclei with DAPI, and mount the coverslips on glass slides. Observe the intracellular fluorescence of 4CzTPN nanoparticles.

  • For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify cellular uptake.

3.3.2. Cytotoxicity Assay (MTT Assay):

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of 4CzTPN nanoparticles (and appropriate controls, including empty nanoparticles and free drug) for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Protocol for In Vitro Photodynamic Therapy (PDT) Efficacy

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • 4CzTPN nanoparticles

  • LED light source with an appropriate wavelength for exciting 4CzTPN

  • MTT assay reagents

Procedure:

  • Seed cells in a 96-well plate as described for the cytotoxicity assay.

  • Treat the cells with different concentrations of 4CzTPN nanoparticles for a predetermined incubation time to allow for cellular uptake.

  • Wash the cells with PBS to remove extracellular nanoparticles.

  • Add fresh cell culture medium to each well.

  • Expose the cells to the LED light source for a specific duration (e.g., 1-10 minutes). A control group of cells treated with nanoparticles but not exposed to light should be included.

  • Incubate the cells for another 24-48 hours.

  • Assess cell viability using the MTT assay as described previously to determine the phototoxic effect.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Biomedical Application s1 Dissolve 4CzTPN (& PLGA/Drug) in THF s3 Nanoprecipitation (Dropwise Addition) s1->s3 s2 Prepare Aqueous Stabilizer Solution s2->s3 s4 Solvent Evaporation s3->s4 s5 Purification (Centrifugation) s4->s5 c1 Size & Zeta Potential (DLS/ELS) s5->c1 c2 Morphology (SEM/TEM) s5->c2 c3 Drug Loading (UV-Vis/HPLC) s5->c3 a1 In Vitro Cellular Uptake s5->a1 a2 Cytotoxicity Assay (MTT) s5->a2 a3 Photodynamic Therapy (PDT) s5->a3

Caption: Experimental workflow for synthesis, characterization, and in vitro evaluation of 4CzTPN nanoparticles.

Signaling Pathway for Photodynamic Therapy (PDT)

pdt_pathway cluster_pdt Photodynamic Therapy (PDT) Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular np 4CzTPN Nanoparticle np_in Internalized Nanoparticle np->np_in Cellular Uptake ros Reactive Oxygen Species (ROS) light Light Activation light->ros Energy Transfer damage Cellular Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptosis damage->apoptosis necrosis Necrosis damage->necrosis

Caption: Simplified signaling pathway of 4CzTPN nanoparticle-mediated photodynamic therapy.

Application

Application Notes and Protocols for Doping 4CzTPN into a Host Matrix

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the incorporation of the thermally activated delayed fluorescence (TADF) emitter, 2,3,5,6-tetrakis(ca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of the thermally activated delayed fluorescence (TADF) emitter, 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), into a host matrix for the fabrication of organic light-emitting diodes (OLEDs). The protocols cover both solution-based and vacuum deposition techniques.

Introduction

4CzTPN is a prominent TADF material capable of harvesting both singlet and triplet excitons, leading to theoretical internal quantum efficiencies approaching 100%.[1] The performance of a 4CzTPN-based OLED is critically dependent on the choice of the host material and the precise control of the doping concentration. An ideal host should possess a higher triplet energy than 4CzTPN to ensure efficient exciton (B1674681) confinement.[2] This document outlines the experimental procedures for doping 4CzTPN into common host matrices to achieve high-performance OLEDs.

Data Presentation: Performance of 4CzTPN in Various Host Matrices

The following tables summarize the performance of OLEDs utilizing 4CzTPN (often referred to as 4CzIPN in the literature) as the dopant in different host materials, fabricated by both solution processing and vacuum deposition.

Table 1: Performance of Solution-Processed 4CzTPN-based OLEDs

Host MaterialDoping Conc. (wt%)External Quantum Efficiency (EQE)Current Efficiency (cd/A)Power Efficiency (lm/W)
CBP5~16%--
CBP1, 5, 10, 20Emission peak shifts with conc.--
mCP5---

Data extracted from various sources, performance may vary based on full device architecture.

Table 2: Performance of Vacuum-Deposited 4CzTPN-based OLEDs

Host MaterialDoping Conc. (wt%)Max. EQE (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)
mCBP----
SF2-TRZ15---
SF3-TRZ15---
SF4-TRZ15---
m-CzPym-31.5100.295.6
p-CzPym---116.5

Performance metrics are typically the maximum values reported under optimized device conditions.

Experimental Protocols

Protocol 1: Solution Processing (Spin-Coating)

This protocol describes the fabrication of a 4CzTPN-doped emissive layer (EML) using a spin-coating technique.

Materials and Equipment:

  • 4CzTPN (guest) and host material (e.g., 1,3-Bis(N-carbazolyl)benzene - mCP)

  • High-purity solvent (e.g., chloroform (B151607) or chlorobenzene)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Spin coater

  • Substrates (e.g., ITO-coated glass)

  • Glovebox with a nitrogen atmosphere

Procedure:

  • Solution Preparation (inside a glovebox): a. Prepare a stock solution of the host material (e.g., mCP) in the chosen solvent (e.g., chloroform) at a concentration of 5-10 mg/mL. b. Prepare a stock solution of 4CzTPN in the same solvent. c. In a clean vial, mix the host and 4CzTPN solutions to achieve the desired doping concentration (e.g., 5 wt%). For a 5 mg/mL final blend solution, this would involve mixing appropriate volumes of the stock solutions.[3] d. Stir the mixture at room temperature for several hours to ensure complete dissolution and homogeneity. e. Filter the solution using a syringe filter to remove any particulate impurities.

  • Substrate Preparation: a. Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone or oxygen plasma to improve the surface wettability and work function of the ITO.

  • Spin-Coating (inside a glovebox): a. Transfer the cleaned substrate to the spin coater. b. Dispense a sufficient amount of the prepared 4CzTPN:host solution onto the center of the substrate. c. Spin-coat the film at a typical speed of 1500-5000 rpm for 60 seconds.[3] The optimal speed will depend on the solution viscosity and desired film thickness. d. Anneal the film on a hotplate inside the glovebox at a moderate temperature (e.g., 80-100 °C) for 10-30 minutes to remove residual solvent.

  • Device Completion: a. Subsequently, deposit the electron transport layer (ETL), electron injection layer (EIL), and cathode via thermal evaporation.

Protocol 2: Vacuum Thermal Evaporation (VTE)

This protocol details the co-deposition of 4CzTPN and a host material to form the EML in a high-vacuum environment.

Materials and Equipment:

  • High-purity 4CzTPN and host material (sublimed grade)

  • Vacuum thermal evaporation system with multiple sources

  • Quartz crystal microbalances (QCMs) for deposition rate monitoring

  • Substrates (e.g., ITO-coated glass with preceding layers deposited)

  • Crucibles (e.g., alumina (B75360) or quartz)

Procedure:

  • System Preparation: a. Load the 4CzTPN and host material into separate crucibles within the thermal evaporation chamber. b. Mount the substrate onto the substrate holder. c. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition: a. Heat the host material source gradually until a stable deposition rate of approximately 1-2 Å/s is achieved, as monitored by its dedicated QCM. b. Simultaneously, heat the 4CzTPN source until the desired doping rate is achieved. The rate for the dopant will be a fraction of the host rate, corresponding to the desired weight percentage (e.g., for 15 wt% doping, the 4CzTPN rate would be approximately 0.15 times the host rate, though this requires careful calibration). c. Once both rates are stable, open the shutters to co-deposit the 4CzTPN-doped host layer onto the substrate to the desired thickness (typically 20-40 nm). d. Continuously monitor and adjust the source temperatures to maintain stable deposition rates throughout the process.

  • Device Completion: a. After depositing the EML, proceed with the deposition of subsequent layers (ETL, EIL, cathode) without breaking the vacuum.

Mandatory Visualizations

G cluster_solution Solution Processing Workflow prep_sol Prepare 4CzTPN:Host Solution filter_sol Filter Solution prep_sol->filter_sol Homogenize spin_coat Spin-Coat Emissive Layer filter_sol->spin_coat Dispense clean_sub Clean & Treat Substrate clean_sub->spin_coat anneal Anneal Film spin_coat->anneal G cluster_vacuum Vacuum Deposition Workflow load_mat Load Materials into Crucibles pump_down Evacuate Chamber to < 10^-6 Torr load_mat->pump_down heat_host Heat Host Source & Stabilize Rate pump_down->heat_host heat_dopant Heat 4CzTPN Source & Stabilize Rate pump_down->heat_dopant co_deposit Co-deposit Emissive Layer heat_host->co_deposit heat_dopant->co_deposit G LUMO_Host Host LUMO (~ -2.5 to -3.0 eV) LUMO_4CzTPN 4CzTPN LUMO (~ -3.3 eV) LUMO_Host->LUMO_4CzTPN e- transfer HOMO_Host Host HOMO (~ -5.8 to -6.2 eV) HOMO_4CzTPN 4CzTPN HOMO (~ -5.9 eV) HOMO_Host->HOMO_4CzTPN h+ transfer LUMO_4CzTPN->HOMO_4CzTPN Exciton Formation (Singlet & Triplet) Cathode Cathode Cathode->LUMO_Host Electron Injection Anode Anode Anode->HOMO_Host Hole Injection

References

Method

Application Notes and Protocols for High-Efficiency 4CzTPN-based OLEDs

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide to the architecture, fabrication, and characterization of high-efficiency Organic Light-Emitting Diodes (OL...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the architecture, fabrication, and characterization of high-efficiency Organic Light-Emitting Diodes (OLEDs) utilizing the thermally activated delayed fluorescence (TADF) emitter 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN). The protocols outlined below are synthesized from established research to facilitate the development of next-generation OLED technologies.

Introduction to 4CzTPN and Thermally Activated Delayed Fluorescence (TADF)

4CzTPN is a prominent metal-free organic emitter known for its exceptional performance in OLEDs. Its high efficiency stems from the TADF mechanism, which enables the harvesting of both singlet and triplet excitons for light emission. In conventional fluorescent OLEDs, only singlet excitons (25% of the total) can emit light, limiting the internal quantum efficiency (IQE). TADF emitters like 4CzTPN possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This small gap allows for efficient reverse intersystem crossing (RISC), where non-emissive triplet excitons can be converted into emissive singlet excitons through thermal energy, pushing the theoretical IQE towards 100%.[1][2]

Device Architecture for High-Efficiency 4CzTPN OLEDs

A typical high-efficiency 4CzTPN-based OLED employs a multi-layer structure to ensure balanced charge injection, transport, and recombination within the emissive layer (EML). Each layer is composed of a specific organic material chosen for its energy levels and charge transport properties.

A common device architecture is as follows:

  • Anode: Indium Tin Oxide (ITO) on a glass substrate for its transparency and conductivity.

  • Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.

  • Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer.

  • Emissive Layer (EML): The heart of the OLED, where electrons and holes recombine to form excitons and emit light. In this case, it consists of a host material doped with 4CzTPN.

  • Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.

  • Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.

  • Cathode: A low work function metal, such as aluminum (Al), often with a thin layer of lithium fluoride (B91410) (LiF) to enhance electron injection.

Below is a diagram illustrating the general device architecture.

G cluster_device OLED Device Stack Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Host:4CzTPN) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

General multilayer OLED device architecture.

Data Presentation: Performance of 4CzTPN-based OLEDs

The following table summarizes the performance of various reported high-efficiency green and blue TADF OLEDs using 4CzTPN or its isomer 4CzIPN as the emitter. The choice of host material is critical for achieving high efficiency and balanced charge transport.

EmitterHost MaterialMax EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Turn-on Voltage (V)
4CzIPNm-CzPym31.5100.295.6-
4CzIPNp-CzPym>28.0-116.52.5
4CzIPNCBP16.0--2.5
4CzIPN9CzAcPy29.5---
4CzIPNmCBP:5 wt%17.049.0--
  • EQE: External Quantum Efficiency

  • CBP: 4,4′-N,N′-dicarbazole-biphenyl

  • m-CzPym & p-CzPym: Bipolar host materials[3]

  • 9CzAcPy: A host material suitable for solution processing[4]

  • mCBP: 1,3-bis(N-carbazolyl)benzene[5]

Experimental Protocols

OLED Fabrication Protocol (Solution-Processing)

This protocol describes a general method for fabricating 4CzTPN-based OLEDs via solution processing, which is a cost-effective alternative to vacuum deposition.

1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately transfer the substrates to a UV-ozone cleaner and treat for 20 minutes to remove organic residues and increase the work function of the ITO.

2. Hole Injection Layer Deposition: a. Prepare a solution of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). b. Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 60 seconds. c. Anneal the substrates on a hotplate at 120-150°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

3. Emissive Layer Deposition: a. Prepare a solution of the host material and 4CzTPN in a suitable organic solvent (e.g., chloroform (B151607) or chlorobenzene). The doping concentration of 4CzTPN is a critical parameter and typically ranges from 5 wt% to 15 wt%.[5][6] b. Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired layer thickness (typically 30-50 nm). c. Anneal the substrate at 80-100°C for 10 minutes to remove the solvent.

4. Electron Transport and Injection Layer Deposition: a. The ETL and EIL are typically deposited via thermal evaporation in a vacuum chamber (< 10⁻⁶ Torr). b. Deposit the electron transport material (e.g., B4PyMPM) at a rate of 1-2 Å/s to a thickness of 30-50 nm.[6] c. Subsequently, deposit a thin layer of an electron injection material, such as Lithium Fluoride (LiF), at a rate of 0.1-0.2 Å/s to a thickness of 0.8-1 nm.[6]

5. Cathode Deposition: a. Without breaking the vacuum, deposit the metal cathode, typically Aluminum (Al), at a rate of 5-10 Å/s to a thickness of 100-120 nm.

6. Encapsulation: a. To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox.

OLED Characterization Protocol

1. Electrical Characterization: a. Use a source meter unit (e.g., Keithley 2400) to measure the current density-voltage-luminance (J-V-L) characteristics of the device. b. The luminance and CIE coordinates can be measured using a calibrated photometer or a spectroradiometer. c. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².[6]

2. Optical Characterization: a. Measure the electroluminescence (EL) spectra of the OLED at different driving voltages using a spectroradiometer. b. The External Quantum Efficiency (EQE) can be calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

3. Lifetime Measurement: a. To assess the operational stability, subject the device to a constant current density and monitor the luminance over time. b. The device lifetime (e.g., LT₅₀ or LT₉₀) is the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.[7]

Mechanism Visualization: Thermally Activated Delayed Fluorescence (TADF)

The high efficiency of 4CzTPN is attributed to the TADF mechanism, which is illustrated in the diagram below.

G cluster_excitation Excitation S0 S₀ (Ground State) S1 S₁ (Singlet) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ (Triplet) S1->T1 ISC (kISC) T1->S1 RISC (kRISC) (Thermal Activation) Electrical\nExcitation Electrical Excitation Electrical\nExcitation->S1 25% Electrical\nExcitation->T1 75%

Energy diagram of the TADF mechanism.

Upon electrical excitation, both singlet (S₁) and triplet (T₁) excitons are formed in a 1:3 ratio. The S₁ excitons decay radiatively to the ground state (S₀), producing prompt fluorescence. Due to the small energy gap between S₁ and T₁, the T₁ excitons can undergo Reverse Intersystem Crossing (RISC) to the S₁ state, a process that is facilitated by thermal energy. These up-converted excitons then also decay to the ground state, resulting in delayed fluorescence. This cycle of ISC and RISC allows for the harvesting of triplet excitons, leading to a significant enhancement in the overall efficiency of the OLED.[1]

References

Application

Application Notes and Protocols for 4CzTPN in Förster Resonance Energy Transfer (FRET) Studies

For Researchers, Scientists, and Drug Development Professionals Introduction 4CzTPN (2,4,5,6-tetrakis(carbazol-9-yl)-1,3-dicyanobenzene), a prominent thermally activated delayed fluorescence (TADF) material, has garnered...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4CzTPN (2,4,5,6-tetrakis(carbazol-9-yl)-1,3-dicyanobenzene), a prominent thermally activated delayed fluorescence (TADF) material, has garnered significant attention for its applications in organic light-emitting diodes (OLEDs) and photocatalysis.[1] Its unique photophysical properties, including a high photoluminescence quantum yield and the ability to harvest triplet excitons, theoretically position it as a potential donor for Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule that is highly dependent on their proximity (typically within 1-10 nm), making it a powerful tool for studying molecular interactions, conformational changes, and for the development of biosensors.[1]

This document provides an overview of the potential application of 4CzTPN in FRET studies, based on its known photophysical characteristics. While direct, detailed experimental protocols for 4CzTPN in FRET applications are not yet extensively reported in scientific literature, this guide offers a foundational understanding and a general protocol that can be adapted for developing and optimizing FRET-based assays using 4CzTPN as a donor.

Principle of FRET with a TADF Donor

The core principle of FRET involves the non-radiative transfer of excitation energy from a donor fluorophore to an acceptor chromophore.[1] The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. Key requirements for FRET to occur include:

  • Spectral Overlap: The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

  • Proximity: The donor and acceptor molecules must be in close proximity (typically 1-10 nm).

  • Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably oriented.

In the context of 4CzTPN as a FRET donor, its emission properties would be harnessed to excite a suitable acceptor molecule. The TADF mechanism of 4CzTPN allows for both prompt and delayed fluorescence, which could offer unique advantages in time-resolved FRET measurements.

FRET_Principle cluster_donor Donor (4CzTPN) cluster_acceptor Acceptor S0_D S0 S1_D S1 S1_D->S0_D Prompt Fluorescence S1_D->S0_D Delayed Fluorescence T1_D T1 S1_D->T1_D ISC S1_A S1 S1_D->S1_A FRET T1_D->S1_D RISC (TADF) S0_A S0 S1_A->S0_A Acceptor Emission Excitation Excitation Excitation->S1_D Light Absorption Prompt_Fluorescence Prompt_Fluorescence ISC ISC RISC RISC Delayed_Fluorescence Delayed_Fluorescence FRET FRET Acceptor_Emission Acceptor_Emission

Jablonski diagram illustrating the FRET process with a TADF donor like 4CzTPN.

Photophysical Data of 4CzTPN

Successful FRET assay design requires a thorough understanding of the donor's photophysical properties. The following table summarizes key data for 4CzTPN.

PropertyValueSolvent/ConditionReference
Absorption Max (λ_abs) ~380 nmTolueneN/A
Emission Max (λ_em) ~520 nmTolueneN/A
Photoluminescence Quantum Yield (Φ_PL) > 90%N/A[2]
Excited-State Lifetime (τ) 5.1 µsN₂ atmosphere[2]
Singlet-Triplet Splitting (ΔE_ST) Small (characteristic of TADF)N/AN/A

Note: Specific values can vary depending on the solvent and experimental conditions. Researchers should characterize the photophysical properties of 4CzTPN in their specific experimental buffer or medium.

General Experimental Protocol for Developing a 4CzTPN-Based FRET Assay

This protocol provides a general framework for designing and validating a FRET experiment using 4CzTPN as a donor. Specific parameters will need to be optimized for the chosen acceptor and biological system.

Selection of a Suitable FRET Acceptor
  • Spectral Overlap: Choose an acceptor molecule whose absorption spectrum significantly overlaps with the emission spectrum of 4CzTPN (~520 nm). Potential acceptors could include various organic dyes (e.g., Rhodamine B, Cy3) or fluorescent proteins (e.g., mCherry, mRFP).

  • Quantum Yield and Extinction Coefficient: The acceptor should ideally have a high extinction coefficient at the donor's emission wavelength and a good fluorescence quantum yield for robust signal detection.

  • Förster Distance (R₀): Calculate the theoretical Förster distance for the 4CzTPN-acceptor pair to ensure it falls within the expected biological interaction distance.

Preparation of Donor-Acceptor Conjugates
  • Labeling Chemistry: Covalently link 4CzTPN (donor) and the chosen acceptor to the molecules of interest (e.g., proteins, nucleic acids, small molecule ligands). This may require chemical modification of 4CzTPN to introduce a reactive functional group for bioconjugation.

  • Purification: Purify the labeled molecules to remove any free, unconjugated fluorophores, which can interfere with FRET measurements.

Spectroscopic Measurements
  • Absorption and Emission Spectra: Record the absorption and emission spectra of the donor-only, acceptor-only, and dual-labeled samples.

  • FRET Measurement (Steady-State):

    • Excite the donor (4CzTPN) at its absorption maximum (~380 nm).

    • Measure the fluorescence emission spectrum.

    • The presence of FRET is indicated by a decrease in the donor's emission intensity and the appearance of sensitized emission from the acceptor.

  • FRET Measurement (Time-Resolved):

    • Use time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.

    • Measure the fluorescence lifetime of the donor in the absence (τ_D) and presence (τ_DA) of the acceptor.

    • A decrease in the donor's lifetime in the presence of the acceptor is a hallmark of FRET.

Data Analysis and Calculation of FRET Efficiency
  • Intensity-Based FRET Efficiency (E):

    • E = 1 - (I_DA / I_D)

      • Where I_DA is the donor's fluorescence intensity in the presence of the acceptor, and I_D is the donor's intensity in the absence of the acceptor.

  • Lifetime-Based FRET Efficiency (E):

    • E = 1 - (τ_DA / τ_D)

      • Where τ_DA is the donor's fluorescence lifetime in the presence of the acceptor, and τ_D is the lifetime in the absence of the acceptor.

FRET_Workflow Start Start Select_Acceptor Select FRET Acceptor for 4CzTPN Start->Select_Acceptor Prepare_Conjugates Prepare Donor-Acceptor Conjugates Select_Acceptor->Prepare_Conjugates Spectroscopic_Measurements Perform Spectroscopic Measurements (Absorption, Emission, Lifetime) Prepare_Conjugates->Spectroscopic_Measurements Analyze_Data Analyze Data and Calculate FRET Efficiency Spectroscopic_Measurements->Analyze_Data Biological_Interpretation Interpret FRET Data in Biological Context Analyze_Data->Biological_Interpretation End End Biological_Interpretation->End

General experimental workflow for a FRET study using 4CzTPN.

Potential Applications in Drug Development and Research

While still an emerging area, the use of 4CzTPN in FRET-based assays could offer several advantages:

  • High-Throughput Screening (HTS): FRET assays are amenable to HTS formats for identifying small molecules that modulate protein-protein interactions or protein conformational changes.

  • Enzyme Activity Assays: Design of FRET-based substrates that are cleaved by an enzyme of interest, leading to a change in FRET signal.

  • Biosensors for Cellular Imaging: Development of genetically encoded or synthetic FRET biosensors to visualize signaling pathways and drug-target engagement in living cells. The long lifetime of 4CzTPN could be particularly advantageous for fluorescence lifetime imaging microscopy (FLIM-FRET).

Signaling Pathway Visualization Example: Kinase Activity Biosensor

A hypothetical FRET biosensor for kinase activity could be designed using 4CzTPN as the donor. In this design, a kinase substrate peptide is flanked by 4CzTPN and a suitable acceptor. Upon phosphorylation by the kinase, a conformational change occurs, altering the distance between the donor and acceptor and thus the FRET efficiency.

Kinase_Sensor cluster_inactive Inactive State (Low FRET) cluster_active Active State (High FRET) Donor_Inactive 4CzTPN Substrate_Inactive Substrate Peptide Donor_Inactive->Substrate_Inactive Acceptor_Inactive Acceptor Kinase Kinase + ATP Substrate_Inactive->Acceptor_Inactive Donor_Active 4CzTPN Acceptor_Active Acceptor Phospho_Substrate Phosphorylated Substrate Phosphatase Phosphatase Kinase->Phospho_Substrate Phosphorylation Phosphatase->Substrate_Inactive Dephosphorylation

Hypothetical kinase activity biosensor using 4CzTPN as a FRET donor.

Conclusion

The application of 4CzTPN in FRET studies represents an exciting but largely unexplored frontier. Its excellent photophysical properties make it a promising candidate for a FRET donor. However, the lack of established protocols necessitates careful experimental design and validation. The general guidelines provided here offer a starting point for researchers and drug development professionals interested in harnessing the potential of 4CzTPN for developing novel FRET-based assays and biosensors. Further research is required to establish optimized 4CzTPN-based FRET pairs and to demonstrate their utility in various biological applications.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting efficiency roll-off in 4CzTPN devices

This technical support center provides troubleshooting guidance for researchers and scientists encountering efficiency roll-off in 4CzTPN-based thermally activated delayed fluorescence (TADF) devices. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering efficiency roll-off in 4CzTPN-based thermally activated delayed fluorescence (TADF) devices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4CzTPN-based OLED exhibits significant efficiency roll-off at high brightness. What are the primary physical mechanisms responsible for this?

A1: Efficiency roll-off in 4CzTPN devices at high current densities is primarily attributed to several quenching mechanisms that deactivate excited states before they can emit light. The most significant of these are:

  • Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons becomes very high. When two triplet excitons interact, one or both can be annihilated through non-radiative decay, reducing the number of excitons available for light emission.

  • Singlet-Triplet Annihilation (STA): This occurs when a singlet exciton (B1674681) interacts with a triplet exciton. This interaction can lead to the non-radiative decay of the singlet exciton, directly reducing the device's fluorescence. STA has been identified as a primary contributor to efficiency roll-off in some 4CzTPN devices.[1]

  • Triplet-Polaron Annihilation (TPA): Triplet excitons can be quenched by charge carriers (polarons) present in the emissive layer. This interaction is another significant pathway for non-radiative recombination, especially in devices with unbalanced charge injection.

  • Charge Imbalance: An imbalance between the number of holes and electrons injected into the emissive layer can lead to an accumulation of one type of charge carrier. This increases the likelihood of triplet-polaron annihilation and can also shift the recombination zone to be closer to the charge transport layers, leading to quenching at the interfaces.[1]

Q2: How does the choice of host material impact the efficiency roll-off in my 4CzTPN device?

A2: The host material plays a critical role in managing exciton concentrations and charge transport, directly influencing efficiency roll-off. Key considerations include:

  • Triplet Energy (T1): The host material must have a higher triplet energy than 4CzTPN (T1 ≈ 2.4-2.5 eV) to effectively confine triplet excitons on the 4CzTPN guest molecules and prevent energy transfer to the host, which would lead to non-radiative decay.[2] For instance, mCBP (T1 = 2.90 eV) is a more effective host for confining 4CzTPN triplets than CBP (T1 = 2.55 eV).[2]

  • Charge Carrier Mobility: A host with balanced electron and hole mobility can help to ensure that the recombination of charges occurs within the center of the emissive layer, away from quenching interfaces. Unbalanced mobility can lead to charge accumulation and increased triplet-polaron annihilation.

  • Host Architecture: Using n-type host materials can lead to longer device lifetimes compared to p-type hosts. This is attributed to more balanced charge carrier mobilities, which broadens the exciton distribution and suppresses the formation of high-energy excitons in the emissive layer.

Q3: What is the optimal doping concentration for 4CzTPN in the emissive layer to minimize roll-off?

A3: The optimal doping concentration of 4CzTPN is a critical parameter that requires careful optimization. While a higher concentration can increase the probability of exciton formation on the TADF emitter, it can also lead to concentration quenching and increased triplet-triplet annihilation.

  • Low Concentrations (e.g., < 5 wt%): At very low concentrations, there may not be enough emitter molecules to efficiently capture all the generated excitons, leading to emission from the host or other non-radiative decay pathways.

  • High Concentrations (e.g., > 10 wt%): At higher concentrations, the proximity of 4CzTPN molecules increases the likelihood of self-quenching and triplet-triplet annihilation, which are major contributors to efficiency roll-off.

  • Optimized Range: The optimal concentration is typically found to be in the range of 3-10 wt%. For example, a study found that a 6 wt% doping of 4CzIPN in mCBP showed a higher photoluminescence quantum yield than other concentrations.[2] The ideal concentration will depend on the specific host material and device architecture.

Q4: Can I reduce efficiency roll-off by modifying the device architecture?

A4: Yes, device architecture engineering is a powerful strategy to mitigate efficiency roll-off. Here are some approaches:

  • Electron and Hole Blocking Layers (EBL/HBL): Incorporating EBLs and HBLs can confine charge carriers within the emissive layer, improving charge balance and preventing excitons from reaching the charge transport layers where they can be quenched.

  • Graded Doping: A graded doping profile in the emissive layer, with a higher concentration of the TADF emitter in the center of the layer, can help to broaden the recombination zone and reduce local exciton concentrations, thereby suppressing TTA.

  • Tandem OLEDs: While more complex to fabricate, tandem OLEDs can achieve high brightness at lower current densities, which inherently reduces efficiency roll-off.

Quantitative Data

Table 1: Performance of 4CzTPN-based OLEDs with Different Host Materials

Host MaterialDoping Concentration (wt%)Maximum EQE (%)EQE at 1000 cd/m² (%)Efficiency Roll-off at 1000 cd/m² (%)Reference
mCBP619.315.420.2[2]
CBP618.514.123.8[2]
Xm-mCPNot Specified22.020.85.5
Xp-mCPNot Specified19.317.87.8
4CzPhIPN-MO (nondoped)10014.514.03.4[3]

Table 2: Effect of Doping Concentration on Device Performance

EmitterHostDoping Concentration (wt%)Maximum EQE (%)EQE at 1000 cd/m² (%)EQE Roll-off (%)Reference
PXZ-CMOMCP512.110.414.0[4]
PXZ-CMODPEPO511.86.445.8[4]
4CzIPNmCBP318.814.721.8[2]
4CzIPNmCBP619.315.420.2[2]
4CzIPNmCBP1018.213.824.2[2]

Experimental Protocols

Protocol 1: Fabrication of a 4CzTPN-based OLED

This protocol describes a general procedure for the fabrication of a vacuum-deposited 4CzTPN-based OLED.

  • Substrate Cleaning:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • The organic layers are deposited in the following sequence with typical thicknesses and deposition rates:

      • Hole Injection Layer (HIL): HAT-CN (10 nm) at a deposition rate of 0.1 Å/s.[2]

      • Hole Transport Layer (HTL): Tris-PCz (30 nm) at a deposition rate of 1.0 Å/s.[2]

      • Emissive Layer (EML): 4CzTPN doped in a host material (e.g., mCBP) with a specific weight percentage (e.g., 6 wt%). The total thickness is typically 30 nm, deposited at a rate of 1.0 Å/s.[2]

      • Electron Blocking Layer (EBL): T2T (10 nm) at a deposition rate of 1.0 Å/s.[2]

      • Electron Transport Layer (ETL): BPy-TP2 (40 nm) at a deposition rate of 1.0 Å/s.[2]

  • Cathode Deposition:

    • An electron injection layer of LiF (0.8 nm) is deposited at a rate of 0.1 Å/s.[2]

    • An aluminum (Al) cathode (100 nm) is then deposited at a rate of 5 Å/s.[2]

  • Encapsulation:

    • The completed devices are encapsulated under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Protocol 2: Device Characterization

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • The J-V-L characteristics are measured using a source meter and a calibrated photodiode.

    • The external quantum efficiency (EQE), power efficiency, and luminance are calculated from the measured data.

  • Electroluminescence (EL) Spectra:

    • The EL spectra are recorded using a spectroradiometer at different current densities.

  • Transient Photoluminescence (PL) Decay:

    • Transient PL decay measurements are performed to determine the photoluminescence quantum yield (PLQY) and exciton lifetimes of the emissive layer.

Visualizations

cluster_causes Primary Causes of Efficiency Roll-off cluster_solutions Potential Solutions TTA Triplet-Triplet Annihilation (TTA) Host Optimize Host Material (High T1, Balanced Mobility) TTA->Host Concentration Optimize Doping Concentration (3-10 wt%) TTA->Concentration STA Singlet-Triplet Annihilation (STA) STA->Host Architecture Device Architecture Engineering (EBL/HBL, Graded Doping) STA->Architecture TPA Triplet-Polaron Annihilation (TPA) ChargeImbalance Charge Imbalance TPA->ChargeImbalance ChargeImbalance->Host ChargeImbalance->Architecture

Caption: Logical relationship between causes of efficiency roll-off and potential solutions.

start Start: High Efficiency Roll-off Observed check_host Is the host T1 > 2.5 eV? start->check_host change_host Action: Select Host with Higher T1 (e.g., mCBP) check_host->change_host No check_concentration Is doping concentration in the 3-10 wt% range? check_host->check_concentration Yes change_host->check_concentration adjust_concentration Action: Optimize Doping Concentration check_concentration->adjust_concentration No check_architecture Does the device have EBL and HBL? check_concentration->check_architecture Yes adjust_concentration->check_architecture add_blocking_layers Action: Incorporate EBL and HBL check_architecture->add_blocking_layers No end End: Improved Device Performance check_architecture->end Yes add_blocking_layers->end

Caption: Troubleshooting workflow for addressing efficiency roll-off in 4CzTPN devices.

cluster_exciton_formation Exciton Formation cluster_emission_pathways Emission Pathways cluster_quenching_pathways Quenching Pathways e Electron S1 Singlet Exciton (S1) (25%) e->S1 T1 Triplet Exciton (T1) (75%) e->T1 h Hole h->S1 h->T1 Prompt Prompt Fluorescence S1->Prompt Delayed Delayed Fluorescence (TADF) S1->Delayed STA S1 + T1 -> Quenching S1->STA T1->S1 RISC TTA T1 + T1 -> Quenching T1->TTA TPA T1 + Polaron -> Quenching T1->TPA Light Light Emission Prompt->Light Delayed->Light Heat Heat (Non-radiative) TTA->Heat STA->Heat TPA->Heat

Caption: Simplified signaling pathway showing exciton dynamics in a 4CzTPN device.

References

Optimization

Technical Support Center: Optimizing 4CzTPN Doping Concentration

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the doping concentration of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the doping concentration of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) in host materials for high-performance Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What is the typical doping concentration range for 4CzTPN in host materials?

A1: The optimal doping concentration of 4CzTPN typically falls within a range of 1 wt% to 30 wt%. The ideal concentration is highly dependent on the choice of the host material, the device architecture, and the desired balance between efficiency, lifetime, and efficiency roll-off. For instance, in some host materials, a lower concentration might be sufficient to achieve efficient energy transfer, while in others, a higher concentration may be needed to ensure adequate charge trapping and emission from the 4CzTPN dopant.

Q2: How does the doping concentration of 4CzTPN affect the device's external quantum efficiency (EQE)?

A2: The doping concentration of 4CzTPN has a significant impact on the EQE of an OLED. Initially, as the doping concentration increases from a very low level, the EQE generally increases. This is due to more efficient trapping of charge carriers and subsequent exciton (B1674681) formation on the 4CzTPN molecules. However, beyond an optimal concentration, the EQE may start to decrease due to concentration quenching, where intermolecular interactions at high concentrations lead to non-radiative decay pathways.

Q3: What is the effect of 4CzTPN concentration on the efficiency roll-off at high brightness?

A3: Efficiency roll-off, the decrease in efficiency at high current densities, is a critical issue in OLEDs. The doping concentration of 4CzTPN can influence this phenomenon. In some cases, a higher doping concentration can lead to a more severe efficiency roll-off due to increased triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA) at high exciton densities. However, an optimized doping concentration can help to confine excitons effectively and maintain a high efficiency even at higher brightness levels.[1]

Q4: Can 4CzTPN be used as a host material itself?

A4: While 4CzTPN is primarily used as a dopant (emitter), it can also function as a sensitizing host in hyperfluorescence OLEDs.[2][3] In this configuration, 4CzTPN is doped with a fluorescent emitter. The 4CzTPN host harvests both singlet and triplet excitons via the TADF mechanism and then efficiently transfers the energy to the fluorescent dopant through Förster Resonance Energy Transfer (FRET).[2][3] This approach can lead to devices with high efficiency and excellent color purity.[2][3]

Q5: How does the choice of host material influence the optimal 4CzTPN doping concentration?

A5: The properties of the host material are crucial in determining the optimal doping concentration of 4CzTPN. Key factors include the host's triplet energy level (which should be higher than that of 4CzTPN to ensure efficient exciton confinement), its charge transport characteristics (hole-transporting, electron-transporting, or bipolar), and its morphological stability with the dopant. A host with good energy level alignment and balanced charge transport can lead to a wider processing window for the 4CzTPN doping concentration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low External Quantum Efficiency (EQE) 1. Sub-optimal Doping Concentration: The concentration of 4CzTPN may be too low for efficient charge trapping or too high, leading to concentration quenching. 2. Poor Energy Level Alignment: The triplet energy of the host may be too low, causing inefficient exciton confinement on the 4CzTPN molecules. 3. Imbalanced Charge Injection/Transport: An excess of either holes or electrons in the emissive layer can lead to exciton quenching at the interfaces.1. Optimize Doping Concentration: Fabricate a series of devices with varying 4CzTPN concentrations (e.g., 1, 5, 10, 15, 20 wt%) to identify the optimal value for your specific host and device architecture. 2. Select an Appropriate Host: Choose a host material with a triplet energy level at least 0.2 eV higher than that of 4CzTPN. 3. Improve Charge Balance: Introduce or adjust the thickness of charge transport and blocking layers to ensure a more balanced injection of holes and electrons into the emissive layer.
High Efficiency Roll-Off 1. Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons on 4CzTPN molecules becomes high, leading to non-radiative annihilation. 2. Triplet-Polaron Annihilation (TPA): Triplet excitons can be quenched by charge carriers (polarons). 3. Exciton Recombination Zone is too Narrow: A narrow recombination zone leads to a high local exciton density.1. Adjust Doping Concentration: A lower doping concentration can sometimes mitigate TTA by increasing the average distance between dopant molecules. 2. Enhance Charge Balance: Improved charge balance reduces the density of excess polarons in the emissive layer. 3. Broaden the Recombination Zone: Utilize mixed-host systems or graded doping profiles to widen the region where excitons are formed.
Poor Device Lifetime/Stability 1. Material Degradation: The 4CzTPN or host molecules may degrade under electrical stress and high exciton energies. 2. Morphological Instability: Phase separation or crystallization within the emissive layer can occur over time, leading to device failure. 3. Interfacial Degradation: The interfaces between the organic layers can degrade, leading to increased operating voltage and reduced efficiency.1. Use High-Purity Materials: Ensure the use of sublimation-purified 4CzTPN and host materials to minimize impurities that can act as degradation sites. 2. Optimize Host-Dopant Compatibility: Select host materials with good morphological stability and compatibility with 4CzTPN. 3. Encapsulation: Employ high-quality encapsulation to protect the device from moisture and oxygen, which can accelerate degradation.
Inconsistent Device Performance 1. Variations in Film Thickness: Inconsistent layer thicknesses, particularly of the emissive layer, can lead to variations in device performance. 2. Inaccurate Doping Concentration: Poor control over the co-deposition rates can result in the actual doping concentration deviating from the target value. 3. Substrate Contamination: Contaminated substrates can lead to short circuits and other device defects.1. Calibrate Deposition Rates: Use quartz crystal microbalances to precisely control and monitor the deposition rates of the host and dopant materials. 2. Maintain Stable Deposition Conditions: Ensure a stable high vacuum and consistent source temperatures during thermal evaporation. 3. Implement a Rigorous Substrate Cleaning Protocol: Follow a multi-step cleaning procedure for the substrates to remove any organic and inorganic contaminants.

Quantitative Data Summary

The following tables summarize the performance of OLEDs with 4CzTPN and its widely studied isomer, 4CzIPN, at various doping concentrations in different host materials. Data for 4CzIPN is included to provide a broader context for the optimization of tetrakis(carbazol-yl)dicyanobenzene isomers.

Table 1: Performance of 4CzTPN-based OLEDs

Host MaterialDoping Conc. (wt%)Max. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Notes
CBP204.6--Device showed completely horizontal orientation of the emitter's transition dipole moment.[4]

Table 2: Performance of 4CzIPN-based OLEDs (Isomer of 4CzTPN)

Host MaterialDoping Conc. (wt%)Max. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Notes
CBP1---Emission peak observed around 500 nm.[5]
CBP5---Increased interaction between 4CzIPN molecules observed.[5]
CBP10---Further red-shift in emission due to molecular interactions.[5]
CBP20---Similar transient EL to 10 wt% doping.[5]
SF3-TRZ1520.668.361.3n-type host leading to long device lifetime.[6]
SF2-TRZ1514.550.150.0n-type host.[6]
SF4-TRZ1518.361.554.3n-type host.[6]
mCBP15---p-type host used as a control, showed higher efficiency roll-off.[6]

Experimental Protocols

Fabrication of a 4CzTPN-based OLED via Thermal Evaporation

This protocol outlines the steps for fabricating a multilayer OLED using 4CzTPN as the dopant in the emissive layer.

1. Substrate Preparation:

  • Start with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 10-15 minutes immediately before loading them into the evaporation chamber to improve the work function of the ITO and remove any residual organic contaminants.

2. Thermal Evaporation Chamber Preparation:

  • Load the cleaned substrates into the substrate holder in a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).

  • Load the organic materials (e.g., hole injection layer, hole transport layer, host material, 4CzTPN, electron transport layer) and metal for the cathode into separate crucibles.

  • Ensure that the sources are properly shielded to prevent cross-contamination.

3. Layer Deposition:

  • Deposit the layers sequentially onto the ITO substrate. The deposition rates and thicknesses should be monitored using quartz crystal microbalances. A typical device structure could be:

    • Hole Injection Layer (HIL): Deposit 10 nm of a suitable HIL material (e.g., HAT-CN) at a rate of 0.1-0.2 Å/s.

    • Hole Transport Layer (HTL): Deposit 40 nm of an HTL material (e.g., TAPC) at a rate of 1-2 Å/s.

    • Emissive Layer (EML): Co-evaporate the host material and 4CzTPN from separate sources. The doping concentration is controlled by adjusting the relative deposition rates. For a 10 wt% doping concentration, if the host deposition rate is 1.8 Å/s, the 4CzTPN deposition rate should be 0.2 Å/s. The typical thickness of the EML is 20-30 nm.

    • Electron Transport Layer (ETL): Deposit 40 nm of an ETL material (e.g., TPBi) at a rate of 1-2 Å/s.

    • Electron Injection Layer (EIL): Deposit 1 nm of LiF or Liq at a rate of 0.1 Å/s.

    • Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 5-10 Å/s.

4. Encapsulation:

  • After the deposition is complete, transfer the devices to a nitrogen-filled glovebox without exposure to air.

  • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.

5. Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode or spectroradiometer.

  • Measure the electroluminescence (EL) spectra at different driving voltages.

  • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data and EL spectra.

  • Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant current density.

Mandatory Visualization

Experimental Workflow for OLED Fabrication

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_post Post-Fabrication sub_cleaning Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone load_materials Load Materials and Substrates uv_ozone->load_materials pump_down Pump Down to High Vacuum load_materials->pump_down hil HIL Deposition pump_down->hil htl HTL Deposition hil->htl eml EML Co-evaporation (Host + 4CzTPN) htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Encapsulation cathode->encapsulation characterization Device Characterization (J-V-L, EL, Lifetime) encapsulation->characterization

Caption: Workflow for fabricating a 4CzTPN-based OLED.

Energy Transfer Mechanisms in 4CzTPN-doped EML

G cluster_host Host Material cluster_dopant 4CzTPN Dopant H_S1 S1 (Singlet) D_S1 S1 (Singlet) H_S1->D_S1 FRET H_T1 T1 (Triplet) D_T1 T1 (Triplet) H_T1->D_T1 Dexter D_S1->D_T1 ISC Ground State Ground State D_S1->Ground State Fluorescence D_T1->D_S1 RISC (TADF) charge_recomb Charge Recombination (e- + h+) charge_recomb->H_S1 25% charge_recomb->H_T1 75%

Caption: Energy transfer in a 4CzTPN-doped emissive layer.

Logical Flow for Doping Concentration Optimization

G start Define Host Material and Device Architecture fab_series Fabricate Device Series with Varying 4CzTPN Concentration (e.g., 1-20 wt%) start->fab_series measure Characterize Device Performance (EQE, Roll-off, Lifetime) fab_series->measure analyze Analyze Performance vs. Concentration Data measure->analyze is_optimal Is Performance Optimal? analyze->is_optimal refine Refine Concentration Range (Narrower Steps) is_optimal->refine No, but trend is clear end Optimal Concentration Identified is_optimal->end Yes re_evaluate Re-evaluate Host or Architecture is_optimal->re_evaluate No, and performance is poor refine->fab_series re_evaluate->start

Caption: Decision workflow for optimizing 4CzTPN doping.

References

Troubleshooting

Technical Support Center: Degradation of 4CzTPN Under Electrical Stress

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering degradation of the thermally activated de...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering degradation of the thermally activated delayed fluorescence (TADF) emitter 4CzTPN during experiments under electrical stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for 4CzTPN in OLEDs under electrical stress?

A1: The degradation of 4CzTPN-based OLEDs under electrical stress is a multi-faceted issue. The primary mechanisms identified are:

  • Exciton-Polaron Annihilation: This is a major degradation pathway, occurring as either Triplet-Polaron Annihilation (TPA) or Singlet-Polaron Annihilation (SPA).[1][2][3][4][5][6] TPA is often the dominant process, where a triplet exciton (B1674681) interacts with a polaron (a charge carrier), creating a high-energy state that can lead to the breakdown of chemical bonds and molecular fragmentation.[1][2][5][6]

  • Host Material Instability: In some cases, the degradation of the device may be more attributable to the instability of the host material rather than the 4CzTPN emitter itself.[7] The host molecules can degrade under electrical stress, forming charge traps and non-radiative recombination centers.

  • Charge Carrier Imbalance: An imbalance in the number of electrons and holes within the emissive layer can accelerate degradation processes.[1][2][8]

  • Molecular Dimerization: 4CzTPN has a known tendency to form dimers, which can alter its photophysical properties and potentially contribute to degradation pathways.[9]

Q2: My device is showing a rapid decrease in luminance and an increase in operating voltage. What could be the cause?

A2: This is a classic sign of device degradation. The rapid decrease in luminance is likely due to the formation of non-radiative recombination centers or exciton quenchers within the emissive layer.[4][7] The increase in operating voltage is often a result of charge trap formation, which impedes charge transport.[8] Both of these effects can be caused by the degradation mechanisms mentioned in Q1, particularly exciton-polaron annihilation and host material degradation.

Q3: How can I determine if the degradation is due to the 4CzTPN emitter or the host material?

A3: Differentiating between emitter and host degradation can be challenging but is crucial for improving device stability. A combination of experimental techniques can provide insights:

  • Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy: Compare the PL spectrum of a pristine 4CzTPN:host film with the EL spectrum of the degraded device. Significant changes in the host emission region of the EL spectrum could indicate host degradation.

  • Control Devices: Fabricate and test devices with only the host material to assess its intrinsic stability under electrical stress.

  • Ex-situ Analysis: Techniques like mass spectrometry or chromatography could be used to analyze the chemical composition of the emissive layer before and after degradation to identify fragmented molecules from either the host or the emitter.

Q4: What is the role of exciton-polaron annihilation in the degradation of 4CzTPN?

A4: Exciton-polaron annihilation, particularly Triplet-Polaron Annihilation (TPA), is a critical degradation pathway. In this process, a triplet exciton on a 4CzTPN molecule interacts with a nearby polaron (charge carrier). This interaction can create a highly energetic state that has enough energy to induce chemical reactions, such as the breaking of chemical bonds in the 4CzTPN molecule or surrounding host molecules.[6] This leads to the formation of defects that act as charge traps and non-radiative recombination centers, ultimately reducing the efficiency and lifetime of the OLED.[4][8]

Troubleshooting Guide

This guide provides potential solutions to common issues encountered during the operation of 4CzTPN-based devices.

Issue Potential Cause Troubleshooting Steps
Rapid Efficiency Roll-Off at High Current Densities High rates of exciton-polaron annihilation (TPA and SPA).[1][2][5]1. Optimize the device architecture: Employ charge-balancing layers to ensure an equal number of electrons and holes in the emissive layer. 2. Select a host material with higher charge mobility: This can reduce the polaron density in the emissive layer. 3. Lower the operating current density: While not always practical, this is the most direct way to reduce bimolecular quenching processes.
Color Shift in Emission Over Time Degradation of 4CzTPN or the host material, leading to the formation of new emissive species. Formation of 4CzTPN dimers or aggregates.[9]1. Analyze the EL spectrum of the degraded device: Identify any new emission peaks that may correspond to degradation byproducts. 2. Investigate different host materials: A more stable host may prevent degradation-induced color shifts. 3. Optimize the doping concentration of 4CzTPN: Higher concentrations may promote aggregation.
Increase in Turn-On Voltage and Operating Voltage Formation of charge traps in the emissive layer or at the interfaces due to molecular degradation.[8]1. Improve the purity of the organic materials: Impurities can act as initial trap sites. 2. Optimize the interfaces between layers: Use interlayers to reduce charge injection barriers and prevent charge accumulation at interfaces. 3. Consider a more stable host material: A host that is less prone to degradation will generate fewer traps.
Inconsistent Device Lifetime and Performance Variations in film morphology, material purity, or fabrication conditions.1. Strictly control deposition rates and substrate temperature: This ensures consistent film morphology. 2. Purify all organic materials before use: Sublimation is a common and effective purification method. 3. Ensure a high-vacuum environment during deposition: This minimizes contamination from residual gases.

Quantitative Data Summary

The following table summarizes typical degradation characteristics observed in OLEDs. While specific to 4CzIPN (a closely related molecule), the trends are representative of what can be expected for 4CzTPN-based devices.

Parameter Initial Value Value After Degradation Reference
Normalized Luminance (L/L₀) 1.0Decreases over time (e.g., to ~0.6 after 100 hours at 3.0 mA/cm²)[4][10]
Operating Voltage Change (V - V₀) 0 VIncreases over time (e.g., by ~0.5 V after 100 hours at 3.0 mA/cm²)[4][10]

Experimental Protocols

1. Protocol for Assessing Operational Stability

This protocol outlines a standard method for testing the operational lifetime of a 4CzTPN-based OLED.

  • Device Fabrication: Fabricate the OLEDs in a high-vacuum thermal evaporation system. A typical device structure could be: ITO / Hole Injection Layer / Hole Transport Layer / 4CzTPN:Host Emissive Layer / Electron Transport Layer / Electron Injection Layer / Cathode.

  • Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the EL spectrum of the pristine device.

  • Electrical Stressing: Place the device in a controlled environment (e.g., a nitrogen-filled glovebox) to prevent atmospheric degradation. Apply a constant DC current density (e.g., 10 mA/cm²).

  • Periodic Monitoring: At regular intervals (e.g., every hour), record the operating voltage and luminance. Periodically, interrupt the stress test to measure the J-V-L characteristics and EL spectrum.

  • Data Analysis: Plot the normalized luminance and the change in operating voltage as a function of time to determine the device lifetime (e.g., LT₅₀, the time it takes for the luminance to drop to 50% of its initial value).

2. Protocol for Investigating Degradation Mechanisms using Magnetic Field Effects (MEL)

This advanced technique can provide insights into the role of different exciton and polaron interactions in degradation.

  • Device Preparation: Fabricate the OLED as described above.

  • MEL Measurement Setup: Place the device between the poles of an electromagnet. The setup should allow for simultaneous application of a voltage or current and measurement of the electroluminescence.

  • Pristine Device Measurement: Measure the magneto-electroluminescence (MEL) of the fresh device by sweeping the magnetic field and recording the change in EL.

  • Electrical Stressing: Stress the device at a constant current for a defined period.

  • Degraded Device Measurement: After stressing, repeat the MEL measurement.

  • Data Analysis: Analyze the changes in the MEL curve before and after degradation. The low-field and high-field effects in the MEL can be correlated with processes like triplet-polaron interaction, providing insight into the degradation mechanism.[4][10]

Visualizations

Degradation_Pathway cluster_electrical_stress Electrical Stress cluster_processes Degradation Processes cluster_outcomes Degradation Outcomes cluster_device_failure Device Failure Electrical_Stress Applied Voltage/Current Exciton_Formation Exciton Formation (Singlets & Triplets) Electrical_Stress->Exciton_Formation Host_Degradation Host Instability Electrical_Stress->Host_Degradation Charge_Imbalance Charge Imbalance Electrical_Stress->Charge_Imbalance Polaron_Interaction Exciton-Polaron Annihilation (TPA/SPA) Exciton_Formation->Polaron_Interaction Bond_Cleavage Chemical Bond Cleavage Polaron_Interaction->Bond_Cleavage Trap_Formation Charge Trap Formation Host_Degradation->Trap_Formation Charge_Imbalance->Polaron_Interaction Bond_Cleavage->Trap_Formation Nonradiative_Centers Non-radiative Recombination Centers Bond_Cleavage->Nonradiative_Centers Voltage_Increase Increased Operating Voltage Trap_Formation->Voltage_Increase Luminance_Decay Luminance Decay Nonradiative_Centers->Luminance_Decay Efficiency_Rolloff Efficiency Roll-off Luminance_Decay->Efficiency_Rolloff Voltage_Increase->Efficiency_Rolloff

Caption: Key degradation pathways of 4CzTPN under electrical stress.

Experimental_Workflow Start Device Degradation Observed Fabrication Fabricate Control & Test Devices Start->Fabrication Initial_Characterization Initial J-V-L & EL Spectra Fabrication->Initial_Characterization Electrical_Stressing Constant Current Stress Test Initial_Characterization->Electrical_Stressing Monitor_Degradation Monitor Luminance & Voltage Electrical_Stressing->Monitor_Degradation Post_Mortem Post-Degradation Analysis Monitor_Degradation->Post_Mortem PL_EL_Comparison Compare PL of pristine film and EL of degraded device Post_Mortem->PL_EL_Comparison MEL_Analysis Magnetic Field Effect Analysis Post_Mortem->MEL_Analysis CV_Analysis Capacitance-Voltage Analysis Post_Mortem->CV_Analysis Conclusion Identify Dominant Degradation Mechanism PL_EL_Comparison->Conclusion MEL_Analysis->Conclusion CV_Analysis->Conclusion

Caption: Experimental workflow for diagnosing 4CzTPN degradation.

References

Optimization

Technical Support Center: Enhancing the Quantum Yield of 4CzTPN Derivatives

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experim...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 4CzTPN (2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene) and its derivatives, focusing on strategies to enhance their photoluminescence quantum yield (PLQY).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to suboptimal quantum yields in 4CzTPN derivatives.

Issue 1: The measured quantum yield of my 4CzTPN derivative is significantly lower than expected.

  • Question: I've synthesized a 4CzTPN derivative, but its PLQY is disappointingly low. What are the common causes and how can I troubleshoot this?

  • Answer: Low quantum yield in 4CzTPN derivatives can stem from several factors, ranging from experimental conditions to inherent molecular properties. A systematic approach is the most effective way to diagnose the cause.[1] Key areas to investigate include solvent effects, sample purity, aggregation, and the experimental setup itself.

  • Question: How does the solvent environment impact the quantum yield?

  • Answer: The photophysical properties of 4CzTPN and its derivatives are highly sensitive to the solvent environment.[2] In polar solvents, the energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states tends to decrease, which can enhance the rate of reverse intersystem crossing (kRISC), a crucial step for thermally activated delayed fluorescence (TADF).[3] However, polar solvents can also increase the rates of non-radiative decay, leading to an overall lower PLQY.[3][4] For instance, the PLQY of the related compound 4CzIPN drops from 94-96% in nonpolar toluene (B28343) to 54% in dichloromethane (B109758) and as low as 18% in acetonitrile.[4]

    • Troubleshooting Step: Measure the PLQY of your derivative in a range of degassed solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the optimal solvent environment.[1][5]

  • Question: Could impurities from the synthesis be affecting my results?

  • Answer: Yes, impurities are a very common cause of low quantum yield as they can act as fluorescence quenchers.[2] Residual starting materials, byproducts from side reactions, or catalyst residues can all create non-radiative decay pathways.

    • Troubleshooting Step: Ensure the highest possible purity of your compound. Re-purify your derivative using methods like column chromatography followed by recrystallization or sublimation.[2] Verify the purity and confirm the structure using techniques such as high-resolution NMR and mass spectrometry.[2] Detailed synthesis and purification protocols for 4CzIPN, which are adaptable for its derivatives, are available and emphasize the importance of purity for achieving high yield and quality.[6][7]

  • Question: My compound's fluorescence decreases at higher concentrations. What is happening?

  • Answer: This phenomenon is likely due to aggregation-caused quenching (ACQ).[8] At high concentrations or in poor solvents, molecules can aggregate, leading to strong π-π stacking interactions. These interactions can create non-radiative decay pathways that quench fluorescence.[8] While some molecules are designed for aggregation-induced emission (AIE), where aggregation enhances fluorescence by restricting intramolecular motion, many traditional fluorophores suffer from ACQ.[8][9][10][11]

    • Troubleshooting Step: Conduct a concentration-dependent fluorescence study. Measure the PLQY at a series of decreasing concentrations. An increase in quantum yield upon dilution suggests that aggregation is the likely cause.[2] For measurements, ensure the absorbance of your solution in a 1 cm cuvette is below 0.1 at the excitation wavelength to minimize inner filter effects.[2]

Issue 2: The emission color of my derivative is not what I expected or changes under different conditions.

  • Question: The emission spectrum of my 4CzTPN derivative is red-shifted and the peak is broad. What could be the cause?

  • Answer: A red-shift in emission accompanied by peak broadening can indicate several phenomena. Since 4CzTPN derivatives have a charge-transfer (CT) character in their excited state, they often exhibit positive solvatochromism, meaning the emission red-shifts as solvent polarity increases.[12] This is due to the stabilization of the more polar excited state in a polar solvent environment.[3] Additionally, aggregation or dimerization can lead to the formation of lower-energy excited states (excimers), resulting in red-shifted and often broader emission.[13]

  • Question: My solid-state sample changes color when I grind it. Why does this happen?

  • Answer: This is a phenomenon known as mechanochromic luminescence (MCL). For 4CzTPN, grinding the crystals can cause a blue-shift in the emission, while applying hydrostatic pressure causes a red-shift.[14] The color change upon grinding is typically due to a disruption of the crystal packing and intermolecular interactions, leading to a change in the emissive state.

Quantitative Data Summary

Table 1: Solvent Effect on the Photophysical Properties of 4CzIPN

A summary of how solvent polarity affects the photoluminescence quantum yield (PLQY) and the energy gap (ΔEST) for 4CzIPN, a well-studied analogue of 4CzTPN.

SolventDielectric Constant (εr)PLQY (%)ΔEST (eV)Reference
Toluene2.3894 - 96%0.14[4]
Dichloromethane8.9354%-[4]
Acetonitrile35.918%0.098[4]

Experimental Protocols

Protocol 1: General Synthesis of 4CzIPN (Adaptable for Derivatives)

This protocol is based on established literature procedures for the synthesis of 4CzIPN and can be adapted for other tetra(carbazol-9-yl) dicyanobenzene derivatives.[6][7][15]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., Argon), combine tetrafluoroisophthalonitrile (1.0 eq), carbazole (4.4 eq), and potassium carbonate (8.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the mixture to 150 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing methanol to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate and wash it extensively with water, methanol, and diethyl ether to remove unreacted starting materials and inorganic salts.[6]

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel. However, a highly effective column-free method involves refluxing the crude solid in methanol to remove impurities, which can yield the product in high purity (91% yield for 4CzIPN).[7][15] Recrystallization can also be performed if desired.[6]

  • Drying: Dry the purified product in a vacuum oven at 80 °C.

Protocol 2: Relative Photoluminescence Quantum Yield (PLQY) Measurement

The comparative method is the most common and reliable method for measuring PLQY.[16] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Spectrofluorometer)

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and micropipettes

  • Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)

  • Spectroscopic-grade solvents

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test sample in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[16]

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance value at the excitation wavelength (λex).

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength (λex) and identical spectrometer settings (e.g., slit widths) for both the standard and the sample.

  • Correct Spectra: Ensure the recorded emission spectra are corrected for the wavelength-dependent response of the detector.[17]

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizations

Troubleshooting_Workflow start Low Quantum Yield Observed check_purity Verify Purity (NMR, Mass Spec) start->check_purity is_pure Is it Pure? check_purity->is_pure repurify Re-purify Compound (Chromatography, Recrystallization) is_pure->repurify No check_solvent Investigate Solvent Effects is_pure->check_solvent Yes repurify->check_purity test_solvents Test in Solvents of Varying Polarity (Toluene, THF, MeCN) check_solvent->test_solvents check_concentration Check for Aggregation test_solvents->check_concentration concentration_study Perform Concentration- Dependent Study check_concentration->concentration_study is_aggregation Does QY increase upon dilution? concentration_study->is_aggregation is_aggregation->concentration_study Yes (Work at lower conc.) check_setup Verify Experimental Setup is_aggregation->check_setup No setup_actions Degas Solvent? Check Detector Settings Use Dilute Solutions (Abs < 0.1) check_setup->setup_actions solution Quantum Yield Optimized setup_actions->solution

Caption: A troubleshooting workflow for diagnosing and resolving low quantum yield in 4CzTPN derivatives.

Factors_Influencing_QY cluster_molecular Molecular & Intrinsic Factors cluster_environmental Environmental & External Factors qy Photoluminescence Quantum Yield (PLQY) structure Molecular Structure (Donor/Acceptor Strength) delta_est ΔEST (S₁-T₁ Energy Gap) structure->delta_est k_risc k_RISC / k_ISC Rates delta_est->k_risc k_risc->qy Enhances TADF solvent Solvent Polarity solvent->qy Modulates ΔEST & non-radiative decay concentration Concentration (Aggregation) concentration->qy Can cause quenching purity Purity (Quenchers) purity->qy Impurities quench fluorescence temperature Temperature temperature->qy Affects TADF efficiency

Caption: Key factors influencing the photoluminescence quantum yield (PLQY) of TADF emitters.

TADF_Mechanism cluster_design Molecular Design Strategy S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Prompt Fluorescence (k_f) S1->S0 Delayed Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (k_ISC) T1->S0 Non-radiative Decay T1->S1 Reverse Intersystem Crossing (k_RISC) small_delta_est Small ΔEST design Twisted D-A Structure (e.g., 4CzTPN) separation HOMO-LUMO Separation design->separation separation->small_delta_est

Caption: Relationship between molecular design and the TADF mechanism in 4CzTPN derivatives.

References

Optimization

Technical Support Center: Synthesis of 4CzTPN (2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of 4CzTPN to reduce im...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of 4CzTPN to reduce impurities and improve overall product quality.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 4CzTPN?

A1: The most common synthetic route for 4CzTPN is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a tetra-halogenated terephthalonitrile (B52192) (such as 2,3,5,6-tetrachloroterephthalonitrile or 2,3,5,6-tetrafluoroterephthalonitrile) with four equivalents of carbazole (B46965) in the presence of a base.

Q2: What are the potential impurities in 4CzTPN synthesis?

A2: Potential impurities primarily arise from incomplete substitution or side reactions. These can include:

  • Partially substituted intermediates: Mono-, di-, and tri-substituted carbazolyl-dicyanobenzene species.

  • Unreacted starting materials: Residual tetra-halogenated terephthalonitrile and carbazole.

  • Hydrolysis byproducts: If moisture is present, the halogenated starting material or intermediates can hydrolyze.

  • Homocoupling products: While less common in this specific reaction, side reactions involving the coupling of carbazole units can theoretically occur under certain conditions.

Q3: What are the recommended purification methods for 4CzTPN?

A3: Achieving high purity is crucial for the performance of 4CzTPN in applications like thermally activated delayed fluorescence (TADF) devices. Recommended purification methods include:

  • Recrystallization: This can be effective in removing many impurities. A common procedure involves dissolving the crude product in a hot solvent like dichloromethane (B109758) and then adding a less polar solvent like methanol (B129727) to induce crystallization upon cooling.

  • Column Chromatography: While potentially laborious for large quantities, silica (B1680970) gel column chromatography can be very effective for separating the desired product from less polar and more polar impurities.

  • Sublimation: For achieving ultra-high purity (>99.0% by HPLC), sublimation is a highly effective technique.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature.
Ineffective Base: The chosen base may not be strong enough or may be of poor quality.Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS). Ensure the base is fresh and handled under anhydrous conditions.
Moisture Contamination: Water can react with the base and starting materials, reducing the yield.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC (High Impurity Levels) Incorrect Stoichiometry: An improper ratio of carbazole to the tetra-halogenated terephthalonitrile can lead to a mixture of partially substituted products.Carefully measure and use a slight excess of carbazole (e.g., 4.4 equivalents) to drive the reaction to completion.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy for complete substitution.Ensure the reaction is maintained at the optimal temperature. For similar reactions, refluxing in a suitable solvent is common.
Product is Difficult to Purify Formation of Isomers or Closely Related Impurities: The impurities may have similar polarity to the desired product, making separation by chromatography challenging.Optimize the reaction conditions to minimize the formation of these impurities. Consider multiple recrystallizations from different solvent systems or gradient column chromatography. Sublimation is often the most effective final purification step for removing persistent impurities.
Product Insolubility: 4CzTPN has limited solubility in many common organic solvents, which can complicate purification.Refer to solubility data for selecting appropriate solvents for recrystallization and chromatography. Dichloromethane and chloroform (B151607) are often good solvents for dissolution.[2]

Experimental Protocols

Synthesis of 4CzTPN via Nucleophilic Aromatic Substitution

This protocol is adapted from a similar, well-documented synthesis of 4CzIPN.

Materials:

  • 2,3,5,6-Tetrachloroterephthalonitrile (1.0 equiv)

  • Carbazole (4.4 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add carbazole.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF to dissolve the carbazole.

  • Carefully add sodium hydride portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of carbazole.

  • Add 2,3,5,6-tetrachloroterephthalonitrile to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of methanol.

  • Pour the mixture into a large volume of water and stir to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water and then with methanol.

  • Dry the crude product under vacuum.

Purification of 4CzTPN
  • Recrystallization: Dissolve the crude 4CzTPN in a minimal amount of hot dichloromethane. After complete dissolution, add a few drops of methanol and place the solution in a -20 °C freezer to induce crystallization. Collect the crystals by filtration and wash with cold pentane.

  • Column Chromatography: If further purification is needed, dissolve the product in a suitable solvent and perform column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/dichloromethane gradient).

  • Sublimation: For the highest purity, the material can be sublimed under high vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Tetrachloroterephthalonitrile, Carbazole) reaction Nucleophilic Aromatic Substitution (NaH, DMF, Reflux) start->reaction workup Quenching & Precipitation (Methanol, Water) reaction->workup crude Crude 4CzTPN workup->crude recrystallization Recrystallization (DCM/Methanol) crude->recrystallization chromatography Column Chromatography (Silica Gel) recrystallization->chromatography sublimation Sublimation chromatography->sublimation pure Pure 4CzTPN sublimation->pure

Caption: Experimental workflow for the synthesis and purification of 4CzTPN.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities purification_issue Purification Difficulty start->purification_issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction wrong_stoichiometry Incorrect Stoichiometry? high_impurities->wrong_stoichiometry similar_impurities Similar Polarity Impurities? purification_issue->similar_impurities extend_time Increase Reaction Time/Temp incomplete_reaction->extend_time Yes ineffective_base Ineffective Base? incomplete_reaction->ineffective_base No check_base Use Fresh/Stronger Base ineffective_base->check_base Yes moisture Moisture Contamination? ineffective_base->moisture No anhydrous Use Anhydrous Conditions moisture->anhydrous Yes adjust_ratio Adjust Reactant Ratio wrong_stoichiometry->adjust_ratio Yes low_temp Low Reaction Temp? wrong_stoichiometry->low_temp No optimize_temp Optimize Temperature low_temp->optimize_temp Yes optimize_purification Optimize Purification Method (e.g., Sublimation) similar_impurities->optimize_purification Yes solubility Solubility Issues? similar_impurities->solubility No solvent_screen Screen Different Solvents solubility->solvent_screen Yes

Caption: Troubleshooting decision tree for 4CzTPN synthesis.

References

Troubleshooting

Technical Support Center: 4CzTPN Synthesis and Property Optimization

Welcome to the technical support center for 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN). This resource is designed for researchers, scientists, and drug development professionals to provide clear and acti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis, purification, and characterization of 4CzTPN, with a focus on minimizing batch-to-batch variation in its properties.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high-purity 4CzTPN?

A1: The most critical step is the final purification. While a clean reaction is important, achieving the high purity (>99.0% by HPLC) required for consistent photophysical properties and optimal device performance typically necessitates purification by train sublimation under high vacuum.[1] This method effectively removes residual solvents, unreacted starting materials, and non-volatile byproducts.

Q2: My 4CzTPN batches show different colors (e.g., orange vs. yellow powder). What could be the cause?

A2: Variations in color can be attributed to several factors, including the presence of impurities, residual solvents, or different crystalline/amorphous states. Incomplete removal of colored byproducts from the reaction mixture is a common cause. Additionally, the choice of solvent during purification and the drying process can influence the final solid-state packing and, consequently, its color.

Q3: I am observing a low photoluminescence quantum yield (PLQY) in my synthesized 4CzTPN. What are the potential reasons?

A3: A low PLQY can stem from several sources. Impurities, even at low levels, can act as quenching sites for the excited state, reducing luminescence. Residual solvents can also significantly impact the photophysical properties of TADF materials.[2][3][4][5] Furthermore, aggregation of 4CzTPN molecules, which can be influenced by the solid-state morphology, can lead to quenching and a decrease in PLQY.

Q4: How can I confirm the purity of my 4CzTPN sample?

A4: The most common and reliable method for determining the purity of 4CzTPN is High-Performance Liquid Chromatography (HPLC).[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the chemical structure and identifying any organic impurities.[7] Elemental analysis can provide further confirmation of the elemental composition.

Q5: What are the key safety precautions to take during the synthesis of 4CzTPN?

A5: The synthesis of 4CzTPN involves the use of hazardous reagents and solvents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specifically, handling of sodium hydride (if used as a base) requires an inert atmosphere due to its reactivity with moisture. Solvents like anhydrous tetrahydrofuran (B95107) (THF) are flammable and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of 4CzTPN.

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.The reaction kinetics may be slower than anticipated due to variations in reagent quality or temperature.
Poor Quality Reagents Ensure that the starting materials (e.g., tetracyanobenzene or its halogenated precursors, and carbazole) are of high purity. Use freshly distilled and anhydrous solvents, especially for moisture-sensitive reactions.Impurities in the starting materials can lead to side reactions, reducing the yield of the desired product. Water can deactivate certain reagents, such as strong bases.
Suboptimal Reaction Temperature Optimize the reaction temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to the formation of degradation byproducts.[8]The rate of the desired reaction and potential side reactions are temperature-dependent.
Inefficient Base If using a base like sodium hydride, ensure it is fresh and handled under strictly anhydrous conditions. Consider using an alternative base if issues persist.The effectiveness of the base is crucial for the deprotonation of carbazole (B46965), which is a key step in the nucleophilic substitution reaction.
Issue 2: Impure Product After Initial Purification
Potential Cause Troubleshooting Step Rationale
Ineffective Washing Ensure thorough washing of the crude product with appropriate solvents (e.g., methanol (B129727), hexane) to remove unreacted starting materials and soluble impurities.[9]Different impurities have varying solubilities. A sequence of washes with different polarity solvents can be more effective.
Co-precipitation of Impurities If impurities co-precipitate with the product, consider recrystallization from a suitable solvent or solvent mixture.Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from impurities based on differences in solubility.
Formation of Difficult-to-Remove Byproducts Analyze the crude product by NMR or LC-MS to identify the major byproducts.[10] This information can help in devising a more targeted purification strategy, such as column chromatography with an appropriate stationary and mobile phase.Understanding the nature of the impurities is key to selecting the most effective purification method.
Issue 3: Inconsistent Photophysical Properties (Emission Wavelength, PLQY)
Potential Cause Troubleshooting Step Rationale
Residual Solvents After the final purification step, ensure the product is thoroughly dried under high vacuum, possibly with gentle heating. Residual solvent analysis can be performed using techniques like headspace gas chromatography.[11][12][13]Entrapped solvent molecules can significantly alter the local environment of the 4CzTPN molecules, affecting their excited-state properties.[2][3][4][5]
Varying Levels of Purity Implement a strict quality control protocol using HPLC to ensure a consistent purity level of >99.0% for all batches.[1][6]Even small variations in impurity levels can lead to significant differences in photophysical properties due to quenching or energy transfer processes.
Polymorphism/Amorphous Nature Characterize the solid-state morphology of different batches using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). The final purification and drying conditions can influence the solid-state packing.Different solid-state forms (crystalline vs. amorphous) can exhibit different photophysical properties due to variations in intermolecular interactions.
Presence of Quenching Impurities If a specific impurity is suspected to be a quencher, targeted purification steps may be necessary. Sublimation is often effective at removing such impurities.[14][15]Certain impurities, even at very low concentrations, can act as efficient quenchers of fluorescence.

Experimental Protocols

Synthesis of 4CzTPN

This protocol is based on a general procedure for the synthesis of similar tetrakis(carbazol-9-yl)benzene derivatives and should be optimized for specific laboratory conditions.

Materials:

  • 1,2,4,5-Tetracyanobenzene

  • Carbazole

  • Potassium Carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Hexane (B92381)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetracyanobenzene and a stoichiometric excess of carbazole (e.g., 4.4 equivalents) in anhydrous DMF.

  • Add an excess of a suitable base, such as potassium carbonate (e.g., 8 equivalents).

  • Heat the reaction mixture to a temperature between 120-150 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of methanol to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with methanol to remove unreacted carbazole and other soluble impurities.

  • Further wash the solid with hexane to remove non-polar impurities.

  • Dry the crude product under vacuum.

Purification of 4CzTPN by Train Sublimation

Equipment:

  • Train sublimation apparatus

  • High-vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Place the crude 4CzTPN powder in the sublimation source zone of the train sublimation apparatus.

  • Assemble the apparatus and evacuate it to a high vacuum (e.g., <10⁻⁵ Torr).

  • Gradually heat the source zone to a temperature where 4CzTPN starts to sublime (typically >300 °C). The optimal temperature will depend on the specific setup and vacuum level.

  • Establish a temperature gradient along the sublimation tube, with progressively cooler zones further from the source.

  • The pure 4CzTPN will deposit as a crystalline solid in a specific temperature zone, while more volatile impurities will travel further down the tube and less volatile impurities will remain in the source.

  • After the sublimation is complete, cool the apparatus to room temperature under vacuum.

  • Carefully collect the purified 4CzTPN from the appropriate zone.

Data Presentation

Table 1: Typical Photophysical Properties of High-Purity 4CzTPN

PropertyValueConditions
Absorption Maximum (λabs) ~328 nm, 344 nm, 485 nmIn toluene[1]
Emission Maximum (λem) ~538 nmIn toluene[1]
Purity (by HPLC) >99.0%Sublimed[1]
Melting Point >360 °C[1]

Table 2: Troubleshooting Guide Summary for Inconsistent Photophysical Properties

Symptom Potential Cause Recommended Action
Red-shifted emission Aggregation, presence of impuritiesImprove purification (sublimation), check solid-state morphology
Blue-shifted emission Incomplete reaction (presence of intermediates)Re-purify the material, optimize reaction conditions
Low PLQY Impurities, residual solvents, aggregationEnhance purification, ensure thorough drying, control solid-state form
Broad emission spectrum Presence of multiple emissive species (impurities)Improve purification to obtain a single, pure compound

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Reaction of 1,2,4,5-Tetracyanobenzene and Carbazole precipitation Precipitation in Methanol synthesis->precipitation Crude Product washing Washing with Methanol & Hexane precipitation->washing sublimation Train Sublimation washing->sublimation Purified Solid hplc HPLC (>99.0%) sublimation->hplc High-Purity 4CzTPN nmr NMR (Structure) hplc->nmr pl Photoluminescence nmr->pl

Caption: Experimental workflow for the synthesis, purification, and characterization of 4CzTPN.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent 4CzTPN Properties purity Purity Issues issue->purity solvent Residual Solvents issue->solvent morphology Solid-State Morphology issue->morphology purification Optimize Purification (e.g., Sublimation) purity->purification drying Thorough Drying (High Vacuum) solvent->drying characterization Characterize Morphology (XRD, DSC) morphology->characterization

Caption: Logical relationship for troubleshooting inconsistent 4CzTPN properties.

References

Optimization

improving charge injection and balance in 4CzTPN devices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 4CzTPN-based organic light-emitting diodes (OLEDs). The information is des...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 4CzTPN-based organic light-emitting diodes (OLEDs). The information is designed to address common challenges related to charge injection and balance during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fabrication and testing of 4CzTPN devices, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
High Driving Voltage 1. Poor Hole Injection: Large energy barrier between the anode (e.g., ITO) and the hole transport layer (HTL). 2. Poor Electron Injection: Large energy barrier between the cathode (e.g., Al) and the electron transport layer (ETL). 3. Unbalanced Charge Transport: Mismatch in the mobility of holes and electrons within the device layers. 4. High Resistance of Transport Layers: Thick or low-conductivity charge transport layers.1. Introduce a hole injection layer (HIL) such as HAT-CN to reduce the injection barrier.[1][2] 2. Incorporate an electron injection layer (EIL) like LiF or Cs2CO3 to facilitate electron injection.[3][4] 3. Optimize the thickness of the HTL and ETL to balance charge carrier flux.[5] 4. Select HTL and ETL materials with appropriate energy levels and high charge mobility.
Low External Quantum Efficiency (EQE) 1. Charge Imbalance: An excess of either holes or electrons in the emissive layer (EML) leads to non-radiative recombination and exciton (B1674681) quenching.[6] 2. Exciton Quenching at Interfaces: Recombination zone is too close to the HTL or ETL interfaces. 3. Poor Host-Guest Energy Transfer: Inefficient energy transfer from the host material to the 4CzTPN dopant. 4. Degradation of Materials: Chemical or morphological instability of the organic materials during fabrication or operation.1. Adjust the doping concentration of 4CzTPN in the host material.[7] 2. Utilize a mixed-host system to improve charge balance and broaden the recombination zone. 3. Ensure the triplet energy of the host material is higher than that of 4CzTPN to confine excitons on the dopant. 4. Employ high-purity, sublimed-grade materials to minimize impurities that can act as quenching sites.[8]
Rapid Luminance Roll-Off 1. Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons becomes high, leading to non-radiative annihilation. 2. Triplet-Polaron Quenching (TPQ): Interaction of triplet excitons with charge carriers (polarons) can quench the excitons. 3. Charge Accumulation at Interfaces: Poor charge injection or transport can lead to charge buildup at layer interfaces, increasing quenching processes.1. Employ a host material with a high triplet energy to confine excitons. 2. Optimize the device architecture to ensure a broad recombination zone, reducing local exciton density. 3. Improve charge balance by selecting appropriate charge transport layers to minimize polaron accumulation.
Device Instability and Degradation 1. Material Degradation: Intrinsic instability of the organic materials under electrical stress and heat. 2. Interfacial Degradation: Chemical reactions or morphological changes at the interfaces between different layers. 3. Formation of Non-Emissive Species: Electrical stress can lead to the formation of charge traps and quenching sites.1. Select thermally and electrochemically stable charge transport and host materials. 2. Ensure a clean fabrication environment to prevent contamination. 3. Optimize the charge balance to reduce the accumulation of excess charges that can lead to material degradation.

Frequently Asked Questions (FAQs)

Q1: What is the typical device architecture for a 4CzTPN-based OLED?

A1: A common device architecture for a 4CzTPN-based OLED consists of the following layers sequentially deposited on an ITO-coated glass substrate:

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): e.g., HAT-CN (Hexaazatriphenylene-hexacarbonitrile)

  • Hole Transport Layer (HTL): e.g., TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) or α-NPD (N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine)

  • Emissive Layer (EML): A host material (e.g., mCBP: 3,3′-Di(9H-carbazol-9-yl)biphenyl) doped with 4CzTPN

  • Electron Transport Layer (ETL): e.g., TPBi (1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene)

  • Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)

  • Cathode: Al (Aluminum)

The thicknesses of these layers are crucial for device performance and need to be optimized.

Q2: How can I improve hole injection in my 4CzTPN device?

A2: Improving hole injection is critical for achieving low driving voltage and high efficiency. Here are some strategies:

  • Use a Hole Injection Layer (HIL): Materials like HAT-CN can be inserted between the ITO anode and the HTL. HAT-CN has a deep LUMO level, which facilitates the extraction of electrons from the HTL, effectively reducing the hole injection barrier.[1][2]

  • Surface Treatment of ITO: Treating the ITO surface with UV-ozone or oxygen plasma can increase its work function, leading to better energy level alignment with the HTL.

  • Choose an Appropriate HTL: Select an HTL material with a HOMO (Highest Occupied Molecular Orbital) level that is well-matched with the work function of the anode (or HIL) and the HOMO level of the emissive layer host. TCTA is a commonly used HTL in TADF devices.[9]

Q3: What are the key considerations for selecting an electron transport layer (ETL) for a 4CzTPN device?

A3: The choice of ETL significantly impacts electron injection and transport, and thus the overall charge balance. Key considerations include:

  • LUMO Level: The LUMO (Lowest Unoccupied Molecular Orbital) of the ETL should be well-aligned with the LUMO of the emissive layer host to ensure efficient electron injection into the EML.

  • Electron Mobility: A high electron mobility is desirable for efficient electron transport, which helps in balancing the typically higher hole mobility in many organic materials.

  • Hole Blocking Capability: The ETL should have a deep HOMO level to block holes from leaking from the EML to the cathode, which would otherwise lead to reduced efficiency. TPBi is a widely used ETL in TADF OLEDs due to its good electron mobility and hole-blocking properties.[6]

Q4: Why is charge balance so important in 4CzTPN devices?

A4: Charge balance, meaning an equal number of holes and electrons reaching the emissive layer for recombination, is crucial for several reasons:

  • High Recombination Efficiency: A balanced charge flux maximizes the probability of electron-hole recombination within the EML, leading to a higher number of excitons and thus higher efficiency.

  • Reduced Quenching: An imbalance of charge carriers can lead to an accumulation of one type of charge (e.g., holes) in the EML. These excess charges (polarons) can interact with and quench the emissive excitons, reducing the device's light output.

  • Improved Device Stability: The accumulation of excess charges can lead to the degradation of the organic materials through electrochemical reactions, which in turn reduces the operational lifetime of the device.

Experimental Protocols

Detailed Fabrication Protocol for a 4CzTPN-Based OLED by Vacuum Thermal Evaporation

This protocol outlines the steps for fabricating a multilayer 4CzTPN OLED in a high-vacuum thermal evaporation system.

  • Substrate Cleaning:

    • ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then dried with a nitrogen gun.

    • Immediately before loading into the evaporation chamber, the substrates are treated with UV-ozone for 10 minutes to improve the work function of the ITO and remove any residual organic contaminants.

  • Layer Deposition:

    • The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure of less than 5 x 10⁻⁶ Torr.

    • The organic and metal layers are deposited sequentially without breaking the vacuum. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.

    • A typical deposition sequence and parameters are as follows:

      • HIL: HAT-CN deposited at a rate of 0.1 Å/s to a thickness of 10 nm.

      • HTL: TCTA deposited at a rate of 1.5 Å/s to a thickness of 40 nm.

      • EML: 4CzTPN is co-evaporated with a host material (e.g., mCBP). The doping concentration is controlled by adjusting the relative deposition rates. For a 10 wt% doping, the deposition rate of 4CzTPN would be approximately 0.15 Å/s and the host at 1.35 Å/s to a total thickness of 30 nm.

      • ETL: TPBi deposited at a rate of 1.5 Å/s to a thickness of 40 nm.

      • EIL: LiF deposited at a slow rate of 0.1 Å/s to a thickness of 1 nm.

      • Cathode: Al deposited at a rate of 5 Å/s to a thickness of 100 nm. The cathode is typically patterned using a shadow mask to define the active area of the device.

  • Encapsulation:

    • After deposition, the devices are transferred to a nitrogen-filled glovebox without exposure to air.

    • The devices are encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.

Device Characterization Protocol
  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • The J-V-L characteristics are measured using a source meter and a photometer.

    • The voltage is swept, and the corresponding current and luminance are recorded.

    • The active area of the device, defined by the overlap of the anode and cathode, is used to calculate the current density.

  • External Quantum Efficiency (EQE) Measurement:

    • The electroluminescence (EL) spectrum of the device is measured using a spectroradiometer at a constant current density.

    • The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

Quantitative Data Presentation

The following tables summarize the performance of 4CzTPN and similar TADF-based OLEDs with different charge transport and injection layers.

Table 1: Performance of 4CzPN-based OLEDs with Different Electron Transport Layers [6]

ETL MaterialHOMO (eV)LUMO (eV)Max. Current Efficiency (cd/A)Max. EQE (%)
TPBi-6.2-2.718.465.99
TmPyPB-6.6-3.1Lower than TPBiLower than TPBi

Note: Data is for the related TADF emitter 4CzPN, which is an isomer of 4CzTPN. The trend highlights the importance of the ETL's HOMO level in preventing hole accumulation.

Table 2: Impact of Hole Transport Layer on Device Performance

HTL MaterialHOMO (eV)Hole Mobility (cm²/Vs)Device Performance Impact
TCTA-5.7~10⁻³Commonly used in TADF devices, good energy alignment with many hosts.[9]
α-NPD-5.4~10⁻⁴Standard HTL, but its lower HOMO level can sometimes lead to a higher hole injection barrier compared to TCTA.

Note: The performance is highly dependent on the overall device stack. These are general observations.

Visualizations

Logical Workflow for Troubleshooting Poor Device Performance

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions HighVoltage High Driving Voltage PoorHoleInjection Poor Hole Injection HighVoltage->PoorHoleInjection likely PoorElectronInjection Poor Electron Injection HighVoltage->PoorElectronInjection likely LowEQE Low EQE ChargeImbalance Charge Imbalance LowEQE->ChargeImbalance primary ExcitonQuenching Exciton Quenching LowEQE->ExcitonQuenching primary RollOff Rapid Roll-Off RollOff->ExcitonQuenching strong correlation OptimizeHIL Optimize HIL (e.g., HAT-CN) PoorHoleInjection->OptimizeHIL OptimizeEIL Optimize EIL (e.g., LiF) PoorElectronInjection->OptimizeEIL OptimizeTransportLayers Optimize HTL/ETL Thickness & Materials ChargeImbalance->OptimizeTransportLayers OptimizeDoping Optimize Doping Concentration ChargeImbalance->OptimizeDoping ExcitonQuenching->OptimizeTransportLayers ExcitonQuenching->OptimizeDoping

Caption: Troubleshooting workflow for common issues in 4CzTPN devices.

Energy Level Diagram of a Typical 4CzTPN OLED

Caption: Energy level diagram of a typical 4CzTPN-based OLED.

Signaling Pathway for Charge Injection and Recombination

G cluster_hole Hole Transport cluster_electron Electron Transport Anode Anode (ITO) HIL HIL (HAT-CN) Anode->HIL Hole Injection HTL HTL (TCTA) HIL->HTL Hole Transport EML EML (mCBP:4CzTPN) HTL->EML Light Light EML->Light Recombination & Light Emission ETL ETL (TPBi) ETL->EML EIL EIL (LiF) EIL->ETL Electron Transport Cathode Cathode (Al) Cathode->EIL Electron Injection

Caption: Charge injection and recombination pathway in a 4CzTPN OLED.

References

Troubleshooting

Technical Support Center: Optimizing 4CzTPN-Based OLEDs Through Host Material Selection

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal host material for the thermally activated delayed fluorescence (TADF)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal host material for the thermally activated delayed fluorescence (TADF) emitter, 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN). This guide is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a host material in a 4CzTPN-based OLED?

In an Organic Light-Emitting Diode (OLED) featuring 4CzTPN as the TADF emitter, the host material serves several critical functions:

  • Dispersion Medium: It acts as a solid-state solvent for the 4CzTPN guest molecules, preventing aggregation-caused quenching of the emission.

  • Charge Transport: The host material facilitates the transport of either electrons, holes, or both (in the case of bipolar hosts) to the emitting layer (EML).

  • Exciton (B1674681) Confinement: A crucial role of the host is to confine the excitons (bound electron-hole pairs) onto the 4CzTPN guest molecules, ensuring that the energy is efficiently converted into light.[1][2]

  • Energy Transfer: In some cases, excitons can form on the host molecules and then be transferred to the 4CzTPN emitter via Förster or Dexter energy transfer.[2]

Q2: What are the key properties to consider when selecting a host material for 4CzTPN?

To achieve optimal performance with 4CzTPN, the following host material properties are paramount:

  • Triplet Energy (T1): The triplet energy of the host must be higher than that of 4CzTPN (typically around 2.45 eV) to prevent the back-transfer of triplet excitons from the guest to the host, which would quench the TADF process.[1][2]

  • Energy Level Alignment (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should be appropriately aligned with the adjacent layers and the 4CzTPN guest to ensure efficient charge injection and transport. For instance, to promote hole transport on the TADF molecules, the HOMO level of the host should be deeper than that of 4CzTPN.[2]

  • Charge Transport Characteristics: The host can be hole-transporting (p-type), electron-transporting (n-type), or bipolar (transporting both). The choice depends on the overall device architecture and the desired charge balance within the EML. Bipolar hosts are often preferred for achieving a balanced charge recombination zone.[1][2]

  • Thermal and Morphological Stability: The host material should possess a high glass transition temperature (Tg) and be morphologically stable to ensure a long operational lifetime of the device.

Q3: What is the difference between a p-type, n-type, and bipolar host, and how do I choose?

  • P-type hosts primarily transport holes.

  • N-type hosts primarily transport electrons.

  • Bipolar hosts can transport both holes and electrons.

The choice depends on your device architecture and strategy for achieving charge balance. For TADF emitters like 4CzTPN, using an n-type host can be beneficial. This is because TADF molecules often have deep HOMO levels, making them suitable for hole transport. An n-type host can then facilitate electron transport, leading to a balanced charge flux and a broadened recombination zone within the emissive layer.[2] Bipolar hosts are also an excellent choice as they can inherently provide balanced charge transport.[1]

Troubleshooting Guide

Problem 1: Low External Quantum Efficiency (EQE) in my 4CzTPN device.

  • Possible Cause 1: Poor Exciton Confinement. If the triplet energy of your host material is lower than that of 4CzTPN, triplet excitons can be quenched by the host, leading to a significant drop in efficiency.

    • Solution: Select a host with a triplet energy significantly higher than 2.45 eV. Refer to the data comparison table below for suitable options.

  • Possible Cause 2: Imbalanced Charge Injection/Transport. An imbalance of holes and electrons in the emissive layer leads to charge carriers passing through without recombining, thus lowering the EQE.

    • Solution: If you are using a unipolar host, consider introducing an electron or hole blocking layer to confine the charge carriers within the EML. Alternatively, switch to a bipolar host material or a mixed-host system to improve charge balance. The polarity of the host material can also influence charge injection and transport.[3]

  • Possible Cause 3: Inefficient Energy Transfer. If exciton formation occurs on the host, inefficient energy transfer to the 4CzTPN guest will result in lower emission from the intended emitter.

    • Solution: Ensure good spectral overlap between the emission spectrum of the host and the absorption spectrum of 4CzTPN to facilitate efficient Förster resonance energy transfer (FRET).

Problem 2: High efficiency roll-off at high brightness.

  • Possible Cause: Triplet-Triplet Annihilation (TTA) or Triplet-Polaron Annihilation (TPA). At high current densities, the concentration of triplet excitons and charge carriers (polarons) increases, leading to quenching processes that reduce efficiency.

    • Solution: Employing host materials with balanced charge transport can help to widen the recombination zone, reducing the local concentration of excitons and polarons.[1] Using n-type hosts has also been shown to reduce efficiency roll-off.[2]

Problem 3: Poor device stability and short operational lifetime.

  • Possible Cause 1: Host Material Degradation. The host material itself may be electrochemically unstable under device operation.

    • Solution: Choose host materials with high thermal and morphological stability. Materials with high glass transition temperatures (Tg) are generally more stable. Deuteration of the host material has also been shown to improve device stability.[4][5]

  • Possible Cause 2: Interfacial Instability. Degradation can occur at the interfaces between the emissive layer and the charge transport layers.

    • Solution: Ensure proper energy level alignment between the host and adjacent layers to minimize energy barriers and prevent charge accumulation at the interfaces.

Host Material Performance with 4CzTPN/4CzIPN Emitters

The following table summarizes the performance of various host materials with the green TADF emitters 4CzTPN or the closely related 4CzIPN. Note that performance can vary depending on the full device architecture.

Host MaterialHost TypeHOMO (eV)LUMO (eV)Triplet Energy (T1) (eV)Max. EQE (%)Max. Power Eff. (lm/W)Max. Current Eff. (cd/A)
m-CzPym Bipolar-6.01-2.622.7531.595.6100.2
p-CzPym Bipolar-5.92-2.712.6529.8116.596.1
m-CzTrz Bipolar-6.18-2.752.8030.586.196.8
p-CzTrz Bipolar-6.08-2.852.7028.275.688.0
SF2-TRZ n-type-6.10-2.482.5314.550.1-
SF3-TRZ n-type-6.32-2.552.8020.661.368.3
SF4-TRZ n-type-6.21-2.622.6518.258.9-
mCBP p-type-5.9-2.42.919.3--
DPEPO:mCP Mixed---20.1--
DPEPO:CBP Mixed------

Data for m-CzPym, p-CzPym, m-CzTrz, and p-CzTrz from[1]. Data for SF2-TRZ, SF3-TRZ, and SF4-TRZ from[2]. Data for mCBP from[6]. Data for DPEPO mixed hosts from[3]. Note that 4CzIPN was used as the emitter in these studies.

Experimental Protocols

OLED Fabrication by Vacuum Thermal Evaporation

This protocol describes a general procedure for the fabrication of a 4CzTPN-based OLED using vacuum thermal evaporation.

a. Substrate Preparation:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

b. Organic and Metal Layer Deposition:

  • The cleaned substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 10-6 Torr.

  • A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

  • The HIL, HTL, EML, ETL, and EIL are deposited sequentially by thermal evaporation.

  • For the EML, the host material and 4CzTPN are co-evaporated from separate sources. The doping concentration of 4CzTPN is controlled by the relative deposition rates.

  • Finally, a metal cathode (e.g., LiF/Al or Al) is deposited.

c. Encapsulation:

  • After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Device Characterization

a. Current-Voltage-Luminance (J-V-L) Characteristics:

  • The J-V-L characteristics are measured using a source meter and a photometer.

  • The external quantum efficiency (EQE), power efficiency, and current efficiency are calculated from the J-V-L data.

b. Electroluminescence (EL) Spectra:

  • The EL spectra are recorded using a spectroradiometer at a constant driving voltage or current.

c. Lifetime Measurement:

  • The operational lifetime is typically measured by driving the device at a constant current density and monitoring the luminance decay over time. The LT50 or LT95 (time for the luminance to drop to 50% or 95% of its initial value) is then determined.

Visualizations

Host_Selection_Workflow A Define Device Requirements (e.g., Target EQE, Color, Lifetime) B Identify Potential Host Materials A->B C Evaluate Triplet Energy (T1) (Host T1 > 4CzTPN T1) B->C C->B T1 is too low D Assess Energy Level Alignment (HOMO/LUMO) C->D T1 is sufficient D->B Poor alignment E Consider Charge Transport Properties (p-type, n-type, bipolar) D->E Alignment is suitable E->B Unbalanced transport F Fabricate Test Devices E->F Properties match requirements G Characterize Device Performance (EQE, Roll-off, Lifetime) F->G G->B Poor performance H Optimize Host Material and Device Architecture G->H I Final Host Selection H->I

Caption: Workflow for Host Material Selection.

Energy_Level_Diagram cluster_layers Device Energy Levels cluster_HTL HTL cluster_EML EML cluster_ETL ETL HTL HTL EML Host:4CzTPN ETL ETL HTL_HOMO HOMO HTL_LUMO LUMO Host_HOMO Host HOMO Host_LUMO Host LUMO Guest_HOMO 4CzTPN HOMO Guest_LUMO 4CzTPN LUMO Host_T1 Host T1 Guest_T1 4CzTPN T1 Guest_T1->Host_T1 Exciton Quenching ETL_HOMO HOMO ETL_LUMO LUMO

Caption: Energy Level Alignment in an OLED.

References

Optimization

Technical Support Center: Optimizing 4CzTPN for High-Performance OLEDs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the thermally activated delayed fluorescence (TADF) emitter 4CzTPN in Organic Light-Emitting Diodes (OLEDs).

Troubleshooting Guide: Reducing Delayed Fluorescence Lifetime in 4CzTPN

A shorter delayed fluorescence lifetime in TADF emitters like 4CzTPN is crucial for minimizing efficiency roll-off at high brightness in OLEDs. Below are common issues and actionable troubleshooting steps to reduce this lifetime.

Issue Potential Cause Troubleshooting Steps
Long Delayed Fluorescence Lifetime Inefficient reverse intersystem crossing (RISC).1. Optimize Host Material: Select a host with appropriate energy levels to facilitate RISC. n-type hosts can improve charge balance and device stability. 2. Adjust Doping Concentration: High concentrations can lead to aggregate formation, which may alter the excited state dynamics. Experiment with lower doping concentrations. 3. Device Architecture Modification: Introduce interlayers to confine excitons within the emissive layer and improve charge injection balance.
Efficiency Roll-Off at High Current Density Triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA) are more prevalent at high exciton (B1674681) densities, which are exacerbated by a long delayed fluorescence lifetime.1. Enhance Förster Resonance Energy Transfer (FRET): In hyperfluorescence devices, ensure high photoluminescence quantum yield (PLQY) of the 4CzTPN sensitizer (B1316253) and good spectral overlap with the fluorescent emitter. 2. Utilize Host Materials with Higher Triplet Energies: This can help to confine triplet excitons on the 4CzTPN molecules, reducing TTA on the host.
Device Instability and Degradation Imbalanced charge injection and recombination, leading to the accumulation of charge carriers and the formation of unstable excited states.1. Employ n-type Host Materials: These can help to balance electron and hole mobilities within the emissive layer. 2. Optimize Layer Thicknesses: Adjust the thickness of the hole and electron transport layers to ensure balanced charge injection into the emissive layer.
Red-Shifted Emission at Higher Concentrations Formation of intermolecular aggregates or dimers of 4CzTPN molecules.1. Lower the Doping Concentration: This is the most direct way to minimize aggregation. 2. Choose a Host with Good Dispersibility for 4CzTPN: A host that can effectively isolate the 4CzTPN molecules will prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the typical delayed fluorescence lifetime of 4CzTPN and why is it important to reduce it?

The delayed fluorescence lifetime of 4CzTPN can vary significantly depending on its environment (e.g., host material, concentration, and solid-state packing), but it is typically in the microsecond range. A long lifetime increases the population of triplet excitons, which can lead to undesirable non-radiative decay pathways like triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA), especially at the high current densities required for bright displays. These annihilation processes reduce the device's quantum efficiency, causing the "efficiency roll-off," and can also contribute to material degradation, thus shortening the operational lifetime of the OLED.

Q2: How does the choice of host material affect the delayed fluorescence lifetime of 4CzTPN?

The host material plays a critical role in determining the photophysical properties of 4CzTPN. The energy levels of the host, particularly its triplet energy (T₁), are crucial. A host with a high T₁ level can effectively confine triplet excitons on the 4CzTPN guest molecules, which is necessary for efficient TADF. Furthermore, the polarity and morphology of the host can influence the energy gap between the singlet (S₁) and triplet (T₁) states (ΔEST) of 4CzTPN. A smaller ΔEST generally leads to a faster reverse intersystem crossing (RISC) rate and, consequently, a shorter delayed fluorescence lifetime. Using n-type host materials can also improve charge balance within the emissive layer, which indirectly enhances device stability and performance.

Q3: What is the effect of 4CzTPN doping concentration on its delayed fluorescence lifetime?

The doping concentration of 4CzTPN in a host matrix can significantly impact its delayed fluorescence lifetime. At low concentrations, 4CzTPN molecules are well-isolated, and the lifetime is primarily determined by the intrinsic properties of the molecule and its interaction with the host. However, as the concentration increases, 4CzTPN molecules can form aggregates or dimers.[1] These intermolecular interactions can introduce new, lower-energy excited states and non-radiative decay pathways, which can alter the emission spectrum (often causing a red-shift) and shorten the delayed fluorescence lifetime.[2] However, this can also lead to concentration quenching, where the overall photoluminescence quantum yield decreases. Therefore, an optimal doping concentration must be found to balance a short lifetime with high emission efficiency.

Q4: Can the device architecture of the OLED be engineered to reduce the delayed fluorescence lifetime?

While the device architecture does not directly alter the intrinsic delayed fluorescence lifetime of the 4CzTPN molecule, it can significantly influence the overall device performance and stability, which are related to the lifetime. A well-designed device architecture ensures balanced injection of holes and electrons into the emissive layer. This balanced charge injection prevents the accumulation of excess charge carriers that can quench excitons and lead to device degradation. By optimizing the thicknesses and material choices for the hole transport layer (HTL), electron transport layer (ETL), and blocking layers, the recombination zone can be confined within the emissive layer, maximizing the efficiency of light emission from 4CzTPN.

Q5: Are there any other external factors that can influence the delayed fluorescence lifetime of 4CzTPN?

Yes, external pressure has been shown to shorten the delayed fluorescence lifetime of a similar TADF material, 4CzIPN.[3] This is attributed to a pressure-induced planarization of the molecular conformation, which increases the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] While this is not a practical approach for commercial OLEDs, it provides fundamental insight into the relationship between molecular structure and delayed fluorescence lifetime.

Quantitative Data Summary

The following tables summarize key photophysical properties of 4CzTPN and the effect of environmental factors on its delayed fluorescence lifetime.

Table 1: Photophysical Properties of 4CzTPN

PropertyValueConditions
Emission Peak (λem)538 nmIn toluene
HOMO Level5.73 eV-
LUMO Level2.82 eV-
Triplet Energy (T₁)2.15 eV-

Table 2: Delayed Fluorescence Lifetime of 4CzTPN Analogue (4CzIPN) in Different Host Materials

Host MaterialDoping Concentration (wt%)Delayed Fluorescence Lifetime (µs)
CBP50~1.3
mCP5Not explicitly stated, but used as a host in studies.
n-type hosts (e.g., SF3-TRZ)15Device lifetime significantly improved, suggesting better exciton management.

Table 3: Effect of Doping Concentration on Delayed Fluorescence Lifetime of a 4CzTPN Analogue

EmitterDoping Concentration (wt%)Delayed Fluorescence Lifetime (µs)
4CzTPNBu0.2~4.5
4CzTPNBu0.5~4.0
4CzTPNBu1.0~3.5
4CzTPNBu5.0~2.0
4CzTPNBu10.0~1.5

Note: This data is for a derivative of 4CzTPN, but illustrates the general trend of decreasing lifetime with increasing concentration.

Experimental Protocols

Protocol 1: OLED Fabrication for Photophysical Measurements

This protocol outlines the steps for fabricating a multi-layer OLED to characterize the performance of 4CzTPN.

  • Substrate Cleaning:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Deposition of the Hole Injection and Transport Layers:

    • A hole injection layer (HIL), such as MoO₃ (10 nm), is thermally evaporated onto the ITO substrate.

    • Subsequently, a hole transport layer (HTL), for example, NPB (40 nm), is deposited by thermal evaporation.

  • Deposition of the Emissive Layer (EML):

    • The emissive layer is created by co-evaporating the host material (e.g., CBP) and 4CzTPN from separate sources.

    • The doping concentration of 4CzTPN is controlled by adjusting the deposition rate of each material. A typical starting point is a 6 wt% doping concentration in a 20 nm thick layer.

  • Deposition of the Electron Transport and Injection Layers:

    • An electron transport layer (ETL), such as TPBi (30 nm), is thermally evaporated onto the EML.

    • Finally, an electron injection layer (EIL) of LiF (1 nm) followed by an aluminum (Al) cathode (100 nm) are deposited.

  • Encapsulation:

    • The completed device is encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Protocol 2: Measurement of Delayed Fluorescence Lifetime using Transient Photoluminescence Spectroscopy

This protocol describes the procedure for measuring the delayed fluorescence lifetime of a 4CzTPN film.

  • Sample Preparation:

    • A thin film of the 4CzTPN-doped host material is deposited on a quartz substrate using spin-coating or thermal evaporation. The film should be prepared under inert conditions to minimize oxygen quenching of the excited states.

  • Experimental Setup:

    • A pulsed laser (e.g., a nitrogen laser at 337 nm or a picosecond pulsed diode laser) is used as the excitation source.

    • The photoluminescence emitted from the sample is collected and focused onto the entrance slit of a monochromator to select the emission wavelength of interest.

    • The light from the monochromator is detected by a sensitive and fast photodetector, such as a photomultiplier tube (PMT) or a streak camera.

    • The signal from the detector is recorded by a time-correlated single-photon counting (TCSPC) system or a fast oscilloscope.

  • Data Acquisition:

    • The sample is excited with a short laser pulse, and the subsequent decay of the photoluminescence is recorded over a timescale that is significantly longer than the expected delayed fluorescence lifetime (typically up to several hundred microseconds).

    • The instrument response function (IRF) is measured by recording the scattered laser pulse from a non-luminescent sample.

  • Data Analysis:

    • The measured photoluminescence decay curve is a convolution of the true decay and the IRF.

    • The decay curve is fitted with a multi-exponential function to separate the prompt fluorescence (nanosecond timescale) and the delayed fluorescence (microsecond timescale). The lifetime of the delayed component is the delayed fluorescence lifetime.

    • Deconvolution of the IRF from the measured decay may be necessary for accurate determination of the prompt fluorescence lifetime.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Substrate_Cleaning Substrate Cleaning Layer_Deposition Layer Deposition Substrate_Cleaning->Layer_Deposition Encapsulation Encapsulation Layer_Deposition->Encapsulation PL_Spectroscopy Transient PL Spectroscopy Layer_Deposition->PL_Spectroscopy Device_Testing OLED Device Testing Encapsulation->Device_Testing Lifetime_Calculation Lifetime Calculation PL_Spectroscopy->Lifetime_Calculation Efficiency_Analysis Efficiency Analysis Device_Testing->Efficiency_Analysis Lifetime_Calculation->Efficiency_Analysis Correlate

Figure 1: Experimental workflow for OLED fabrication and characterization.

TADF_Mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation S1->S0 Prompt Fluorescence (k_p) S1->S0 Delayed Fluorescence (k_d) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC, k_isc) T1->S0 Phosphorescence (k_ph, slow) T1->S1 Reverse Intersystem Crossing (RISC, k_risc) T1->S1

Figure 2: Jablonski diagram illustrating the TADF mechanism.

References

Troubleshooting

Technical Support Center: Managing Thermal Effects in High-Brightness 4CzTPN OLEDs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with high-brightness 4CzTPN-based Thermally Activated Delayed Fluorescence (TAD...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with high-brightness 4CzTPN-based Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This guide addresses common issues related to thermal effects that can be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the fabrication and operation of high-brightness 4CzTPN OLEDs.

Issue 1: Rapid Decrease in Luminance and Short Device Lifetime

Question: My 4CzTPN-based OLED shows a rapid decrease in brightness and has a very short operational lifetime, especially at high current densities. What are the possible causes and how can I improve it?

Answer:

Rapid luminance decay is a common issue in high-brightness OLEDs and is often linked to thermal stress and material degradation.[1][2][3] Here are the primary causes and potential solutions:

  • Exciton-Polaron Annihilation and Triplet-Triplet Annihilation: At high brightness, the increased density of excitons and charge carriers (polarons) leads to non-radiative annihilation processes, which generate heat and degrade the organic materials.[3][4]

  • Material Degradation: The organic layers, particularly the host and the emitter molecules, can degrade under electrical stress and high temperatures.[2] This can lead to the formation of non-emissive species and charge traps.

  • Imbalanced Charge Injection: An imbalance between holes and electrons can lead to recombination occurring close to one of the electrodes, causing localized heating and degradation of the charge transport layers.

Troubleshooting Steps:

  • Optimize Host Material: The choice of host material is critical. Using a host with a high triplet energy level can help confine triplet excitons on the 4CzTPN guest, preventing energy back-transfer and degradation of the host.[1] Employing bipolar host materials can improve charge balance within the emissive layer.

  • Adjust Doping Concentration: The concentration of the 4CzTPN emitter affects both efficiency and lifetime. While higher concentrations can increase the probability of direct charge trapping and emission, they can also lead to aggregation-caused quenching. An optimal doping concentration, typically between 6 wt% and 15 wt%, should be determined experimentally.[1]

  • Incorporate Exciton-Blocking Layers (EBLs): Adding EBLs at the interfaces of the emissive layer can confine excitons within the desired recombination zone, preventing them from quenching at the charge transport layers.[1]

  • Device Architecture Engineering: Consider introducing thin interlayers to manage charge injection and recombination. For instance, inserting extremely thin layers of a lithium-containing molecule on each side of the hole-blocking layer can improve electron injection and enhance device lifetime without sacrificing efficiency.[5]

  • Employ n-Type Hosts: Using electron-transporting (n-type) hosts can help balance charge fluxes and broaden the recombination zone, which has been shown to significantly lengthen the lifetime of TADF devices.[6]

Issue 2: Significant Efficiency Roll-Off at High Brightness

Question: My 4CzTPN OLED exhibits high external quantum efficiency (EQE) at low brightness, but the efficiency drops significantly as I increase the current density. How can I mitigate this efficiency roll-off?

Answer:

Efficiency roll-off at high brightness is a major challenge for TADF OLEDs.[4][7] The primary causes are exciton (B1674681) annihilation processes and charge imbalance.[7]

Troubleshooting Steps:

  • Improve Charge Balance: An imbalance in the number of holes and electrons is a key contributor to efficiency roll-off.[7]

    • Use Bipolar Host Materials: Hosts that can transport both electrons and holes effectively can lead to a wider recombination zone and more balanced charge injection.

    • Optimize Charge Transport Layers: Adjusting the thickness and material of the hole and electron transport layers can help balance the charge carrier mobilities.

  • Reduce Exciton Annihilation:

    • Broaden the Recombination Zone: By using mixed-host systems or engineering the device structure, the exciton recombination zone can be widened, reducing the local exciton density and thus the probability of annihilation.[8]

    • Hyperfluorescence (HF) Strategy: Employing a TADF material like 4CzTPN as a sensitizer (B1316253) to transfer energy to a fluorescent emitter with a high radiative rate can reduce the concentration of long-lived triplet excitons, thereby mitigating roll-off.[9]

  • Enhance Light Outcoupling: Incorporating structures like microlens arrays on the substrate can improve light extraction and enhance the overall device efficiency at higher brightness levels.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal operating temperature for a 4CzTPN-based TADF OLED?

A1: Unlike conventional fluorescent and phosphorescent OLEDs where performance generally deteriorates with increasing temperature, TADF OLEDs can exhibit improved performance with moderate heating.[10][11] The thermally activated nature of the reverse intersystem crossing (RISC) process means that a certain amount of thermal energy is necessary for efficient up-conversion of triplet excitons to singlets.[10][11] Studies have shown that heating a device by ~30 K above room temperature can enhance electroluminescence, particularly at lower biases near the turn-on voltage.[10][11] However, excessive temperatures will still lead to material degradation and device failure.[2][3] The optimal temperature is dependent on the specific device architecture and materials used.

Q2: How does the choice of host material impact the thermal stability of the device?

A2: The host material plays a crucial role in the thermal stability and overall performance of a TADF OLED. A host with a high glass transition temperature (Tg) and decomposition temperature (Td) will exhibit better morphological stability at elevated operating temperatures.[12] Furthermore, the host's triplet energy level should be higher than that of the 4CzTPN emitter to effectively confine triplet excitons and prevent thermal degradation pathways involving the host.[1] Using bipolar hosts can also improve the distribution of the recombination zone, preventing localized heat generation.[12]

Q3: Can thermal annealing of the emissive layer improve device performance?

A3: Thermal annealing of the emissive layer can be a beneficial processing step, but the temperature must be carefully controlled. For some solution-processed polymer-based OLEDs, annealing at an optimal temperature (e.g., 50 °C) has been shown to improve external quantum efficiency.[13] However, annealing at excessively high temperatures can lead to thermal degradation of the emissive material, resulting in a drop in efficiency.[13] The ideal annealing temperature and duration are material-specific and should be optimized for your particular system.

Q4: What are the primary heat generation sources in a 4CzTPN OLED?

A4: Heat in OLEDs is primarily generated through two mechanisms:

  • Joule Heating: This is due to the electrical resistance of the various organic layers and the transparent conductive oxide (anode).[3] Poor conductivity of these layers leads to resistive heating when current flows through the device.

  • Non-radiative Recombination: A significant portion of the electrical energy that is not converted into light is dissipated as heat.[3] This includes non-radiative decay of excitons and annihilation processes like triplet-triplet and triplet-polaron annihilation, which are more prevalent at high brightness levels.[3]

Quantitative Data Summary

The following tables summarize key performance metrics for 4CzTPN and other TADF-based OLEDs from various studies, highlighting the impact of different materials and device structures on efficiency and lifetime.

Table 1: Performance of 4CzTPN-based OLEDs with Different Host Materials

Host MaterialEmitter (Dopant)Max EQE (%)Efficiency at 1000 cd/m²Lifetime (LT50) at initial luminanceReference
mCBP6 wt% 4CzIPN~19%-> 2,500 h @ 1,000 cd/m²[1]
Xm-mCPt4CzIPN22.0%19.5% (4.5% roll-off)-[12][14]
Xp-mCPt4CzIPN19.3%--[12][14]
SF3-TRZ (n-type)15 wt% 4CzIPN20.6%-10,934 h (predicted) @ 1000 cd/m²[6]

Table 2: Impact of Device Architecture on Lifetime

Device ModificationEmitterInitial LuminanceLifetime ImprovementReference
Addition of thin Liq layers4CzIPN-~8 times longer LT95[5]
Use of n-type hostGreen TADF emitter1000 cd/m²> 30 times longer[6]
Use of n-type hostSky-blue TADF emitter1000 cd/m²> 1000 times longer[6]

Experimental Protocols

Protocol 1: Fabrication of a 4CzTPN-based OLED via Vacuum Thermal Evaporation

This protocol describes a general procedure for fabricating a multilayer OLED using vacuum thermal evaporation (VTE), a common technique for producing high-performance small-molecule OLEDs.[15]

1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. c. Dry the substrates with a nitrogen gun. d. Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function and improve hole injection.

2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). b. Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:

  • Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN.
  • Hole Transport Layer (HTL): Deposit 30 nm of TAPC.
  • Emissive Layer (EML): Co-evaporate the host material (e.g., mCBP) and the 4CzTPN emitter. The doping concentration is controlled by the relative deposition rates. For a 6 wt% doping, the rate of 4CzTPN would be significantly lower than that of the host. The typical thickness is 30 nm.
  • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): Deposit 40 nm of B4PyMPM or a similar material. c. Monitor the thickness of each layer using a quartz crystal microbalance.

3. Cathode Deposition: a. Deposit a thin layer (e.g., 1 nm) of Lithium Fluoride (LiF) to facilitate electron injection. b. Deposit a thicker layer (e.g., 100 nm) of Aluminum (Al) as the cathode.

4. Encapsulation: a. Immediately transfer the fabricated device to a nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the device using a glass lid and a UV-curable epoxy resin. A desiccant may be placed within the encapsulated space to absorb any residual moisture.

Protocol 2: Measurement of Device Electroluminescence (EL) Characteristics

1. Equipment: a. Source measure unit (SMU). b. Photometer or spectroradiometer. c. Integrating sphere (for accurate EQE measurements).

2. Current Density-Voltage-Luminance (J-V-L) Measurement: a. Place the encapsulated OLED on a test stage and connect the anode and cathode to the SMU. b. Apply a forward voltage sweep, starting from 0 V. c. Simultaneously measure the current flowing through the device (to calculate current density) and the light output (luminance) using the photometer. d. The spectroradiometer can be used to record the EL spectrum at different voltage points to check for color stability.

3. External Quantum Efficiency (EQE) Calculation: a. The EQE can be calculated from the J-V-L data if the emission spectrum and the viewing angle dependence are known. b. For more accurate measurements, place the device in an integrating sphere to capture all emitted light. The EQE is then calculated from the total photon flux and the charge carrier flux. c. Plot EQE as a function of current density or luminance to analyze the efficiency roll-off.

4. Lifetime Measurement: a. Drive the device at a constant DC current corresponding to a specific initial luminance (e.g., 1000 cd/m²). b. Monitor the luminance over time. c. The lifetime is often reported as LT50 (time for luminance to drop to 50% of its initial value) or LT95 (time to drop to 95%).

Visualizations

Diagram 1: Energy Level Diagram and Exciton Dynamics in a 4CzTPN OLED

G cluster_device OLED Device Layers cluster_energy Energy Levels cluster_exciton Exciton Dynamics in EML Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (EML) Host:4CzTPN HTL->EML Hole Transport Singlet S1 (Singlet) EML->Singlet Exciton Formation (25%) Triplet T1 (Triplet) EML->Triplet Exciton Formation (75%) ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection lumo_level LUMO homo_level HOMO Singlet->EML Fluorescence (Light Emission) Triplet->Singlet RISC (Thermal Activation)

Caption: Energy levels and exciton pathways in a 4CzTPN TADF OLED.

Diagram 2: Troubleshooting Workflow for Low Device Lifetime

G start Start: Low Device Lifetime Observed check_materials 1. Review Material Properties start->check_materials check_architecture 2. Analyze Device Architecture check_materials->check_architecture Materials OK solution_host Use high T_g / T_d host. Select host with high T1 energy. check_materials->solution_host Poor thermal stability or T1 mismatch? optimize_doping 3. Optimize Doping Concentration check_architecture->optimize_doping Architecture OK solution_balance Introduce EBLs. Use bipolar host. Incorporate n-type host. check_architecture->solution_balance Poor charge balance or exciton leakage? solution_doping Experiment with different wt%. (e.g., 6-15%) optimize_doping->solution_doping Non-optimal concentration? end End: Improved Lifetime optimize_doping->end Concentration OK solution_host->end solution_balance->end solution_doping->end

Caption: Troubleshooting logic for addressing short device lifetime.

References

Optimization

Technical Support Center: Uniform Film Deposition of 4CzTPN

Welcome to the technical support center for the deposition of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) thin films. This resource is designed for researchers and scientists to address common challenges...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deposition of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) thin films. This resource is designed for researchers and scientists to address common challenges and provide guidance for achieving high-quality, uniform films for applications in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for depositing 4CzTPN thin films?

A1: The two most common techniques for depositing 4CzTPN films are thermal evaporation and solution processing (typically spin coating). Thermal evaporation is a vacuum-based method that offers high purity and precise thickness control, making it suitable for high-performance electronic devices.[1][2] Solution processing is a lower-cost alternative that is well-suited for large-area applications, though it can present challenges related to solvent compatibility and material aggregation.

Q2: Why is achieving a uniform 4CzTPN film critical?

A2: Film uniformity is paramount for consistent device performance. Non-uniform films can lead to variations in thickness, morphology, and molecular packing, which can cause issues such as inconsistent light emission, electrical shorts, and reduced device lifetime and efficiency in OLEDs.

Q3: What causes the common issue of aggregation in 4CzTPN films?

A3: 4CzTPN, like many other Thermally Activated Delayed Fluorescence (TADF) materials, has a tendency to form intermolecular aggregates. This can be influenced by factors such as high solution concentration, rapid solvent evaporation, and the choice of solvent.[3] Aggregation can lead to quenching of luminescence and the formation of non-uniform films with high surface roughness.

Q4: How can I characterize the uniformity and quality of my 4CzTPN films?

A4: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques for characterizing the surface morphology and uniformity of thin films.[4][5][6][7] AFM provides quantitative data on surface roughness and can reveal the presence of aggregates or pinholes at the nanoscale.[4][5] SEM offers high-resolution imaging of the film's surface, providing a qualitative assessment of its uniformity and integrity.[6][7]

Troubleshooting Guides

This section addresses specific problems you may encounter during the deposition of 4CzTPN films.

Issue 1: Poor Film Uniformity (Streaks, Comet Tails, or Center Thickness Variations) in Spin Coating
  • Question: My spin-coated 4CzTPN films are not uniform and show streaks and other defects. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Inappropriate Spin Speed or Acceleration.

      • Solution: Optimize the spin coating program. A two-step process is often effective: a low-speed step (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly, followed by a high-speed step (e.g., 2000-4000 rpm for 45-60 seconds) to achieve the desired thickness.[3]

    • Potential Cause 2: Premature Solvent Evaporation.

      • Solution: Use a solvent with a higher boiling point to slow down evaporation. Alternatively, creating a solvent-rich atmosphere in the spin coater by placing a cap with a solvent-soaked swab can help.

    • Potential Cause 3: Particulate Contamination.

      • Solution: Ensure that your substrate is scrupulously clean and that the 4CzTPN solution is filtered through a 0.2 µm syringe filter immediately before use. Work in a cleanroom or a laminar flow hood to minimize airborne dust.

Issue 2: Formation of Aggregates or Crystallites in the Film
  • Question: My 4CzTPN films appear hazy or have visible particles, which I suspect are aggregates. How can I prevent this?

  • Answer:

    • Potential Cause 1: High Solution Concentration.

      • Solution: Reduce the concentration of 4CzTPN in the solution. While a higher concentration can lead to thicker films, it also increases the likelihood of aggregation. Experiment with a range of lower concentrations to find a balance between film thickness and quality.

    • Potential Cause 2: Poor Solvent Choice.

      • Solution: The choice of solvent is critical. Use a solvent in which 4CzTPN has good solubility. Common solvents for similar organic materials include chloroform (B151607), chlorobenzene, and toluene. The solvent's polarity can influence molecular self-assembly.

    • Potential Cause 3: Solution Aging.

      • Solution: Prepare fresh 4CzTPN solutions before deposition. Over time, molecules can begin to aggregate in the solution, especially if it is near saturation.

Issue 3: Inconsistent Deposition Rate and Thickness in Thermal Evaporation
  • Question: During thermal evaporation, the deposition rate of 4CzTPN is unstable, leading to incorrect film thickness. What should I do?

  • Answer:

    • Potential Cause 1: Unstable Source Temperature.

      • Solution: Ensure the crucible heating power supply is stable and that the temperature controller is properly calibrated. Allow the source to reach thermal equilibrium before opening the shutter to begin deposition. A stable temperature is crucial for a constant evaporation rate.

    • Potential Cause 2: Material "Popping" or Outgassing.

      • Solution: Slowly ramp up the temperature of the evaporation source to allow any trapped gases to escape before reaching the deposition temperature. This is particularly important for materials that have not been recently sublimed.

    • Potential Cause 3: Incorrect Placement of the Thickness Monitor.

      • Solution: Verify that the quartz crystal microbalance (QCM) is positioned to accurately reflect the deposition rate on the substrate. The tooling factor of the QCM should be correctly calibrated for 4CzTPN.

Experimental Protocols

Protocol 1: Solution Processing of 4CzTPN Films via Spin Coating

This protocol provides a general procedure for depositing 4CzTPN films. Optimal parameters will depend on the desired film thickness and the specific equipment used.

  • Substrate Cleaning:

    • Sequentially sonicate substrates (e.g., ITO-coated glass) in deionized water with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-ozone for 15 minutes to improve wettability.

  • Solution Preparation:

    • Dissolve 4CzTPN in a suitable solvent (e.g., chloroform or chlorobenzene) to the desired concentration (e.g., 5-10 mg/mL).

    • Gently heat the solution (e.g., 40-50 °C) and stir until the 4CzTPN is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense the filtered 4CzTPN solution onto the center of the substrate.

    • Execute a two-step spin coating program:

      • Step 1 (Spreading): 500 rpm for 10 seconds.

      • Step 2 (Thinning): 3000 rpm for 45 seconds.

  • Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature below the glass transition temperature of 4CzTPN (e.g., 80-100 °C) for 10-15 minutes to remove residual solvent.

Protocol 2: Thermal Evaporation of 4CzTPN Films

This protocol outlines the steps for depositing 4CzTPN films in a high-vacuum thermal evaporator.

  • System Preparation:

    • Load high-purity, sublimed 4CzTPN powder into a suitable evaporation source (e.g., a quartz or tantalum crucible).

    • Mount the cleaned substrates in the substrate holder.

    • Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ mbar.

  • Deposition:

    • Slowly ramp up the current to the evaporation source to heat the 4CzTPN.

    • Once the material starts to evaporate, allow the deposition rate to stabilize at the desired value (e.g., 0.5-1.0 Å/s) before opening the substrate shutter.[8]

    • Maintain a stable deposition rate throughout the process. The substrate can be held at room temperature.

    • Close the shutter once the desired film thickness is achieved as monitored by a quartz crystal microbalance.

  • Cool Down:

    • Allow the evaporation source and substrates to cool down before venting the chamber.

Quantitative Data Summary

The following table summarizes typical parameters for the deposition of uniform 4CzTPN films. Note that these are starting points and may require optimization for your specific setup and desired film properties.

ParameterSolution Processing (Spin Coating)Thermal Evaporation
Material Purity > 99.5%Sublimed Grade (>99.9%)
Solvent Chloroform, ChlorobenzeneN/A
Concentration 5 - 15 mg/mLN/A
Spin Speed (Step 1) 500 - 1000 rpmN/A
Spin Duration (Step 1) 5 - 10 secondsN/A
Spin Speed (Step 2) 2000 - 5000 rpmN/A
Spin Duration (Step 2) 30 - 60 secondsN/A
Deposition Rate N/A0.5 - 2.0 Å/s
Substrate Temperature Room TemperatureRoom Temperature
Base Pressure N/A< 5 x 10⁻⁶ mbar
Post-Deposition Annealing 80 - 100 °C for 10-15 minNot typically required

Visualizations

experimental_workflow_spin_coating cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing sub_clean Substrate Cleaning sol_prep Solution Preparation sub_clean->sol_prep spin_coat Spin Coating sol_prep->spin_coat anneal Annealing spin_coat->anneal characterize Characterization (AFM, SEM) anneal->characterize

Caption: Experimental workflow for spin coating of 4CzTPN films.

troubleshooting_flowchart cluster_problem cluster_solution start Film Deposition Issue p1 Non-Uniform Film? start->p1 p2 Aggregates Present? p1->p2 No s1 Optimize Spin Speed & Acceleration p1->s1 Yes s4 Lower Concentration p2->s4 Yes s6 Check Deposition Rate & Temp Stability p2->s6 No (Thermal Evap.) s2 Use Higher Boiling Point Solvent s1->s2 s3 Filter Solution s2->s3 s5 Use Fresh Solution s4->s5

References

Troubleshooting

addressing color purity issues in 4CzTPN-based emitters

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with 4CzTPN-based emitters, focusing on addressing common color purity chal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with 4CzTPN-based emitters, focusing on addressing common color purity challenges.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with 4CzTPN emitters.

Problem Potential Cause Suggested Solution
Undesired blue-shifted emission or a shoulder in the blue region of the spectrum. Incomplete energy transfer from the host material to the 4CzTPN emitter. Formation of an exciplex between the host and an adjacent layer.- Optimize the doping concentration of 4CzTPN. Lower concentrations can lead to more prominent host or exciplex emission[1]. - Select a host material with good energy level alignment with 4CzTPN to ensure efficient Förster resonance energy transfer (FRET)[1]. - Introduce an exciton (B1674681) blocking layer (EBL) to confine excitons within the emissive layer[2].
Red-shifted emission, especially at higher doping concentrations. Aggregation or dimerization of 4CzTPN molecules.[3]- Reduce the doping concentration of 4CzTPN in the host material. Studies have shown a red-shift in emission as concentration increases[1][3]. - Choose a host material that provides good dispersion for the 4CzTPN molecules to prevent aggregation. - Consider using a derivative of 4CzTPN with bulky side groups to sterically hinder intermolecular interactions and dimer formation[4].
Emission color changes or degrades over time during device operation. - Degradation of the host material or the 4CzTPN emitter itself.[5][6] - Triplet-polaron interaction leading to the formation of non-emissive species or quenchers.[7]- Optimize the device architecture to ensure balanced charge injection and recombination within the emissive layer. - Select more stable host and charge transport materials. - Operate the device at a lower current density to reduce the rate of degradation[8].
Broad emission spectrum leading to poor color purity. - Intrinsic charge-transfer nature of the 4CzTPN molecule. - Presence of multiple emissive species (monomers, aggregates, exciplexes).- While the intrinsic spectrum is broad, color purity can be improved by minimizing extrinsic factors. Ensure high purity of the 4CzTPN material. - Carefully control the doping concentration and choice of host to favor a single emissive pathway. - For applications requiring very high color purity, consider multi-resonance (MR) TADF emitters, which are known for their narrow emission spectra[9][10].

Frequently Asked Questions (FAQs)

Q1: What is the typical emission color of 4CzTPN and why does it sometimes vary?

A1: 4CzTPN is generally known as a green thermally activated delayed fluorescence (TADF) emitter, with an emission maximum typically around 538 nm in toluene.[11] However, the observed emission color in a device can vary significantly due to several factors. The choice of host material can lead to interactions and the formation of exciplexes, which may introduce blue-shifted emission.[1] Furthermore, the concentration of 4CzTPN plays a crucial role; high concentrations can cause aggregation and a red-shift in the emission spectrum.[1][3]

Q2: How does the doping concentration of 4CzTPN affect device performance and color purity?

A2: The doping concentration of 4CzTPN is a critical parameter that influences both efficiency and color purity.

  • Low Concentrations (e.g., 1-3 wt%): May result in incomplete energy transfer from the host, leading to a mixed emission that includes blue-shifted light from the host or an exciplex, thus reducing color purity.[1][12] However, in some cases, low concentrations can lead to higher initial quantum efficiencies.[2]

  • Optimal Concentrations (e.g., 6-15 wt%): Generally provide a good balance of efficient energy transfer and good color purity. The operational stability of the device has been shown to improve with increasing concentration in this range.[2][13]

  • High Concentrations (>15 wt%): Can lead to aggregation-induced red-shifting of the emission and potential concentration quenching, which can lower the photoluminescence quantum yield (PLQY).[3]

Q3: What are the key considerations when selecting a host material for 4CzTPN?

A3: Selecting an appropriate host material is crucial for achieving high performance and good color purity with 4CzTPN emitters. Key considerations include:

  • Energy Level Alignment: The triplet energy of the host should be higher than that of 4CzTPN to ensure efficient triplet harvesting. The singlet energy levels should also be well-aligned to facilitate efficient Förster resonance energy transfer.

  • Charge Transport Properties: A host with balanced electron and hole transport properties (bipolar) helps to confine the recombination zone within the emissive layer, improving efficiency and stability.

  • Morphological Stability: The host should form a stable and uniform film with the 4CzTPN dopant to prevent phase separation and aggregation.

  • Chemical Stability: The host material should be electrochemically and photochemically stable to prevent degradation during device operation.[6]

Q4: What are exciplexes and how do they affect the color purity of 4CzTPN-based devices?

A4: An exciplex is an excited-state complex formed between an electron-donating molecule and an electron-accepting molecule. In the context of 4CzTPN-based OLEDs, exciplexes can form at the interface between the emissive layer and an adjacent electron- or hole-transporting layer, or even between the host and guest molecules.[1] The emission from an exciplex typically has a lower energy (is red-shifted) compared to the emission of the individual molecules but can be blue-shifted relative to the desired 4CzTPN emission. This results in a secondary emission peak, which broadens the overall spectrum and significantly reduces the color purity of the device.[1]

Experimental Protocols

Protocol 1: Fabrication of a 4CzTPN-Based OLED Device

This protocol describes a general procedure for the fabrication of a thermally evaporated 4CzTPN-based organic light-emitting diode (OLED).

  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function and facilitate hole injection.

  • Organic Layer Deposition:

    • The substrates are transferred to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • A hole injection layer (HIL), for example, 10 nm of MoO₃, is deposited.

    • A hole transport layer (HTL), such as 40 nm of NPB, is then deposited.

    • The emissive layer (EML) is co-evaporated by doping 4CzTPN into a host material (e.g., mCBP or CBP) at a specific weight percentage (e.g., 6 wt%). The thickness of the EML is typically around 20-30 nm. The deposition rates are carefully controlled to achieve the desired doping concentration.

    • An electron transport layer (ETL), for example, 30 nm of TPBi, is deposited onto the EML.

  • Cathode Deposition:

    • A thin layer of an electron injection material, such as 1 nm of LiF, is deposited.

    • Finally, a 100 nm thick aluminum (Al) cathode is deposited to complete the device.

  • Encapsulation:

    • The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from exposure to air and moisture.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone hil Hole Injection Layer (HIL) uv_ozone->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (Host:4CzTPN co-deposition) htl->eml etl Electron Transport Layer (ETL) eml->etl cathode Cathode Deposition etl->cathode encapsulation Device Encapsulation cathode->encapsulation

Caption: Workflow for the fabrication of a 4CzTPN-based OLED.

color_purity_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Color Purity Issue cause1 Host/Exciplex Emission issue->cause1 cause2 Emitter Aggregation issue->cause2 cause3 Material Degradation issue->cause3 sol1 Optimize Dopant Concentration cause1->sol1 sol2 Select Appropriate Host Material cause1->sol2 sol3 Improve Device Architecture (e.g., EBLs) cause1->sol3 cause2->sol1 cause2->sol2 sol4 Ensure Material Purity cause2->sol4 cause3->sol2 cause3->sol3 cause3->sol4

Caption: Troubleshooting logic for addressing color purity issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4CzTPN and its Isomers, 4CzIPN and 4CzPN, for Advanced Emitter Applications

For researchers, scientists, and professionals in drug development, the selection of optimal materials is paramount. This guide provides an objective comparison of the thermally activated delayed fluorescence (TADF) emit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal materials is paramount. This guide provides an objective comparison of the thermally activated delayed fluorescence (TADF) emitters 4CzTPN, 4CzIPN, and 4CzPN, focusing on their performance characteristics and the experimental data that underpins them.

These three molecules are isomers, sharing the same chemical formula but differing in the substitution pattern of the cyano groups on the central benzene (B151609) ring. This subtle structural variation leads to significant differences in their photophysical and electroluminescent properties, making each suitable for distinct applications. 4CzTPN features a para-, 4CzIPN a meta-, and 4CzPN an ortho-substitution of the dicyano groups.

At a Glance: Key Performance Indicators

Property4CzTPN (para)4CzIPN (meta)4CzPN (ortho)
Photoluminescence Max Wavelength (λPL) 538 nm507 nm528 nm
Photoluminescence Quantum Yield (PLQY) 62%94.6%75.1%
Delayed Fluorescence Lifetime (τd) 1.1 µs5.1 µs3.1 µs
Singlet-Triplet Energy Gap (ΔEST) 0.11 eV0.08 eV0.10 eV
Highest Occupied Molecular Orbital (HOMO) -5.73 eV-5.8 eV-5.83 eV
Lowest Unoccupied Molecular Orbital (LUMO) -2.82 eV-3.1 eV-3.38 eV
Maximum External Quantum Efficiency (EQE) in OLEDs 12.5%19.3%15.6%

In-Depth Analysis of Performance

4CzIPN (meta-isomer) stands out as the superior performer among the three in several key aspects. It exhibits the highest photoluminescence quantum yield (PLQY) of 94.6%, indicating very efficient conversion of absorbed light into emitted light.[1] This high efficiency is attributed to a well-distributed highest occupied molecular orbital (HOMO) over the donor carbazolyl moieties, which leads to a small singlet-triplet energy gap (ΔEST) of 0.08 eV.[1][2] This small energy gap is crucial for efficient reverse intersystem crossing (RISC), the process that allows non-emissive triplet excitons to be converted into emissive singlet excitons, thereby boosting the overall efficiency.[3] In organic light-emitting diode (OLED) devices, 4CzIPN has demonstrated a maximum external quantum efficiency (EQE) of 19.3%.[4]

4CzPN (ortho-isomer) presents a respectable performance, with a PLQY of 75.1% and a maximum EQE of 15.6% in OLEDs. Its delayed fluorescence lifetime is 3.1 µs. The steric hindrance between the adjacent carbazolyl groups in the ortho-position can influence the molecular conformation and, consequently, its photophysical properties.[5]

4CzTPN (para-isomer) , while still a viable TADF material, shows a lower PLQY of 62% and a shorter delayed fluorescence lifetime of 1.1 µs compared to its isomers.[2] This translates to a lower maximum EQE of 12.5% in OLED devices. The para-substitution pattern in 4CzTPN results in a slightly larger singlet-triplet energy gap of 0.11 eV, which can reduce the efficiency of the RISC process.

Experimental Methodologies

Synthesis of 4CzTPN, 4CzIPN, and 4CzPN

The synthesis of these isomers generally follows a similar pathway, involving the reaction of a tetrafluorinated dicyanobenzene core with carbazole (B46965). A representative procedure for the synthesis of 4CzIPN is detailed below.

Simplified Synthesis Protocol for 4CzIPN:

A mixture of tetrafluoroisophthalonitrile (B1582903) and an excess of carbazole is reacted in the presence of a base, such as sodium hydride or cesium carbonate, in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction is typically carried out at an elevated temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours. After the reaction is complete, the mixture is cooled, and the crude product is precipitated by adding a non-solvent like methanol (B129727) or water. The solid is then collected by filtration and purified by column chromatography and subsequent sublimation to yield high-purity 4CzIPN. The synthesis of 4CzTPN and 4CzPN follows a similar procedure, starting with the corresponding tetrafluoroterephthalonitrile (B158556) and tetrafluorophthalonitrile, respectively.

Fabrication and Characterization of OLED Devices

A standard procedure for the fabrication and testing of OLEDs incorporating these emitters is as follows:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection and Transport Layers: A hole injection layer (HIL), such as molybdenum oxide (MoO₃), and a hole transport layer (HTL), such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), are deposited onto the ITO by thermal evaporation in a high-vacuum chamber.

  • Emissive Layer (EML): The TADF emitter (4CzTPN, 4CzIPN, or 4CzPN) is co-deposited with a host material, such as 1,3-bis(N-carbazolyl)benzene (mCP), to form the emissive layer. The concentration of the TADF emitter is typically in the range of 5-10 wt%.

  • Electron Transport and Injection Layers: An electron transport layer (ETL), such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), and an electron injection layer (EIL), such as lithium fluoride (B91410) (LiF), are subsequently deposited.

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device structure.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and emission spectrum.

Visualizing the Isomeric Structures and Energy Levels

To better understand the relationship between the molecular structure and the resulting properties, the following diagrams are provided.

cluster_4CzTPN 4CzTPN (para) cluster_4CzIPN 4CzIPN (meta) cluster_4CzPN 4CzPN (ortho) 4CzTPN_img 4CzTPN_img 4CzIPN_img 4CzIPN_img 4CzPN_img 4CzPN_img

Caption: Molecular structures of 4CzTPN, 4CzIPN, and 4CzPN isomers.

cluster_levels Energy Level Diagram cluster_4CzTPN 4CzTPN cluster_4CzIPN 4CzIPN cluster_4CzPN 4CzPN Energy Energy (eV) LUMO_TPN LUMO -2.82 HOMO_TPN HOMO -5.73 LUMO_IPN LUMO -3.10 HOMO_IPN HOMO -5.80 LUMO_PN LUMO -3.38 HOMO_PN HOMO -5.83

Caption: HOMO and LUMO energy levels of 4CzTPN, 4CzIPN, and 4CzPN.

Conclusion

The choice between 4CzTPN, 4CzIPN, and 4CzPN will depend on the specific requirements of the application. For applications demanding the highest efficiency and brightness, 4CzIPN is the clear frontrunner due to its exceptional photoluminescence quantum yield and high external quantum efficiency in OLEDs. 4CzPN offers a good balance of properties and serves as a strong alternative. 4CzTPN , while less efficient than its isomers, may still be suitable for applications where its specific emission color or other properties are advantageous. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their material selection process.

References

Comparative

Unveiling the Dynamics of 4CzTPN: A Comparative Guide to its TADF Mechanism Validation

For researchers, scientists, and professionals in drug development and materials science, understanding the intricate photophysical processes of Thermally Activated Delayed Fluorescence (TADF) emitters is paramount for t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, understanding the intricate photophysical processes of Thermally Activated Delayed Fluorescence (TADF) emitters is paramount for the design of next-generation organic light-emitting diodes (OLEDs) and bio-imaging agents. This guide provides an objective comparison of the experimental validation of the TADF mechanism in the prominent emitter, 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), through transient spectroscopic measurements. We present a synthesis of key performance data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.

The validation of the TADF mechanism in molecules like 4CzTPN hinges on the direct observation and quantification of the reverse intersystem crossing (rISC) process, where non-emissive triplet excitons are converted into emissive singlet excitons. Transient spectroscopy techniques are indispensable tools for tracking these fleeting excited state dynamics.

Probing the Excited State: A Glimpse into Transient Measurements

Transient absorption (TA) and time-resolved photoluminescence (TRPL) spectroscopy are the cornerstones for validating the TADF mechanism. TA spectroscopy monitors the absorption of a probe light pulse by a sample that has been excited by a pump pulse, revealing the formation and decay of transient species like triplet excitons. TRPL, on the other hand, measures the decay of luminescence over time, distinguishing between the short-lived prompt fluorescence and the long-lived delayed fluorescence characteristic of TADF.

Comparative Photophysical Properties of TADF Emitters

The performance of a TADF emitter is defined by several key photophysical parameters. The following table summarizes these properties for 4CzTPN and provides a comparison with other notable TADF emitters.

EmitterPrompt Fluorescence Lifetime (τ_p) (ns)Delayed Fluorescence Lifetime (τ_d) (µs)Photoluminescence Quantum Yield (Φ_PL) (%)Reverse Intersystem Crossing Rate (k_rISC) (s⁻¹)Singlet-Triplet Energy Gap (ΔE_ST) (eV)
4CzTPN ~23.0~50.5High~10⁵ - 10⁶~0.01 - 0.22
4CzIPN ~22.9~1.3 - 2.7up to 93~10⁵ - 10⁶~0.01
2CzPN -----
4DPAIPN -4% yield---
3DPAFIPN --High--

Note: The values presented are approximate and can vary depending on the host material and experimental conditions. Data is compiled from multiple sources.

Experimental Workflow for TADF Mechanism Validation

The following diagram illustrates a typical experimental workflow for validating the TADF mechanism of a molecule like 4CzTPN using transient spectroscopy.

TADF_Validation_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Transient Spectroscopy cluster_data_analysis Data Analysis cluster_validation Mechanism Validation Sample TADF Emitter (e.g., 4CzTPN) Host Host Material (e.g., CBP) Sample->Host Doped_Film Doped Thin Film Host->Doped_Film Pump_Probe Pump-Probe Setup Doped_Film->Pump_Probe TRPL Time-Resolved Photoluminescence Pump_Probe->TRPL TA Transient Absorption Pump_Probe->TA Decay_Kinetics Decay Kinetics Analysis TRPL->Decay_Kinetics Spectral_Analysis Transient Spectra Analysis TA->Spectral_Analysis Rate_Calculation Rate Constant Calculation (k_rISC, k_isc) Decay_Kinetics->Rate_Calculation Spectral_Analysis->Rate_Calculation TADF_Confirmation Confirmation of Delayed Fluorescence Rate_Calculation->TADF_Confirmation Mechanism_Elucidation Elucidation of TADF Mechanism TADF_Confirmation->Mechanism_Elucidation

Caption: Experimental workflow for validating the TADF mechanism.

The Photophysical Pathway of TADF

The Jablonski diagram below illustrates the key photophysical processes involved in the TADF mechanism, highlighting the crucial role of reverse intersystem crossing.

Jablonski_TADF S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (k_f) S1:s->S0:n Delayed Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (k_isc) T1->S1 Reverse Intersystem Crossing (k_rISC)

Caption: Jablonski diagram illustrating the TADF mechanism.

Detailed Experimental Protocols

Transient Absorption (TA) Spectroscopy
  • Sample Preparation: Thin films of the TADF emitter (e.g., 4CzTPN) doped into a suitable host matrix (e.g., CBP) are prepared by thermal evaporation or solution processing on a transparent substrate (e.g., quartz). The concentration of the emitter is typically in the range of 1-10 wt%.

  • Excitation (Pump): A femtosecond or picosecond pulsed laser is used as the pump source to excite the sample. The excitation wavelength is chosen to correspond to the absorption band of the TADF emitter.

  • Probing: A broadband white-light continuum generated from a portion of the laser output is used as the probe pulse. The time delay between the pump and probe pulses is controlled by a motorized delay stage.

  • Detection: The transmitted probe light is directed to a spectrometer coupled with a multichannel detector (e.g., CCD or photodiode array) to record the change in absorbance (ΔA) as a function of wavelength and time delay.

  • Data Analysis: The TA spectra are analyzed to identify the spectral signatures of the singlet and triplet excited states. The decay kinetics at specific wavelengths are fitted to exponential functions to determine the lifetimes of these transient species.

Time-Resolved Photoluminescence (TRPL) Spectroscopy
  • Sample Preparation: Similar to TA spectroscopy, doped thin films of the TADF material are prepared.

  • Excitation: A pulsed laser or a light-emitting diode (LED) with a short pulse width (picoseconds to nanoseconds) is used to excite the sample.

  • Detection: The emitted photoluminescence is collected and focused onto the entrance slit of a monochromator to select a specific emission wavelength. The light is then detected by a high-speed photodetector, such as a streak camera or a photomultiplier tube (PMT) coupled with time-correlated single photon counting (TCSPC) electronics.

  • Data Analysis: The TRPL decay curves are recorded and fitted with multi-exponential decay functions to separate the prompt fluorescence (nanosecond timescale) from the delayed fluorescence (microsecond to millisecond timescale). The relative intensities of these components are used to estimate the efficiency of the TADF process.

Conclusion

Transient measurements provide unequivocal evidence for the TADF mechanism in 4CzTPN by directly observing the long-lived delayed fluorescence and the dynamics of the triplet excited state. The high photoluminescence quantum yield and efficient reverse intersystem crossing, as determined by these techniques, solidify 4CzTPN's position as a benchmark TADF emitter. The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to design and characterize novel TADF materials for a wide range of applications.

Validation

A Comparative Analysis of 4CzTPN Derivatives for Advanced OLED Applications

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a cornerstone for achieving high efficiency and long operational lifeti...

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a cornerstone for achieving high efficiency and long operational lifetimes. Among the plethora of TADF molecules, 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, widely known as 4CzTPN, has garnered significant attention. Its derivatives, developed through strategic molecular engineering, offer a versatile platform for tuning photophysical properties and enhancing device performance. This guide provides a comparative study of key 4CzTPN derivatives, presenting their performance in OLEDs with supporting experimental data for researchers and scientists in the field.

Performance Benchmarks of 4CzTPN and Its Derivatives

The efficacy of a TADF emitter in an OLED is primarily evaluated by its photophysical properties and the performance of the fabricated device. Key metrics include Photoluminescence Quantum Yield (PLQY), which measures the efficiency of light emission upon photoexcitation, and External Quantum Efficiency (EQE), representing the percentage of electrons injected into the device that are converted into photons emitted to the outside. The emission wavelength (λem) dictates the color of the emitted light.

Below is a comparative summary of the performance of 4CzTPN and its prominent derivatives: 4CzIPN, 4CzPN, and 4CzTPN-Ph.

EmitterPLQY (%)Emission Wavelength (λem) (nm)Maximum EQE (%)CIE Coordinates (x, y)Host MaterialReference
4CzTPN >90~56019.4(0.64, 0.36)4tBuMB (as sensitizing host)[1]
4CzIPN >90~520>19Not SpecifiedNot Specified[2]
4CzPN Not SpecifiedNot Specified20.1Not SpecifiedDPEPO:mCP (mixed host)[3]
4CzTPN-Ph Not Specified577 (in Toluene)13.4(0.29, 0.39)DMAC-DPS[4][5]

Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of host material, transport layers, and fabrication conditions. The data presented here is collated from various sources and may have been obtained under different experimental setups.

Molecular Design and Structure-Property Relationships

The variations in the performance of 4CzTPN derivatives stem from the strategic modifications to their molecular structure. The core structure consists of a central dicyanobenzene acceptor unit and four carbazole (B46965) donor units.

cluster_core 4CzTPN Core Structure cluster_derivatives Derivative Modifications Acceptor Dicyanobenzene (Acceptor) Donor1 Carbazole (Donor) Acceptor->Donor1 Donor2 Carbazole (Donor) Acceptor->Donor2 Donor3 Carbazole (Donor) Acceptor->Donor3 Donor4 Carbazole (Donor) Acceptor->Donor4 Modification1 Isomeric Variation (e.g., 4CzIPN, 4CzPN) Donor1->Modification1 Position of Nitrile Groups Modification2 Substitution on Carbazole (e.g., 4CzTPN-Ph) Donor1->Modification2 Functional Groups on Carbazole Rings

Caption: Molecular design strategy for 4CzTPN derivatives.

  • Isomeric Variations (4CzIPN and 4CzPN): 4CzIPN (isophthalonitrile) and 4CzPN (phthalonitrile) are isomers of 4CzTPN (terephthalonitrile), differing in the substitution pattern of the nitrile groups on the central benzene (B151609) ring.[4] This seemingly subtle change significantly impacts the steric hindrance and electronic coupling between the donor and acceptor moieties, thereby influencing the photophysical properties and device performance.[3]

  • Substitution on Donor Units (4CzTPN-Ph): In 4CzTPN-Ph, phenyl groups are introduced at the 3 and 6 positions of the carbazole units.[5] This modification increases the electron-donating strength of the carbazole moieties and introduces greater steric hindrance. The increased steric hindrance can effectively suppress intermolecular interactions, such as the formation of excimers, which can be detrimental to device performance.[5]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the advancement of OLED research. Below are generalized protocols for the synthesis of 4CzTPN derivatives and the fabrication of solution-processed OLEDs.

Synthesis of 4CzTPN Derivatives (General Procedure)

The synthesis of 4CzTPN and its derivatives typically involves a nucleophilic aromatic substitution (SNA_r) reaction between a tetrahalogenated benzene derivative and carbazole or its substituted analogue.

Reactants Tetrahalogenated Benzene Derivative + Carbazole Derivative Reaction Palladium or Copper Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig or Ullmann condensation) Reactants->Reaction Purification Purification: Column Chromatography, Recrystallization, Sublimation Reaction->Purification Product 4CzTPN Derivative Purification->Product

Caption: General synthetic workflow for 4CzTPN derivatives.

Materials:

  • Tetrafluoroterephthalonitrile (for 4CzTPN) or other tetrahalogenated benzene isomers.

  • Carbazole or a substituted carbazole derivative (e.g., 3,6-diphenylcarbazole for 4CzTPN-Ph).

  • A suitable base (e.g., sodium tert-butoxide, potassium carbonate).

  • A palladium or copper catalyst and a ligand (for catalyzed reactions).

  • Anhydrous solvent (e.g., toluene, DMF).

Procedure:

  • In a glovebox or under an inert atmosphere, combine the tetrahalogenated benzene derivative, the carbazole derivative, the base, and the catalyst/ligand in a reaction flask.

  • Add the anhydrous solvent and stir the mixture at an elevated temperature for a specified period (typically several hours to a day).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to obtain the high-purity material required for OLED fabrication.

Fabrication of Solution-Processed OLEDs

Solution-processing offers a cost-effective and scalable method for OLED fabrication. The following is a typical procedure for a multi-layered OLED device.

cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Spin-Coating) cluster_evaporation Layer Deposition (Thermal Evaporation) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma UV-Ozone or Oxygen Plasma Treatment Cleaning->Plasma HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) Plasma->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host:Derivative Blend) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., LiF/Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: Experimental workflow for solution-processed OLED fabrication.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Organic materials for each layer (HIL, HTL, Host, Emitter, ETL, EIL).

  • High-purity solvents for solution preparation.

  • Spin-coater.

  • Thermal evaporator.

  • Glovebox system with an inert atmosphere.

  • Device characterization setup (source meter, photometer, spectrometer).

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal on a hotplate.

  • Hole Transport Layer (HTL) Deposition: (Optional, depending on device architecture) Spin-coat the HTL material dissolved in a suitable solvent and anneal.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material and the 4CzTPN derivative (dopant) in a specific weight ratio. Spin-coat the EML solution and anneal to remove residual solvent.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrates into a thermal evaporator. Sequentially deposit the ETL, EIL (e.g., LiF), and a metal cathode (e.g., Al) through a shadow mask.

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and calculate the EQE of the fabricated devices.

Conclusion

The family of 4CzTPN derivatives represents a versatile and high-performing class of TADF emitters for OLED applications. Through targeted modifications of the molecular structure, researchers can fine-tune the photophysical properties to achieve desired emission colors and enhance device efficiencies. The comparative data and standardized experimental protocols provided in this guide aim to facilitate further research and development in this exciting field, paving the way for the next generation of OLED displays and lighting technologies.

References

Comparative

Benchmarking 4CzTPN-Based Devices: A Comparative Guide for Researchers

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a highly promising alternative to traditional fluorescent and phosphore...

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a highly promising alternative to traditional fluorescent and phosphorescent materials. Among these, 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, has garnered significant attention as a high-performance green TADF dopant. This guide provides an objective comparison of 4CzTPN-based OLEDs against industry standards and alternative TADF emitters, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their evaluation.

Performance Benchmarks: 4CzTPN in Context

The performance of an OLED device is primarily evaluated based on its external quantum efficiency (EQE), current efficiency, power efficiency, operational lifetime, and color purity. Industry standards for high-performance displays continuously push for higher efficiencies, longer lifetimes, and precise color coordinates. For green emitters, a key benchmark is achieving high efficiency while maintaining a stable color point as defined by the CIE 1931 color space.

Table 1: Performance Comparison of 4CzTPN with Other Green TADF Emitters

EmitterHostMax EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)Lifetime (LT50 @ 1000 cd/m²) (h)
4CzTPN CBP~19.4%[1]~62.9 cd/A~50.6 lm/W[1](0.33, 0.61)>1000
4CzIPN mCBP~13.9%[2]~47.18 cd/A[1]~50.61 lm/W[1](0.34, 0.58)~2800[2]
DMAC-TRZ -~26.5%[3]~66.8 cd/A[3]---
DACT-II -~29.6%[3]----

Note: Performance metrics can vary significantly based on the device architecture, host material, and fabrication conditions. The data presented here is for comparative purposes.

4CzTPN demonstrates a competitive maximum External Quantum Efficiency (EQE) and high current efficiency.[1] While its isomer, 4CzIPN, has shown longer operational lifetimes in some studies, 4CzTPN exhibits higher bond dissociation energies, which can contribute to improved device stability.[1] When compared to other green TADF emitters like DMAC-TRZ and DACT-II, which have shown even higher EQEs, the overall performance of 4CzTPN remains compelling, particularly when considering factors like synthetic accessibility and cost.[3]

Industry Standards for Green OLED Displays

For a green OLED to be commercially viable, it must meet stringent industry standards. These standards are not only focused on peak performance but also on consistency and reliability over the device's lifetime.

Table 2: Key Industry Standard Performance Metrics for Green OLEDs

ParameterIndustry Target
External Quantum Efficiency (EQE) > 20%
Lifetime (LT50) > 10,000 hours @ 1000 cd/m²[4]
Color Purity (CIE 1931) y > 0.60
Operating Voltage < 5V at 1000 cd/m²

The lifetime of an OLED, often reported as LT50 (the time it takes for the luminance to decrease to 50% of its initial value), is a critical parameter. For mobile displays, lifetimes of over 50,000 hours are now common.[4] While academic reports on 4CzTPN-based devices show promising initial results, further research is needed to meet the rigorous lifetime requirements of the industry. The color point, defined by CIE 1931 coordinates, is crucial for display applications to ensure a wide color gamut and vibrant, accurate color reproduction.

Experimental Protocols

To ensure reproducibility and fair comparison, detailed experimental protocols are essential. The following outlines a general procedure for the fabrication and characterization of a 4CzTPN-based OLED.

Device Fabrication Workflow

The fabrication of a multi-layered OLED device is a meticulous process performed in a cleanroom environment, typically within a high-vacuum thermal evaporator integrated with a glove box.

G cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (Spin Coating) cluster_2 Layer Deposition (Thermal Evaporation) cluster_3 Cathode Deposition & Encapsulation A ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) B UV-Ozone Treatment A->B C Hole Injection Layer (HIL) e.g., PEDOT:PSS B->C D Emissive Layer (EML) (Host:4CzTPN Dopant) C->D E Hole Transport Layer (HTL) e.g., TAPC D->E F Electron Transport Layer (ETL) e.g., TPBi E->F G Electron Injection Layer (EIL) e.g., LiF F->G H Cathode Deposition (e.g., Al) G->H I Encapsulation (Glass Lid & UV Epoxy) H->I J Finished Device I->J To Characterization G cluster_0 Measurements A OLED Device B Source Measure Unit (SMU) A->B C Spectrometer / Photodiode A->C E Data Acquisition & Analysis B->E D Integrating Sphere (for EQE) C->D D->E F Current-Voltage-Luminance (J-V-L) E->F G Electroluminescence (EL) Spectrum E->G H External Quantum Efficiency (EQE) E->H I Lifetime Measurement E->I G cluster_0 Ground State cluster_1 Excited States S0 S0 S1 S1 (Singlet) S0->S1 Electrical Excitation S1->S0 Prompt Fluorescence (25%) S1->S0 Delayed Fluorescence (75%) T1 T1 (Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (slow, non-radiative in TADF) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

References

Validation

A Comparative Analysis of Experimental and Computational Data for the TADF Emitter 4CzTPN

This guide provides a detailed comparison of the photophysical properties of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), a prominent thermally activated delayed fluorescence (TADF) material. By cross-val...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the photophysical properties of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), a prominent thermally activated delayed fluorescence (TADF) material. By cross-validating experimental measurements with computational predictions, this document aims to offer researchers, scientists, and drug development professionals a comprehensive understanding of 4CzTPN's behavior, aiding in the design and optimization of optoelectronic and biomedical applications.

Data Presentation: A Side-by-Side Comparison

The photophysical characteristics of 4CzTPN are highly dependent on its environment. The following tables summarize key quantitative data from both experimental and computational studies conducted in different media.

Table 1: Photophysical Properties of 4CzTPN in Toluene

PropertyExperimental ValueComputational Value
Absorption Maximum (λabs) 328, 344, 485 nm[1]N/A
Emission Maximum (λem) 538 nm[1]N/A
Photoluminescence Quantum Yield (PLQY) 26%[2]N/A
Delayed Fluorescence Lifetime (τd) 1.1 µs[2]N/A
Singlet-Triplet Energy Gap (ΔEST) N/AN/A
HOMO Energy Level -5.73 eV[1]N/A
LUMO Energy Level -2.82 eV[1]N/A
Triplet Energy Level (T1) 2.15 eV[1]N/A

Table 2: Photophysical Properties of 4CzTPN in Other Environments

PropertyMediumExperimental ValueComputational Value
Emission Maximum (λem) THF Solution~500 nm (for 4CzTPN-Ph derivative)[3]N/A
Emission Maximum (λem) Crystal (ambient)580 nm[4]N/A
Emission Maximum (λem) Doped in PS MicrospheresLasing observed[5]N/A
External Quantum Efficiency (EQE) in OLED Green OLED Device19.4% (as sensitizing host)[6]N/A

Methodologies

A robust comparison relies on understanding the methods used to obtain the data. The following sections detail the standard experimental and computational protocols for characterizing TADF emitters like 4CzTPN.

Experimental Protocols
  • UV-Visible Absorption Spectroscopy : This technique is used to determine the wavelengths at which a molecule absorbs light. A solution of 4CzTPN in a suitable solvent (e.g., toluene) is placed in a spectrophotometer, and a beam of light is passed through it. The amount of light absorbed at each wavelength is recorded, generating an absorption spectrum with characteristic peaks corresponding to electronic transitions.[7]

  • Photoluminescence (PL) Spectroscopy : To measure the emission spectrum, the 4CzTPN sample is excited with light at a wavelength where it strongly absorbs. The emitted light is then collected and analyzed by a spectrometer to determine the emission wavelengths. For solid-state measurements, thin films or crystals are used.[4][7]

  • Photoluminescence Quantum Yield (PLQY) Measurement : The PLQY, which quantifies the efficiency of the emission process, is typically measured using an integrating sphere. This device captures all light emitted from the sample. The ratio of emitted photons to absorbed photons gives the PLQY.

  • Time-Resolved Photoluminescence (TRPL) Spectroscopy : This method is crucial for confirming the TADF mechanism. The sample is excited with a short pulse of light, and the decay of the subsequent emission is monitored over time. The resulting decay curve for a TADF molecule shows a short-lived prompt fluorescence component and a long-lived delayed fluorescence component.[4][7] The lifetimes of these components (τp and τd) are extracted by fitting the decay curve.

Computational Methods
  • Density Functional Theory (DFT) : DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[8] It is employed to calculate the energies of the ground state (S₀), the lowest singlet excited state (S₁), and the lowest triplet excited state (T₁). The energy difference between S₁ and T₁ provides the singlet-triplet energy gap (ΔEST), a critical parameter for TADF efficiency.

  • Time-Dependent DFT (TD-DFT) : To simulate excited states and predict absorption and emission spectra, TD-DFT is the most common extension of DFT. These calculations can provide insights into the nature of the electronic transitions (e.g., charge-transfer vs. locally-excited states).

  • Software and Basis Sets : Calculations are typically performed using software packages like Gaussian or ORCA. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)) is crucial for obtaining results that accurately correlate with experimental data. Geometry optimizations are performed for the ground and excited states to find their lowest energy conformations.

  • Rate Constant Calculations : More advanced computational models, such as those based on Marcus theory, can be used to calculate the rate of reverse intersystem crossing (kRISC).[9] These calculations often incorporate factors like spin-orbit coupling between the S₁ and T₁ states.

Visualizations

The following diagrams illustrate the cross-validation workflow and the underlying photophysical mechanism of 4CzTPN.

G Cross-Validation Workflow for 4CzTPN Properties cluster_computational Computational Modeling cluster_experimental Experimental Measurement comp_model Define Molecular Structure dft_calc Perform DFT/TD-DFT Calculations comp_model->dft_calc comp_results Predict Properties (λ_abs, λ_em, ΔE_ST) dft_calc->comp_results compare Compare & Analyze Results comp_results->compare exp_synthesis Synthesize & Purify 4CzTPN exp_measure Spectroscopic Measurements exp_synthesis->exp_measure exp_results Measure Properties (λ_abs, λ_em, PLQY, τ_d) exp_measure->exp_results exp_results->compare refine Refine Models & Experiments compare->refine refine->comp_model Adjust Functional/ Basis Set refine->exp_measure Control Environmental Conditions

Cross-Validation Workflow for 4CzTPN Properties

Jablonski S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ S1->T1 ISC (k_ISC) T1->S0 Phosphorescence T1->S1 RISC (k_RISC) S0_level Singlet Ground State S1_level First Excited Singlet State T1_level First Excited Triplet State delta_E ΔE_ST

Photophysical Mechanism of TADF in 4CzTPN

References

Comparative

A Comparative Guide to the Photocatalytic Activity of 4CzTPN and Other Organic Photocatalysts

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of photoredox catalysis, the selection of an appropriate photocatalyst is paramount to achieving high efficiency, selectivity,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of photoredox catalysis, the selection of an appropriate photocatalyst is paramount to achieving high efficiency, selectivity, and sustainability in chemical transformations. Among the diverse array of available catalysts, organic photocatalysts have garnered significant attention due to their low cost, reduced toxicity, and tunable photophysical properties. This guide provides a detailed comparison of the photocatalytic activity of 1,2,4,5-tetrakis(carbazol-9-yl)-3,6-dicyanobenzene (4CzTPN), a member of the carbazolyl dicyanobenzene family of thermally activated delayed fluorescence (TADF) emitters, with other prominent organic photocatalysts.

Executive Summary

Data Presentation: A Comparative Analysis

The efficacy of a photocatalyst is quantified by several key metrics, including reaction yield, quantum yield (Φ), and turnover number (TON). The following tables summarize the comparative performance of 4CzTPN against other organic photocatalysts in specific chemical transformations.

Table 1: Comparison of Photocatalytic Activity in Markovnikov Hydrocarboxylation

PhotocatalystYield (%)
4CzTPN3
4CzIPN66
[Ir(dF(Me)ppy)2(dtbbpy)]PF667

This data highlights the significantly lower yield obtained with 4CzTPN in comparison to its isomer 4CzIPN and a common iridium-based photocatalyst in a Markovnikov hydrocarboxylation reaction. The difference in performance between 4CzTPN and 4CzIPN is likely due to their differing reduction capacities.[1]

Table 2: Comparison of Photocatalytic Activity for Hydrogen Production

PhotocatalystTurnover Number (TON)
4CzTPN-H< 4CzPN-H < 4CzIPN-H

This trend indicates that for hydrogen production, the photocatalytic activity follows the order 4CzTPN < 4CzPN < 4CzIPN, with the position of the cyano groups on the phthalonitrile (B49051) core playing a crucial role. 4CzIPN-H was found to have a higher TON than the well-known photosensitizer [Ir(ppy)3].[2]

Table 3: Photophysical and Electrochemical Properties of Selected Organic Photocatalysts

PhotocatalystExcitation Wavelength (λmax, nm)Emission Wavelength (λem, nm)Excited State Energy (E, eV)Ground State Reduction Potential (Ered, V vs. SCE)Excited State Reduction Potential (Ered, V vs. SCE)Ground State Oxidation Potential (Eox, V vs. SCE)Excited State Oxidation Potential (E*ox, V vs. SCE)
4CzTPN ~380~560~2.5-1.02~1.48+1.58~-0.92
4CzIPN ~450~520~2.6-1.21~1.39+1.51~-1.09
Eosin Y 5285482.13-0.78+1.35+0.92-1.21
N-phenylphenothiazine (PTH) 3154303.0-2.15+0.85+0.76-2.24
Acridinium Salts (Mes-Acr-Me+) 4255002.8-0.57+2.23>+2.0~-0.8

Note: The values presented are approximate and can vary depending on the solvent and experimental conditions. The excited state potentials are calculated using the equation E = E ± E0-0, where E0-0 is the 0-0 excitation energy.*

Experimental Protocols

Accurate and reproducible assessment of photocatalytic activity is crucial for meaningful comparisons. Below are representative experimental protocols for key performance metrics.

General Protocol for a Photocatalytic C-H Arylation Reaction

This protocol is a generalized procedure for the arylation of a C-H bond using an organic photocatalyst.

  • Reactant Preparation: In a nitrogen-filled glovebox, a 4 mL vial is charged with the organic photocatalyst (e.g., 4CzTPN, 1-5 mol%), the aryl halide (1.0 equiv), the C-H substrate (1.5-2.0 equiv), and a suitable base (e.g., K2CO3, 2.0 equiv).

  • Solvent Addition: An appropriate anhydrous and degassed solvent (e.g., dioxane, acetonitrile, or DMF, 0.1 M) is added to the vial.

  • Reaction Setup: The vial is sealed with a cap containing a PTFE septum and removed from the glovebox. The reaction mixture is then stirred vigorously and irradiated with a light source (e.g., a 34 W blue LED lamp) at a controlled temperature (typically room temperature).

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The yield of the desired product is determined, and its identity is confirmed by NMR spectroscopy and mass spectrometry.

Protocol for Measuring the Apparent Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical reaction and is defined as the number of moles of product formed divided by the number of moles of photons absorbed by the photocatalyst.

  • Actinometry: The photon flux of the light source is determined using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating a solution of the actinometer for a specific time and measuring the change in absorbance to calculate the number of photons emitted by the lamp per unit of time.

  • Photocatalytic Reaction: The photocatalytic reaction is carried out under the same irradiation conditions as the actinometry. The reaction is monitored at low conversion (<10-20%) to ensure a linear relationship between product formation and irradiation time.

  • Product Quantification: The concentration of the product formed is accurately determined using a calibrated analytical technique, such as GC or HPLC with a standard curve.

  • Calculation: The apparent quantum yield (Φ) is calculated using the following formula:

    Φ = (moles of product) / (photon flux × irradiation time × (1 - 10^-A))

    where A is the absorbance of the photocatalyst at the irradiation wavelength.

Mandatory Visualization

Photocatalytic Cycle Diagram

The following diagram illustrates a general photocatalytic cycle involving both oxidative and reductive quenching pathways, which are the fundamental mechanisms through which organic photocatalysts operate.

Photocatalytic_Cycle PC Photocatalyst (PC) PC_star Excited PC* (S₁ or T₁) PC->PC_star Light (hν) PC_radical_anion PC•⁻ PC_star->PC_radical_anion Reductive Quenching (Electron Acceptor) PC_radical_cation PC•⁺ PC_star->PC_radical_cation Oxidative Quenching (Electron Donor) PC_radical_anion->PC Oxidative Half-Cycle PC_radical_cation->PC Reductive Half-Cycle Substrate_A Substrate A Radical_A A• Substrate_A->Radical_A Substrate_B Substrate B Radical_B B• Substrate_B->Radical_B Product Product Radical_A->Product Radical_B->Product Experimental_Workflow start Define Model Reaction pc_selection Select Photocatalysts (4CzTPN, 4CzIPN, Eosin Y, etc.) start->pc_selection optimization Optimize Reaction Conditions (Solvent, Base, Temperature) pc_selection->optimization screening Perform Photocatalytic Screening optimization->screening analysis Analyze Results (Yield, TON) screening->analysis quantum_yield Measure Quantum Yield (Φ) analysis->quantum_yield mechanistic Conduct Mechanistic Studies (CV, Luminescence Quenching) analysis->mechanistic conclusion Draw Conclusions and Compare quantum_yield->conclusion mechanistic->conclusion

References

Validation

Validating the Purity of Synthesized 4CzTPN: A Comparative Guide to HPLC and Sublimation Techniques

For researchers, scientists, and professionals in drug development and materials science, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of two common purifica...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of two common purification and validation techniques—High-Performance Liquid Chromatography (HPLC) and sublimation—as applied to the thermally activated delayed fluorescence (TADF) material 4CzTPN (2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene).

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs), is intrinsically linked to the purity of the materials used. Impurities, even in trace amounts, can act as charge traps or quenching sites, leading to decreased efficiency and device lifetime. 4CzTPN, a prominent green dopant in TADF-based OLEDs, is no exception. Therefore, rigorous purification and subsequent purity validation are paramount. This guide outlines the experimental protocols for both HPLC and sublimation and presents a comparative analysis to aid researchers in selecting the most appropriate method for their needs.

Comparative Analysis of HPLC and Sublimation for 4CzTPN Purification

The choice between HPLC and sublimation for the purification and purity validation of 4CzTPN depends on several factors, including the nature of the impurities, the required purity level, and the scale of the purification.

FeatureHigh-Performance Liquid Chromatography (HPLC)Sublimation
Principle Differential partitioning of components between a stationary and a mobile phase.Phase transition of a solid directly to a gas, followed by condensation back to a solid, separating it from non-volatile impurities.
Primary Application Quantitative purity analysis and separation of closely related impurities (e.g., isomers, byproducts with similar polarity).Bulk purification to remove non-volatile or significantly less volatile impurities, yielding ultra-high purity material.[1][2]
Advantages - High resolution for complex mixtures.- Accurate and precise quantification of impurities.- Well-established for method validation.- Can achieve very high purity (>99.9%).- Effective for removing baseline impurities and inorganic salts.- A solvent-free purification method.
Limitations - Can be destructive if the collected fractions are not handled properly.- Requires method development and optimization.- May not be suitable for removing all types of impurities effectively.- Not effective for separating compounds with similar vapor pressures (e.g., some isomers).- Requires specialized equipment for vacuum sublimation.- Potential for thermal degradation of the compound if not optimized.
Typical Purity Achieved >99.0% (analytical assessment)>99.9% (for bulk material)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is a powerful analytical technique for assessing the purity of 4CzTPN and identifying potential process-related impurities. Due to the low water solubility of many OLED materials, a high concentration of organic solvent is typically used in the mobile phase.[3]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 4CzTPN and dissolve it in 10 mL of THF to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase: A common mobile phase for carbazole-based compounds is a gradient of acetonitrile and water. A typical starting point could be an isocratic mixture of 90:10 (v/v) acetonitrile:water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 4CzTPN has absorption maxima at approximately 328, 344, and 485 nm in toluene.[2] A wavelength of 344 nm is often a good choice for sensitive detection.

  • Analysis: Inject the prepared sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main 4CzTPN peak relative to the total area of all observed peaks in the chromatogram.

Sublimation for High-Purity 4CzTPN

Sublimation is a physical purification technique that leverages the property of a substance to transition directly from a solid to a gas phase under reduced pressure and elevated temperature, leaving behind non-volatile impurities. This method is particularly effective for obtaining the ultra-pure materials required for high-performance OLEDs.

Instrumentation:

  • Vacuum sublimation apparatus (includes a sublimation tube, a cold finger or condenser, and a vacuum pump)

  • Heating mantle or tube furnace with temperature control

  • High-vacuum pump capable of reaching pressures in the range of 10⁻⁵ to 10⁻⁶ Torr

Procedure:

  • Sample Loading: Place the crude, dry 4CzTPN powder in the bottom of the sublimation tube.

  • Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed to maintain a high vacuum.

  • Evacuation: Begin to evacuate the system using the high-vacuum pump.

  • Heating: Once a high vacuum is achieved, gradually heat the sublimation tube. A stepwise heating approach is often employed to create a temperature gradient, which can help in separating impurities with slightly different sublimation points.[4] For 4CzTPN, a temperature range of 250-350 °C is typically required, but the optimal temperature should be determined empirically to maximize the sublimation rate without causing thermal decomposition.

  • Condensation: The sublimed 4CzTPN vapor will travel up the tube and condense on the cooler surface of the cold finger or the upper, cooler parts of the sublimation tube, forming highly pure crystals.

  • Collection: After the sublimation is complete, allow the apparatus to cool to room temperature under vacuum before carefully venting the system and collecting the purified 4CzTPN crystals.

Potential Impurities in Synthesized 4CzTPN

The synthesis of 4CzTPN typically involves the reaction of carbazole (B46965) with a tetra-substituted benzene (B151609) derivative. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual carbazole or the benzene-based precursor.

  • Incompletely Substituted Intermediates: Molecules where one, two, or three carbazole units have been attached to the central benzene ring.

  • Isomeric Byproducts: Commercial carbazole can contain isomeric impurities which may lead to the formation of undesired 4CzTPN isomers.[5]

  • Halogenated Impurities: If halogenated starting materials are used, residual halogenated compounds can persist and are known to be detrimental to OLED device performance.[6]

Visualization of Experimental Workflows

To provide a clearer understanding of the processes, the following diagrams illustrate the workflows for HPLC analysis and sublimation purification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 4CzTPN B Dissolve in THF A->B C Dilute to working concentration B->C D Inject sample C->D E Separation on C18 column D->E F UV-Vis Detection E->F G Integrate peak areas F->G H Calculate purity (%) G->H

HPLC Purity Analysis Workflow

Sublimation_Workflow A Load crude 4CzTPN B Assemble sublimation apparatus A->B C Evacuate to high vacuum B->C D Gradual heating C->D E Sublimation (Solid to Gas) D->E F Condensation on cold surface (Gas to Solid) E->F G Cool down under vacuum F->G H Collect purified 4CzTPN G->H

Sublimation Purification Workflow

Conclusion

Both HPLC and sublimation are indispensable techniques in the synthesis and quality control of 4CzTPN for OLED applications. HPLC provides a robust and quantitative method for assessing purity and identifying specific impurities, making it ideal for process monitoring and final product validation. Sublimation, on the other hand, is a powerful purification technique for achieving the ultra-high purity required for optimal device performance by effectively removing non-volatile contaminants. For comprehensive quality assurance, a combination of these techniques is often employed: sublimation for bulk purification followed by HPLC analysis to certify the final purity of the material. This dual approach ensures the production of high-quality 4CzTPN, a critical factor in the advancement of TADF-OLED technology.

References

Comparative

A Comparative Analysis of the Operational Lifetime of 4CzTPN and Other TADF Emitters

In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a highly promising class of materials, offering a pathway to achieving 100...

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a highly promising class of materials, offering a pathway to achieving 100% internal quantum efficiency without the need for heavy metals like iridium or platinum. Among the various TADF emitters, 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) and its isomer 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) have been extensively studied as benchmark green emitters. This guide provides a comparative analysis of the operational lifetime of 4CzTPN/4CzIPN against other notable TADF emitters, supported by experimental data, detailed protocols, and visualizations to aid researchers and scientists in the field.

Performance Comparison of TADF Emitters

The operational lifetime of an OLED is a critical parameter for its practical application and is often characterized by the time it takes for the initial luminance to decrease to a certain percentage, such as 95% (LT95), 90% (LT90), or 50% (LT50). The following table summarizes the performance of 4CzIPN, a close and often-referenced analogue to 4CzTPN, in comparison to other prominent TADF emitters of various colors. It is important to note that a direct comparison is challenging due to variations in device architecture, host materials, and testing conditions across different studies.

EmitterColorHost Material(s)Max. EQE (%)Luminance (cd/m²)LifetimeReference
4CzIPN GreenmCBP13.91,000LT50: 2,800 h[1]
4CzIPN GreenmCBP-1,000LT90: 1,380 h[2]
DMAC-DPS BlueDPEPO23.3--[3]
DMAC-TRZ Green-26.5--
2CzPN Sky Blue----[4][5]
ACRSA Sky Blue----
CzDBA Green-37.81,000-[6]
4CzTPN-Ph Orange-Red----
BCzBN-3B Azure-34.41,000LT90: 761 h[7]

Note: EQE stands for External Quantum Efficiency. Data for some emitters are incomplete as not all studies report all performance metrics under comparable conditions.

Key Factors Influencing TADF Emitter Lifetime

The operational stability of TADF-based OLEDs is a complex issue influenced by a multitude of factors, including:

  • Molecular Stability: The intrinsic chemical stability of the TADF emitter molecule is paramount. Degradation can occur through various mechanisms, including electrochemical instability and exciton-polaron annihilation.[2]

  • Device Architecture: The choice of host material, charge transport layers, and interfacial layers significantly impacts charge balance and the location of the recombination zone within the emissive layer. Confining excitons away from interfaces can reduce quenching and degradation.[1][8]

  • Doping Concentration: The concentration of the TADF emitter in the host material affects charge trapping and the distribution of exciton (B1674681) formation.[1][8]

  • Host Material: The host material should possess a high triplet energy to prevent reverse energy transfer from the TADF guest. Additionally, the charge transport properties of the host are crucial for balanced charge injection.[4][5]

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons between different studies, it is essential to follow standardized experimental protocols for the fabrication and lifetime testing of TADF OLEDs.

General OLED Fabrication Protocol (Solution-Processing)
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.

  • Emissive Layer (EML) Deposition: The TADF emitter and host material are co-dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene). The solution is then spin-coated on top of the HIL. The concentration of the TADF emitter is a critical parameter to be optimized.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: The ETL and EIL (e.g., LiF) are deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Cathode Deposition: A metal cathode (e.g., aluminum) is thermally evaporated on top of the EIL to complete the device structure.

  • Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.

Lifetime Measurement Protocol
  • Initial Characterization: The current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra of the freshly fabricated OLED are measured.

  • Constant Current Stress: The device is driven at a constant DC current density that corresponds to a specific initial luminance (e.g., 100, 500, or 1000 cd/m²).

  • Luminance Monitoring: The luminance of the device is continuously monitored over time using a photodetector.

  • Lifetime Determination: The operational lifetime (LTxx) is determined as the time at which the luminance drops to xx% of its initial value. The driving voltage is also monitored, as a significant increase can indicate device degradation.

Visualizing the Path to Stable TADF OLEDs

The following diagrams illustrate key conceptual frameworks in the development and evaluation of TADF emitters.

TADF_OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_post Finalization & Testing ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL HIL Spin-Coating (PEDOT:PSS) UV_Ozone->HIL EML EML Spin-Coating (Host:TADF) HIL->EML ETL_EIL ETL/EIL Thermal Evaporation EML->ETL_EIL Cathode Cathode Thermal Evaporation ETL_EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Lifetime Measurement Encapsulation->Testing

Caption: Workflow for the fabrication and testing of solution-processed TADF OLEDs.

TADF_Performance_Factors cluster_molecular Molecular Properties cluster_device Device Engineering TADF_Lifetime Operational Lifetime Mol_Stability Intrinsic Molecular Stability Mol_Stability->TADF_Lifetime Delta_EST Small ΔEST Delta_EST->TADF_Lifetime k_RISC High k_RISC k_RISC->TADF_Lifetime Host Host Material Selection Host->TADF_Lifetime Architecture Device Architecture Architecture->TADF_Lifetime Doping Doping Concentration Doping->TADF_Lifetime

Caption: Key factors influencing the operational lifetime of TADF emitters.

Conclusion

While 4CzTPN and its isomers have served as foundational materials in the study of TADF, the field is rapidly evolving with the development of new emitters that demonstrate significantly improved performance in terms of both efficiency and operational stability across the visible spectrum. Achieving long-lived TADF OLEDs requires a holistic approach that considers not only the intrinsic properties of the emitter but also the careful engineering of the device architecture. The data and protocols presented in this guide aim to provide a valuable resource for researchers working towards the commercialization of this exciting technology.

References

Validation

A Comparative Analysis of the Mechanochromic Response of 4CzTPN and Analogous Compounds

This guide provides a detailed comparison of the mechanochromic luminescence (MCL) properties of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), a prominent thermally activated delayed fluorescence (TADF) em...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mechanochromic luminescence (MCL) properties of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), a prominent thermally activated delayed fluorescence (TADF) emitter, with other relevant mechanochromic compounds. The analysis is supported by experimental data and detailed protocols to assist researchers in the fields of materials science, chemistry, and optoelectronics.

Introduction to Mechanochromism in TADF Materials

Mechanochromic luminescence refers to the change in the photoluminescence (PL) color or intensity of a material in response to an external mechanical stimulus, such as grinding, shearing, or hydrostatic pressure.[1] This phenomenon is often rooted in the alteration of molecular packing, conformation, and intermolecular interactions within the solid state. Incorporating MCL properties into TADF molecules is a promising strategy for developing advanced multifunctional materials for applications in sensors, security inks, and optoelectronic devices.[2] 4CzTPN, a well-known TADF molecule with a twisted donor-acceptor (D-A) architecture, exhibits distinct responses to different types of mechanical force, making it an excellent subject for comparative studies.[1][2]

Comparative Performance Data

The mechanochromic behavior of 4CzTPN is characterized by a distinct response to anisotropic grinding versus isotropic compression. This dual response provides a rich basis for comparison with other compounds that may exhibit different or more specialized behaviors, such as high-contrast switching or luminescence turn-on.

CompoundInitial State Emission (λem)StimulusPost-Stimulus Emission (λem)Wavelength Shift (Δλ)Key ObservationReference
4CzTPN (Crystal)580 nm (Yellow)Grinding~564 nm~ -16 nm (Blueshift)Crystalline-to-amorphous phase transition.[1]
4CzTPN (Crystal)580 nm (Yellow)Hydrostatic Pressure (up to 10.6 GPa)677 nm (Red)~ +97 nm (Redshift)Reversible piezochromic behavior; loss of delayed fluorescence > 3.0 GPa.[1]
tBuCz-PA 640 nm (Very Weak Emission)Mechanical Pressure630 nm~ -10 nm (Blueshift)Significant PL intensity enhancement (PLQY from 1.2% to 5.3%); "Turn-on" response.[3][4]
SCP (Dual Emitter)415 nm (Blue) & 545 nm (Yellow)Grinding475 nm (Blue-green) & 548 nm (Yellow)~ +60 nm (Redshift) for blue peakHigh-contrast selective mechanochromism on one emission band.[5]
14CA Deep BlueGrindingGreenQualitative RedshiftAmorphization leads to green emission; annealing ground powder yields different colored polymorphs.[6]

Experimental Protocols

The characterization of mechanochromic properties involves a suite of spectroscopic and analytical techniques to probe the changes in photophysical properties and material structure upon applying mechanical force.

Sample Preparation and Stimulus Application
  • Grinding: The crystalline powder of the sample is placed on a glass slide and gently ground with a spatula. The change in luminescence is observed under a UV lamp (typically 365 nm).

  • Hydrostatic Pressure Application: For high-pressure studies, a symmetric diamond anvil cell (DAC) is employed.[1]

    • A T301 steel gasket is pre-indented to a thickness of approximately 40 µm.

    • A sample chamber is created by drilling a hole (e.g., 150 µm diameter) in the center of the indented area.

    • The sample material, along with a small ruby ball for pressure calibration (via the R1 ruby fluorescence method), is loaded into the chamber.

    • A pressure-transmitting medium, such as carbon tetrachloride (CCl₄), is added to ensure hydrostatic conditions.[1] The DAC is then sealed and pressure is gradually applied.

Spectroscopic and Structural Analysis
  • Photoluminescence (PL) Spectroscopy:

    • Steady-state PL spectra are recorded before and after the application of mechanical stimuli using a fluorescence spectrophotometer.

    • For high-pressure experiments, an in-situ measurement setup is used, allowing PL spectra to be collected as the pressure inside the DAC is varied.[1][7]

  • Time-Resolved PL Spectroscopy:

    • PL decay profiles are measured to determine the fluorescence lifetimes (prompt and delayed components).

    • These measurements are crucial for TADF materials, as changes in molecular packing can significantly affect the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC). For 4CzTPN, the long-lifetime delayed fluorescence component was observed to disappear beyond 3.0 GPa.[1][2]

  • Powder X-Ray Diffraction (XRD):

    • XRD patterns of the pristine and ground powders are collected to analyze changes in the material's solid-state structure.

    • A transition from a crystalline state (sharp diffraction peaks) to an amorphous state (broad halo) is a common mechanism for mechanochromism, as observed in 4CzTPN upon grinding.[1]

  • UV-Visible and Infrared (IR) Spectroscopy:

    • High-pressure UV-vis absorption spectroscopy is used to observe shifts in electronic transitions, which often correlate with the observed PL shifts.[1]

    • High-pressure IR spectroscopy provides insights into changes in molecular vibrations and bonding under compression, which can explain phenomena like the quenching of delayed fluorescence.[1][7]

Visualizations

Experimental Workflow for Mechanochromism Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a mechanochromic compound.

G cluster_stimulus Stimulus Application cluster_analysis Characterization & Analysis cluster_results Results Interpretation Grinding Anisotropic Grinding PL PL Spectroscopy (Steady-state & Time-resolved) Grinding->PL Analyze Ground Sample XRD Powder X-Ray Diffraction (XRD) Grinding->XRD Analyze Ground Sample Pressure Isotropic Pressure (DAC) Pressure->PL Analyze Pressurized Sample Spectroscopy UV-vis & IR Spectroscopy Pressure->Spectroscopy Analyze Pressurized Sample Properties Quantify Properties (Δλ, Reversibility) PL->Properties XRD->Properties Spectroscopy->Properties Mechanism Elucidate Mechanism (e.g., Phase Transition) Properties->Mechanism Pristine Pristine Crystalline Sample Pristine->Grinding Apply Stimulus Pristine->Pressure Apply Stimulus

Caption: Workflow for characterizing mechanochromic materials.

Conceptual Model of Donor-Acceptor Mechanochromism

The mechanochromic response in D-A type molecules like 4CzTPN is governed by changes in the molecular environment, which affects the charge-transfer (CT) state.

G cluster_0 Initial State (Crystalline) cluster_1 Post-Stimulus State cluster_grinding Grinding cluster_pressure Pressure Initial Ordered Packing (Defined Conformation) Stable CT State Initial Emission (e.g., Yellow) Amorphous Disordered Packing Disrupted Intermolecular Interactions Less Planar Conformation Higher Energy Emission (Blueshift) Initial->Amorphous Grinding Compressed Planarization & Enhanced π-π Stacking Stabilized CT State Lower Energy Emission (Redshift) Initial->Compressed Pressure

Caption: Stimulus effects on D-A molecule packing and emission.

References

Comparative

Validating the Energy Levels of 4CzTPN: A Comparative Guide Using Cyclic Voltammetry

A comprehensive analysis of the energy levels of the thermally activated delayed fluorescence (TADF) emitter 4CzTPN (2,4,5,6-tetrakis(carbazol-9-yl)isophthalonitrile) is presented, utilizing cyclic voltammetry (CV) as a...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the energy levels of the thermally activated delayed fluorescence (TADF) emitter 4CzTPN (2,4,5,6-tetrakis(carbazol-9-yl)isophthalonitrile) is presented, utilizing cyclic voltammetry (CV) as a primary validation tool. This guide offers a comparative assessment against other prominent TADF emitters, supported by experimental data and detailed protocols for researchers in materials science and optoelectronics.

Introduction to 4CzTPN and TADF Emitters

Thermally activated delayed fluorescence (TADF) materials have emerged as a cornerstone for next-generation organic light-emitting diodes (OLEDs) due to their ability to harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. 4CzTPN is a widely recognized TADF emitter known for its high photoluminescence quantum yield. The determination of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing efficient OLED devices, as these levels govern charge injection, transport, and recombination processes. Cyclic voltammetry is a powerful electrochemical technique employed to probe these frontier energy levels.

Experimental Determination of Energy Levels

The HOMO and LUMO energy levels of TADF materials can be estimated from their oxidation and reduction potentials, respectively, as measured by cyclic voltammetry. The onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO.

Experimental Protocol for Cyclic Voltammetry of TADF Emitters

A detailed methodology for the characterization of TADF emitters using cyclic voltammetry is outlined below:

  • Preparation of the Analyte Solution:

  • Electrochemical Cell Setup:

    • A three-electrode configuration is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire).

    • Ensure the electrodes are clean and polished before each measurement to obtain reproducible results.

  • Measurement Procedure:

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the reduction process.

    • Perform the cyclic voltammetry scan, sweeping the potential from an initial value where no redox processes occur to a potential sufficiently positive to observe the oxidation of the compound, and then reversing the scan to a potential sufficiently negative to observe the reduction.

    • Record the resulting voltammogram, which plots the current as a function of the applied potential.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (Eox, onset) and the first reduction (Ered, onset) from the voltammogram. The onset potential is typically determined by the intersection of the tangent to the rising portion of the peak with the baseline.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard:

      • EHOMO (eV) = -[Eox, onset vs Fc/Fc⁺ + 4.8]

      • ELUMO (eV) = -[Ered, onset vs Fc/Fc⁺ + 4.8]

      • Note: The value of 4.8 eV represents the absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. This value can vary slightly in the literature, so consistency in the chosen value is important for comparative studies.

Comparative Analysis of TADF Emitters

The energy levels of 4CzTPN are compared with several other well-known TADF emitters. The data presented in the table below has been compiled from the literature, with a focus on measurements performed in dichloromethane (DCM) to ensure a consistent comparison.

CompoundSolventSupporting ElectrolyteReference ElectrodeEox, onset (V)Ered, onset (V)EHOMO (eV)ELUMO (eV)Energy Gap (eV)
4CzTPN DCM0.1 M TBAPF₆Fc/Fc⁺+1.57-1.67-6.37-3.133.24
4CzIPN DCM0.1 M TBAPF₆Fc/Fc⁺+1.51-1.21-6.31-3.592.72
2CzPN DCM0.1 M TBAClO₄Ag/AgCl---6.28-3.502.78
pDTCz-DPmS DCMNot SpecifiedNot Specified+1.57-1.67---

Note: The HOMO and LUMO values for 2CzPN are as reported in the literature and were likely calculated using a similar methodology. The full experimental details for pDTCz-DPmS were not available in the initial search to calculate the precise HOMO and LUMO levels.

Visualizing the Experimental Workflow and Energy Level Comparison

To further clarify the experimental process and the comparative energy levels, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_emitter Dissolve 4CzTPN in DCM (1-5 mM) prep_electrolyte Add TBAPF6 (0.1 M) prep_emitter->prep_electrolyte cell_setup Assemble 3-electrode cell: - Working Electrode (GC/Pt) - Reference Electrode (Ag/AgCl) - Counter Electrode (Pt wire) prep_electrolyte->cell_setup Transfer Solution purge_solution Purge with Argon/Nitrogen (15 min) cell_setup->purge_solution run_cv Scan Potential (Oxidation and Reduction) purge_solution->run_cv record_data Record Current vs. Potential (Voltammogram) run_cv->record_data determine_onset Determine Onset Potentials (Eox, onset & Ered, onset) record_data->determine_onset calculate_levels Calculate HOMO & LUMO using Fc/Fc+ reference determine_onset->calculate_levels

Experimental workflow for determining energy levels of 4CzTPN via cyclic voltammetry.

energy_levels cluster_vacuum cluster_4CzTPN 4CzTPN cluster_4CzIPN 4CzIPN cluster_2CzPN 2CzPN y_axis 0 -1 -2 -3 -4 -5 -6 -7 LUMO_4CzTPN LUMO: -3.13 HOMO_4CzTPN HOMO: -6.37 LUMO_4CzIPN LUMO: -3.59 HOMO_4CzIPN HOMO: -6.31 LUMO_2CzPN LUMO: -3.50 HOMO_2CzPN HOMO: -6.28

Comparison of HOMO and LUMO energy levels of 4CzTPN and alternative TADF emitters.

Discussion

The cyclic voltammetry data reveals that 4CzTPN possesses a HOMO level of approximately -6.37 eV and a LUMO level of around -3.13 eV. When compared to 4CzIPN, a structurally similar and widely used TADF emitter, 4CzTPN exhibits a slightly deeper HOMO level and a significantly higher LUMO level, resulting in a larger energy gap. This larger energy gap is consistent with the typically greener emission observed from 4CzTPN-based devices compared to the sky-blue to green emission from 4CzIPN.

The energy levels of 2CzPN are comparable to those of 4CzIPN, with a slightly higher HOMO and a similar LUMO level. The electrochemical data for pDTCz-DPmS suggests it has a similar oxidation potential to 4CzTPN but a more negative reduction potential, indicating a potentially higher LUMO level.

Conclusion

Cyclic voltammetry provides a reliable and accessible method for determining the HOMO and LUMO energy levels of TADF emitters like 4CzTPN. The presented comparative data, obtained under consistent experimental conditions where possible, offers valuable insights for the rational design and selection of materials for high-performance OLEDs. The provided experimental protocol serves as a practical guide for researchers to conduct their own validation of TADF material energy levels, ensuring data accuracy and comparability across different studies. This systematic approach to characterization is essential for accelerating the development of next-generation optoelectronic devices.

Validation

A Comparative Guide to Solution-Processed and Vacuum-Deposited 4CzTPN Films for Optoelectronic Applications

For researchers, scientists, and professionals in drug development, the choice of deposition technique for the thermally activated delayed fluorescence (TADF) emitter 4CzTPN (2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobe...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of deposition technique for the thermally activated delayed fluorescence (TADF) emitter 4CzTPN (2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene) is a critical factor influencing the performance and scalability of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This guide provides an objective comparison of solution-processed and vacuum-deposited 4CzTPN films, supported by experimental data, to inform the selection of the most suitable fabrication method for specific research and development needs.

The deposition method profoundly impacts the morphological, photophysical, and electrical properties of 4CzTPN films, which in turn dictates the efficiency, stability, and reproducibility of the final device. While solution-based methods offer the potential for low-cost, large-area manufacturing, vacuum deposition techniques are renowned for producing high-purity, uniform films with superior performance characteristics.

Executive Summary of Key Differences

PropertySolution-Processed 4CzTPNVacuum-Deposited 4CzTPN
Film Morphology Generally amorphous with a higher likelihood of surface roughness and pinholes. Molecular orientation is typically random.Highly uniform and smooth films with a higher degree of molecular ordering and crystallinity. This leads to a more ordered, face-to-face π–π stacking.[1]
Photophysical Properties Photoluminescence quantum yield (PLQY) can be high but may be susceptible to quenching due to film morphology and residual solvent.Generally exhibits higher PLQY due to reduced non-radiative decay pathways in the well-ordered film structure.
Electrical Properties Charge carrier mobility can be lower and more variable due to the disordered molecular arrangement.Higher and more consistent charge carrier mobility is often observed due to the ordered molecular packing, which facilitates efficient charge transport.[1]
Device Performance OLEDs can achieve good performance, with reported external quantum efficiencies (EQEs) of up to 16% for green emitters.[2] However, they often exhibit lower efficiency and shorter lifetimes compared to their vacuum-deposited counterparts.[3]OLEDs consistently demonstrate higher efficiencies and longer operational lifetimes. For similar device structures, vacuum deposition can lead to a significant increase in efficiency (e.g., from 0.57 cd/A to 3.27 cd/A) and lifetime (e.g., from 165 min to 482 min).
Fabrication Simple, low-cost, and scalable methods like spin-coating and inkjet printing. High material utilization.Requires high-vacuum equipment, leading to higher initial investment and operational costs. Lower material utilization.

Data Presentation: A Quantitative Comparison

Table 1: Comparison of Film Properties

ParameterSolution-Processed 4CzTPNVacuum-Deposited 4CzTPN
Surface Roughness (Rq) Higher, dependent on solvent and spin-coating parameters.Lower, typically in the range of a few nanometers (e.g., ~2.6 nm).
Molecular Orientation Generally isotropic (random).[1]Anisotropic, with a tendency for horizontal orientation of molecules.[4]
Charge Carrier Mobility Lower and more variable.Higher and more consistent.[1]

Table 2: Comparison of OLED Device Performance

ParameterSolution-Processed 4CzTPN OLEDVacuum-Deposited 4CzTPN OLED
Maximum External Quantum Efficiency (EQE) ~16% (Green Emission)[2]Generally higher than solution-processed counterparts.
Luminous Efficiency (cd/A) Lower (e.g., 0.57 cd/A in a comparative study).Significantly Higher (e.g., 3.27 cd/A in a comparative study).
Device Lifetime Shorter (e.g., 165 minutes in a comparative study).Longer (e.g., 482 minutes in a comparative study).
Turn-on Voltage Can be low (e.g., 2.5 V at 1 cd/m²).[2]Comparable to or slightly higher than solution-processed devices.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication of solution-processed and vacuum-deposited 4CzTPN films.

Solution-Processing (Spin-Coating)

The emitting layer (EML) of a 4CzTPN-based OLED is typically fabricated by spin-coating a solution containing 4CzTPN and a host material.

  • Solution Preparation: 4CzTPN is dissolved in a suitable organic solvent, such as chlorobenzene, typically at a concentration of around 10 mg/mL.[2] It is often co-dissolved with a host material, like 4,4′-N,N′-dicarbazole-biphenyl (CBP), with doping concentrations of 4CzTPN ranging from 1 to 20 wt%.[2]

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by treatment with UV-ozone to improve the surface wettability.

  • Spin-Coating: The prepared solution is dispensed onto the substrate, which is then spun at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Annealing: The film is subsequently annealed on a hotplate (e.g., at 80-120°C) to remove residual solvent and improve film quality.

Vacuum-Deposition (Thermal Evaporation)

Vacuum thermal evaporation is employed to deposit highly uniform and pure thin films of 4CzTPN.

  • Substrate Preparation: Similar to the solution-processing method, substrates are rigorously cleaned before being loaded into the vacuum chamber.

  • Vacuum Chamber: The deposition is carried out in a high-vacuum chamber, with a base pressure typically below 5 x 10⁻⁶ Torr.

  • Evaporation: 4CzTPN powder is placed in a crucible (e.g., made of quartz or tungsten) and heated until it sublimes. The deposition rate is carefully controlled, often in the range of 0.5-2.0 Å/s, and monitored using a quartz crystal microbalance.

  • Film Thickness Control: The final thickness of the deposited film is precisely controlled by the deposition rate and time.

Visualization of Experimental Workflows and Logical Relationships

To visually represent the processes and their outcomes, the following diagrams have been generated using the DOT language.

G cluster_solution Solution Processing Workflow cluster_vacuum Vacuum Deposition Workflow sol_prep Solution Preparation (4CzTPN + Host in Solvent) spin_coat Spin-Coating sol_prep->spin_coat anneal Annealing spin_coat->anneal sub_prep Substrate Preparation load_vac Load into Vacuum Chamber sub_prep->load_vac evap Thermal Evaporation load_vac->evap

Figure 1. Experimental workflows for solution processing and vacuum deposition.

G cluster_process Deposition Method cluster_properties Resulting Film Properties cluster_performance Device Performance solution Solution-Processing morphology Film Morphology (Random vs. Ordered) solution->morphology photophysical Photophysical Properties (Lower vs. Higher PLQY) solution->photophysical electrical Electrical Properties (Lower vs. Higher Mobility) solution->electrical vacuum Vacuum-Deposition vacuum->morphology vacuum->photophysical vacuum->electrical efficiency Efficiency (Lower vs. Higher EQE) morphology->efficiency lifetime Lifetime (Shorter vs. Longer) morphology->lifetime photophysical->efficiency electrical->efficiency electrical->lifetime

Figure 2. Relationship between deposition method, film properties, and device performance.

Conclusion

The choice between solution-processed and vacuum-deposited 4CzTPN films involves a trade-off between fabrication cost and device performance. Solution processing offers a pathway to low-cost, large-area manufacturing, which is highly desirable for applications such as solid-state lighting. However, the inherent challenges in controlling film morphology and molecular orientation often lead to devices with lower efficiency and stability compared to their vacuum-deposited counterparts.

Conversely, vacuum deposition provides precise control over film thickness, uniformity, and molecular arrangement, resulting in superior device performance with higher efficiency and longer lifetimes. This makes it the preferred method for high-end display applications where performance and reliability are paramount.

For researchers and developers, the optimal choice will depend on the specific application requirements, balancing the need for high performance against the constraints of manufacturing cost and scalability. Further research into advanced solution-processing techniques that can improve molecular ordering and film quality may help to bridge the performance gap between these two fundamental deposition methods.

References

Comparative

Unveiling the Stability of 4CzTPN: A Comparative Evaluation Under Diverse Atmospheric Conditions

For researchers, scientists, and professionals in drug development, the stability of materials is a critical parameter. In the realm of organic electronics, particularly for Thermally Activated Delayed Fluorescence (TADF...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of materials is a critical parameter. In the realm of organic electronics, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters, understanding how atmospheric conditions impact performance is paramount for ensuring the longevity and reliability of devices such as Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative evaluation of the stability of a prominent TADF emitter, 4CzTPN (2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene), under various atmospheric conditions, drawing comparisons with other relevant TADF emitters.

While the intrinsic operational stability of TADF emitters within hermetically sealed OLED devices is a subject of extensive research, the stability of the materials themselves when exposed to atmospheric conditions during storage, handling, and fabrication is also a crucial consideration. The primary atmospheric components of concern are molecular oxygen and water vapor, which can interact with organic semiconductor materials, leading to degradation of their photophysical properties.

Comparative Stability Analysis

Direct, comprehensive studies quantitatively comparing the atmospheric stability of 4CzTPN with a range of other TADF emitters are limited. However, by synthesizing available data on the degradation of TADF materials, a comparative picture can be drawn. The stability of TADF emitters is intrinsically linked to their molecular structure and electronic properties, such as the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For instance, the stability of 4CzTPN can be contextualized by comparing it to its well-studied isomer, 4CzIPN ((4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile), and to other classes of TADF emitters like those based on acridine (B1665455) donor units. Generally, materials with deeper HOMO levels are less susceptible to oxidation.

EmitterMolecular Structure AnalogyKey Structural Difference from 4CzTPNGeneral Stability Remarks
4CzTPN N/AN/ASusceptible to degradation in the presence of oxygen and moisture, which can quench its TADF emission.
4CzIPN Isomer of 4CzTPNDifferent substitution pattern of carbazole (B46965) units on the benzene (B151609) ring.Often considered to have slightly better device stability, though its intrinsic atmospheric stability is comparable to 4CzTPN.
Acridine-based emitters (e.g., DMAC-TRZ) Different donor-acceptor structureUtilizes an acridine donor and a triazine acceptor.The stability can be tuned by modifying the donor and acceptor units. Some acridine derivatives show high stability.

Degradation Mechanisms under Atmospheric Conditions

The degradation of 4CzTPN and other TADF emitters in the presence of atmospheric components can be attributed to several mechanisms. These processes can lead to a decrease in photoluminescence quantum yield (PLQY), a shift in emission color, and the formation of non-emissive species that can act as quenchers.

A simplified logical flow of the degradation process is illustrated below:

4CzTPN 4CzTPN Excited_State Excited State (Singlet/Triplet) 4CzTPN->Excited_State Light Absorption Oxygen Oxygen Degradation_Products Degradation Products (e.g., oxides, hydroxides) Oxygen->Degradation_Products Quenching Quenching of Emission Oxygen->Quenching Moisture Moisture Moisture->Degradation_Products Moisture->Quenching Photo_Excitation Photo-Excitation Excited_State->Degradation_Products Chemical Reaction Excited_State->Quenching Interaction

Caption: Logical flow of 4CzTPN degradation.

Experimental Protocols for Stability Assessment

To quantitatively evaluate the stability of 4CzTPN and other TADF emitters under different atmospheric conditions, a standardized experimental protocol is essential. The following outlines a general methodology.

Objective:

To measure the change in photoluminescence quantum yield (PLQY) and spectral characteristics of TADF emitter thin films upon exposure to controlled atmospheric conditions.

Materials and Equipment:
  • TADF powders (4CzTPN and other emitters for comparison)

  • Inert substrate (e.g., quartz or glass slides)

  • Spin coater or thermal evaporator for thin film deposition

  • Environmental chamber with control over oxygen and humidity levels

  • Spectrofluorometer with an integrating sphere for PLQY measurements

  • UV-Vis spectrophotometer

  • Light source for photo-excitation (e.g., UV lamp with controlled intensity)

Experimental Workflow:

cluster_prep Sample Preparation cluster_initial Initial Characterization (T=0) cluster_exposure Controlled Exposure cluster_periodic Periodic Characterization Dissolve Dissolve TADF powder in solvent Deposit Deposit thin film on substrate (spin coating or evaporation) Dissolve->Deposit Anneal Anneal film to remove residual solvent Deposit->Anneal Measure_PLQY_0 Measure initial PLQY Anneal->Measure_PLQY_0 Measure_Spectrum_0 Measure initial absorption and emission spectra Anneal->Measure_Spectrum_0 Place_in_Chamber Place sample in environmental chamber Measure_PLQY_0->Place_in_Chamber Set_Conditions Set desired O2 and humidity levels Place_in_Chamber->Set_Conditions Expose Expose to light source for defined time intervals Set_Conditions->Expose Measure_PLQY_t Measure PLQY at time t Expose->Measure_PLQY_t After each interval Measure_Spectrum_t Measure absorption and emission spectra at time t Expose->Measure_Spectrum_t After each interval Measure_PLQY_t->Expose Continue exposure

Caption: Experimental workflow for stability testing.

Data Analysis:

The primary metric for stability will be the normalized PLQY as a function of exposure time. A slower decay in PLQY indicates higher stability. Changes in the emission and absorption spectra can provide insights into the chemical changes occurring in the material.

Conclusion

The stability of 4CzTPN under atmospheric conditions is a critical factor for its practical application. While it is a high-performance TADF emitter, exposure to oxygen and moisture, especially under photo-excitation, can lead to degradation. Comparative analysis suggests that its stability is comparable to its isomer 4CzIPN, but can differ from other classes of TADF emitters like those based on acridine. For applications requiring storage or processing in ambient air, careful control of environmental conditions is recommended. The provided experimental protocol offers a framework for researchers to conduct their own comparative stability studies, enabling the selection of the most robust materials for their specific needs. Further research into novel molecular designs with enhanced intrinsic stability and the development of effective encapsulation techniques will be crucial for the next generation of organic electronic devices.

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